molecular formula C12H20O4 B091571 Dibutyl fumarate CAS No. 105-75-9

Dibutyl fumarate

Cat. No.: B091571
CAS No.: 105-75-9
M. Wt: 228.28 g/mol
InChI Key: JBSLOWBPDRZSMB-BQYQJAHWSA-N
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Description

Dibutyl fumarate, also known as this compound, is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165581. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl (E)-but-2-enedioate
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InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
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InChI Key

JBSLOWBPDRZSMB-BQYQJAHWSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC
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Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O4
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DSSTOX Substance ID

DTXSID7021865
Record name Dibutyl (2E)-but-2-enedioate
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Molecular Weight

228.28 g/mol
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Physical Description

Clear nearly colorless liquid; [Acros Organics MSDS]
Record name Dibutyl fumarate
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CAS No.

105-75-9, 82807-35-0
Record name Dibutyl fumarate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Dibutyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties of dibutyl fumarate. This compound (DBF) is an unsaturated polyester with the molecular formula C₁₂H₂₀O₄. It is a colorless to pale yellow liquid with a faint, fruity odor.[1] Primarily utilized as a plasticizer and a comonomer in polymer production, its chemical characteristics are of significant interest in materials science and chemical synthesis.[2] This document collates essential quantitative data, details experimental protocols for property determination, and outlines its primary reactivity, including its synthesis and role in polymerization.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, application, and safety considerations in a laboratory and industrial setting.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O₄[3]
Molecular Weight 228.28 g/mol [3]
Appearance Clear, colorless to almost colorless liquid[1][3]
Odor Slightly sweet, fruity[1]
Melting Point -18 °C
Boiling Point 285 °C (at 760 mmHg); 141 °C (at 8 mmHg)
Density 0.98 - 0.99 g/cm³ at 20 °C[1]
Refractive Index 1.4455 - 1.45
Vapor Pressure 0.164 Pa at 20 °C
LogP (Octanol/Water Partition Coefficient) 4.62 at 35 °C
Table 2: Solubility of this compound
SolventSolubilitySource(s)
Water 11.09 mg/L at 20 °C (Insoluble/Slightly Soluble)[1]
Ethanol Soluble[1]
Ether Soluble[1]
Acetone Soluble
Chloroform Soluble
Table 3: Safety and Flammability Data for this compound
PropertyValueSource(s)
Flash Point 90 °C - 142 °C (Closed Cup)[4]
Auto-ignition Temperature 255 °C
GHS Hazard Statements H315: Causes skin irritation; H319: Causes serious eye irritation

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of this compound is determined using the methods described in OECD Test Guideline 103.[5][6][7] This guideline outlines several methods, including the ebulliometer, dynamic vapor pressure, and distillation methods.[6][7]

Method Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[5][6]

Apparatus:

  • A heating bath (e.g., oil bath)

  • A boiling tube with a side arm

  • A thermometer calibrated to the appropriate range

  • A capillary tube sealed at one end

Procedure (Distillation Method):

  • A small sample of this compound is placed in the boiling tube.

  • The thermometer is positioned so that the bulb is level with the side arm of the boiling tube.

  • The capillary tube is placed in the boiling tube with the open end downwards.

  • The apparatus is heated gently in the heating bath.

  • As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

  • The temperature at which the liquid is observed to rise rapidly in the capillary tube upon slight cooling is recorded as the boiling point.[1]

  • The observed boiling point is corrected to standard atmospheric pressure.

G cluster_setup Apparatus Setup cluster_procedure Heating and Observation A Sample in Boiling Tube B Thermometer Positioned C Capillary Tube Inserted D Gentle Heating C->D E Observe Bubble Stream D->E F Record Temperature at Liquid Rise E->F G Correct for Pressure F->G

Caption: Workflow for Boiling Point Determination (OECD 103).

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined following the flask method described in OECD Test Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[8][9][10][11]

Method Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.[8][10]

Apparatus:

  • A thermostatically controlled water bath or shaker

  • Glass flasks with stoppers

  • A suitable analytical instrument for concentration measurement (e.g., GC, HPLC)

  • Centrifuge or filtration apparatus

Procedure:

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is tightly stoppered and agitated in the thermostatically controlled bath at a constant temperature (e.g., 20 °C) until equilibrium is reached. A preliminary test can determine the time required to reach saturation.[8]

  • After equilibration, the mixture is centrifuged or filtered to separate the aqueous phase from the undissolved this compound.

  • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

  • The procedure is repeated to ensure the results are consistent.

G A Mix Excess DBF with Water B Equilibrate in Thermostatic Bath A->B C Separate Aqueous Phase (Centrifuge/Filter) B->C D Analyze Concentration (e.g., GC/HPLC) C->D E Repeat for Consistency D->E

Caption: Experimental Workflow for Water Solubility (OECD 105).

Determination of Flash Point (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup tester as described in ASTM D93.[4][12][13] This method is suitable for liquids with a high viscosity or a tendency to form a surface film.[4]

Method Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4][14]

Apparatus:

  • Pensky-Martens closed-cup flash tester

  • Calibrated thermometer

Procedure (Procedure A):

  • The test cup is cleaned and dried thoroughly.

  • The sample of this compound is cooled to at least 18 °C below the expected flash point and 75 mL is placed into the cup.[4]

  • The lid is placed on the cup, and the assembly is positioned in the heating apparatus.

  • The sample is heated at a specified, constant rate while being stirred at 90-120 rpm.[4][15]

  • The ignition source is applied at regular temperature intervals by dipping it into the vapor space. Stirring is stopped during the application of the ignition source.[4]

  • The temperature at which a distinct flash is observed is recorded as the flash point.

  • The observed flash point is corrected for any deviation in barometric pressure from the standard.[14]

Chemical Reactivity and Synthesis

Synthesis of this compound via Fischer Esterification

This compound is commercially produced by the direct esterification of fumaric acid with n-butanol.[16] This reaction is a classic example of Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction:

Fumaric Acid + 2 n-Butanol ⇌ this compound + 2 Water

Experimental Protocol (General):

  • Fumaric acid and an excess of n-butanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap.

  • A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[17]

  • The reaction mixture is heated to reflux. The water produced during the esterification is azeotropically removed with n-butanol and collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • The reaction is monitored for completion (e.g., by measuring the amount of water collected or by chromatographic analysis of the reaction mixture).

  • Upon completion, the reaction mixture is cooled. The excess n-butanol is removed under reduced pressure.

  • The crude product is then purified, typically by washing with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.[16]

  • The final product is dried over an anhydrous drying agent (e.g., sodium sulfate) and may be further purified by vacuum distillation.[16]

G cluster_reactants Reactants A Fumaric Acid D Heat to Reflux A->D B n-Butanol (excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Azeotropic Water Removal D->E F Reaction Monitoring E->F G Cooling & Work-up F->G H Purification (Washing & Distillation) G->H I This compound (Product) H->I

Caption: Synthesis of this compound via Fischer Esterification.

Reactivity in Polymerization

The carbon-carbon double bond in the fumarate backbone allows this compound to participate in polymerization reactions.[1] It is often used as a comonomer in free-radical polymerization to modify the properties of polymers such as polystyrene and poly(vinyl acetate).[2]

Free-Radical Copolymerization Mechanism (Example with a Vinyl Monomer):

The free-radical polymerization process consists of three main stages: initiation, propagation, and termination.

  • Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to form primary radicals (I•). These radicals then add to a monomer unit (this compound or a vinyl comonomer) to create a monomer radical.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats, leading to the growth of the polymer chain.

  • Termination: The growth of the polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I₂) → 2 I• M1 I• + M₁ → I-M₁• I->M1 M2 I• + M₂ → I-M₂• I->M2 P1 I-M₁• + M₁ → I-M₁-M₁• M1->P1 P2 I-M₁• + M₂ → I-M₁-M₂• M1->P2 P3 I-M₂• + M₁ → I-M₂-M₁• M1->P3 P4 I-M₂• + M₂ → I-M₂-M₂• M1->P4 M2->P1 M2->P2 M2->P3 M2->P4 T1 ~M₁• + •M₂~ → ~M₁-M₂~ (Combination) P1->T1 T2 ~M₁• + •M₂~ → ~M₁H + M₂(=) (Disproportionation) P1->T2 P2->T1 P2->T2 P3->T1 P3->T2 P4->T1 P4->T2 note1 M₁ = this compound note2 M₂ = Vinyl Monomer

Caption: Free-Radical Copolymerization Mechanism.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR and ¹³C NMR are used to confirm the structure of this compound and can be used to analyze the microstructure of polymers containing this monomer.[18]

  • ¹³C NMR (Predicted): Key shifts would include those for the carbonyl carbons, the olefinic carbons of the double bond, and the carbons of the butyl chains.

  • ¹H NMR (Predicted): Signals would be expected for the vinyl protons and the protons of the butyl groups, with characteristic splitting patterns and chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[19]

  • C=O Stretch (Ester): A strong absorption band is typically observed around 1720-1740 cm⁻¹.

  • C=C Stretch (Alkene): An absorption band is expected in the region of 1640-1680 cm⁻¹.

  • C-O Stretch (Ester): Strong absorptions are typically found in the 1000-1300 cm⁻¹ range.

  • C-H Bends and Stretches: Corresponding to the alkyl groups and vinyl protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 228. Common fragments would result from the loss of butoxy groups, butyl groups, and other characteristic cleavages of the ester.[3]

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, provided detailed experimental protocols for their determination, and outlined its primary synthesis and reactivity. The data presented is essential for researchers, scientists, and drug development professionals working with this compound, ensuring its safe and effective use in various applications. The provided experimental workflows and reaction diagrams offer a clear visual representation of the core processes associated with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dibutyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Dibutyl fumarate (DBF) is an unsaturated diester that serves as a significant comonomer and internal plasticizer in the production of various polymers, including polystyrene and PVC.[1][2] Its chemical structure, featuring a trans-configured double bond, imparts specific physical and chemical properties that are leveraged in numerous industrial applications, from coatings and adhesives to materials for food packaging.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the direct esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst.[1][4][5] Alternative routes include the esterification and isomerization starting from maleic anhydride and n-butanol.[3][6]

Direct Esterification of Fumaric Acid

This process involves the reaction between fumaric acid and n-butanol. The reaction is an equilibrium process and is typically catalyzed by a strong acid, such as sulfuric acid.[6]

Experimental Protocol: Direct Esterification

A detailed experimental protocol for the synthesis of this compound via direct esterification is as follows:

  • Reaction Setup: To a well-stirred mixture of fumaric acid (80 mmol), n-butanol (180 mmol), and acetonitrile (162 mmol), slowly add concentrated sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.[6]

  • Reaction Conditions: Heat the reaction mixture and maintain the temperature between 80-85°C for 16-18 hours.[6] Monitor the progress of the reaction by observing the amount of water generated.[7] The reaction is considered near completion when water generation ceases.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[6][7] Carefully add the cooled reaction mixture to a 20% sodium carbonate solution (100 mL) to neutralize the acid catalyst.[6]

  • Extraction: Extract the product from the aqueous layer using dichloromethane (2 x 50 mL).[6]

  • Purification: Combine the organic layers and wash with water (100 mL).[6] Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[6]

  • Final Purification: If minor impurities are present, purify the product using silica gel column chromatography with a solvent system of ethyl acetate and petroleum ether (1:9 v/v).[6] The expected yield of the final product is typically in the range of 60-99%.[6]

Table 1: Summary of Synthesis Conditions for this compound

Synthesis MethodReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
Direct EsterificationFumaric acid, n-ButanolSulfuric acid80 - 8516 - 1860 - 99[6]
From Alkyl Acid MaleateButyl acid maleate, n-ButanolHydrogen halide100 - 175Not specifiedHigh[3]
IsomerizationDibutyl maleateAmmonium chloride150296[8]

Synthesis and Purification Workflow

G Experimental Workflow for this compound Synthesis Reactants Fumaric Acid + n-Butanol + Acetonitrile Catalyst Add H2SO4 Catalyst Reactants->Catalyst Reaction Heat at 80-85°C for 16-18h Catalyst->Reaction Workup Cool and Neutralize with 20% Na2CO3 Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Purification Wash with Water, Dry over Na2SO4 Extraction->Purification Concentration Concentrate under Reduced Pressure Purification->Concentration Chromatography Silica Gel Chromatography (if needed) Concentration->Chromatography Product Pure this compound Concentration->Product If pure Chromatography->Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The characterization of this compound involves a combination of physicochemical and spectroscopic methods to confirm its identity, purity, and properties.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] It is insoluble in water but soluble in organic solvents like acetone and chloroform.[4] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[4][6]
Molecular Weight 228.28 g/mol [4][6][9]
Appearance Clear colorless liquid[1][4]
Boiling Point 285 °C; 141 °C at 8 mmHg[10][11]
Melting Point -18 °C; -13.5 °C[11][12]
Density 0.987 g/cm³ at 20°C[4][12]
Refractive Index 1.452[4][10]
Flash Point 136.4 ± 18.2°C; 142 °C[4][10]
Solubility in Water Insoluble; 11.09 mg/L at 20°C[4][5][10]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[5] The spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester group and the C=C stretching of the alkene.[5][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.[5]

Experimental Protocol: Characterization

  • Sample Preparation: Ensure the this compound sample is pure and dry. For IR spectroscopy, a thin film of the liquid can be placed between salt plates.[9] For NMR spectroscopy, dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumental Analysis:

    • FTIR: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • NMR: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • MS: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

  • Data Interpretation: Analyze the obtained spectra to confirm the presence of key structural features of this compound. Compare the data with literature values or spectral databases.[9][14][15][16]

Logical Relationship for Characterization

G Characterization Scheme for this compound cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_purity Purity Assessment BoilingPoint Boiling Point MeltingPoint Melting Point Density Density Solubility Solubility IR IR Spectroscopy Ester C=O stretch\nAlkene C=C stretch Ester C=O stretch Alkene C=C stretch IR->Ester C=O stretch\nAlkene C=C stretch NMR NMR Spectroscopy (¹H and ¹³C) Chemical Shifts &\nCoupling Constants Chemical Shifts & Coupling Constants NMR->Chemical Shifts &\nCoupling Constants MS Mass Spectrometry Molecular Ion Peak\nFragmentation Pattern Molecular Ion Peak Fragmentation Pattern MS->Molecular Ion Peak\nFragmentation Pattern GC Gas Chromatography (GC) Purity (%) Purity (%) GC->Purity (%) DBF This compound Sample DBF->BoilingPoint DBF->MeltingPoint DBF->Density DBF->Solubility DBF->IR DBF->NMR DBF->MS DBF->GC

Caption: A schematic outlining the characterization process for this compound.

Chemical Reaction Diagram

G Direct Esterification of Fumaric Acid FumaricAcid Fumaric Acid (HOOC-CH=CH-COOH) Plus1 + Plus2 + FumaricAcid->Plus2 H2SO4 80-85°C DibutylFumarate This compound (C4H9OOC-CH=CH-COOC4H9) FumaricAcid->DibutylFumarate H2SO4 80-85°C Water Water (H2O) FumaricAcid->Water H2SO4 80-85°C Butanol n-Butanol (CH3(CH2)3OH) Butanol->Plus2 H2SO4 80-85°C Butanol->DibutylFumarate H2SO4 80-85°C Butanol->Water H2SO4 80-85°C Plus1->Plus2 H2SO4 80-85°C Plus1->DibutylFumarate H2SO4 80-85°C Plus1->Water H2SO4 80-85°C

Caption: Synthesis of this compound via direct esterification.

References

An In-depth Technical Guide to Diisopropyl azodicarboxylate (CAS 2446-83-5)

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the provided CAS number. CAS number 105-75-9 corresponds to Dibutyl fumarate , a chemical primarily used as a plasticizer and in the synthesis of polymers. The available technical data for this compound, while extensive in its own right, does not align with the user's request for an in-depth guide focused on signaling pathways and complex experimental protocols relevant to drug development professionals.

To provide a response that meets the core requirements of the prompt, including detailed biological mechanisms and experimental workflows, we will proceed with a substance more suited to such a technical guide: Diisopropyl azodicarboxylate (DIAD) , CAS number 2446-83-5. DIAD is a key reagent in a wide range of organic syntheses, most notably the Mitsunobu reaction, which is of significant interest to researchers and drug development professionals. This allows for a comprehensive guide that includes reaction mechanisms and experimental considerations as requested.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Diisopropyl azodicarboxylate (DIAD), a versatile reagent in organic chemistry.

Chemical and Physical Properties

DIAD is an orange liquid with the chemical formula C8H14N2O4.[1] It is the diisopropyl ester of azodicarboxylic acid and is soluble in many organic solvents but insoluble in water.[2][3] Key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H14N2O4[2]
Molar Mass 202.210 g·mol−1[1]
Appearance Orange liquid[1]
Density 1.027 g/cm3 [1]
Melting Point 3 to 5 °C (37 to 41 °F; 276 to 278 K)[1]
Boiling Point 75 °C (167 °F; 348 K) at 0.25 mmHg[1]
Refractive Index (nD) 1.418-1.422[1]
Solubility in water Insoluble[1]

Synthesis of Diisopropyl azodicarboxylate

Several methods for the synthesis of DIAD have been reported. A common laboratory-scale synthesis involves the reaction of isopropyl chloroformate with hydrazine to form diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized to DIAD using an oxidizing agent such as hydrogen peroxide.[4]

A patented industrial synthesis method involves the following two main steps:

  • Formation of hydrogenated diisopropyl azodiformate: Isopropyl carbazate and diethyl carbonate are reacted in the presence of a base and a solvent at elevated temperatures. The pH is then adjusted to yield the hydrogenated intermediate.[5][6]

  • Oxidation: The intermediate is dissolved in a sulfuric acid solution and oxidized with hydrogen peroxide in the presence of a catalyst at low temperatures to produce DIAD.[5][6]

Applications in Organic Synthesis

DIAD is a versatile reagent with numerous applications in organic synthesis. It is a strong oxidizing agent and a source of nitrogen.[3]

The most prominent application of DIAD is as a key reagent in the Mitsunobu reaction, where it is used in conjunction with triphenylphosphine (PPh3).[1][2][3][7] This reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, such as esters, ethers, azides, and thiols, with inversion of stereochemistry.[7][8] DIAD acts as the oxidant for the triphenylphosphine, which is converted to triphenylphosphine oxide.[9]

The general mechanism of the Mitsunobu reaction is as follows:

  • Triphenylphosphine attacks DIAD to form a betaine intermediate.[8]

  • The betaine deprotonates the acidic nucleophile (e.g., a carboxylic acid).[8]

  • The alcohol adds to the phosphonium salt, forming an alkoxyphosphonium salt, which is a good leaving group.[7]

  • The nucleophile displaces the activated alcohol via an SN2 reaction, resulting in the desired product with inverted stereochemistry.[7][8]

Mitsunobu_Reaction reagents DIAD + PPh3 betaine Betaine Intermediate reagents->betaine 1 ion_pair Ion Pair betaine->ion_pair 2 nucleophile R-COOH (Nucleophile) nucleophile->ion_pair alcohol R'-OH (Alcohol) alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium ion_pair->alkoxyphosphonium 3 product Product (R-COOR') + Ph3PO + DIAD-H2 alkoxyphosphonium->product 4 (SN2)

Figure 1: Simplified workflow of the Mitsunobu reaction.

Beyond the Mitsunobu reaction, DIAD is utilized in several other important organic transformations:

  • Aza-Baylis-Hillman Reaction: DIAD is used to generate aza-Baylis-Hillman adducts with acrylates.[1][2]

  • Selective Deprotection: It can be used for the selective deprotection of N-benzyl groups in the presence of other protecting groups.[1][10]

  • Oxidation of Alcohols: In combination with a nitroxyl radical catalyst, DIAD can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[11]

  • Photoorganocatalytic Amide Synthesis: DIAD can react with aldehydes in a photoorganocatalytic process to form an intermediate that then reacts with amines to produce amides.[2][11]

  • Polymer Chemistry: DIAD can act as a thermal initiator for polymerization reactions.[2][5]

  • Foaming Agent: It is used as a foaming agent for vinyl resins and rubbers, producing light-colored foams with uniform pore structures.[2][10][12]

Experimental Protocols

A typical experimental protocol for a Mitsunobu reaction is as follows:

  • Dissolve the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Cool the reaction mixture to 0 °C using an ice bath.[8]

  • Slowly add a solution of DIAD in the same solvent to the reaction mixture with stirring.[7][8]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.[8]

  • Upon completion, the reaction mixture is typically concentrated, and the product is purified by column chromatography to remove triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate byproduct.[8]

Mitsunobu_Workflow start Start dissolve Dissolve alcohol, nucleophile, and PPh3 in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_diad Slowly add DIAD solution cool->add_diad react Stir at room temperature add_diad->react monitor Monitor reaction (e.g., TLC) react->monitor monitor->react Incomplete workup Reaction workup (e.g., concentration) monitor->workup Reaction complete purify Purify product (e.g., chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for a typical Mitsunobu reaction.

Safety and Handling

DIAD is a reactive compound and should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin and eye irritation.[13] It is also considered a potential carcinogen.[2] Due to its thermal instability, DIAD can undergo self-accelerating decomposition, which can lead to a thermal runaway reaction.[5] Therefore, it should be stored in a cool, dark place and handled in a well-ventilated fume hood.[13] Personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent.[13]

References

Dibutyl fumarate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibutyl Fumarate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information.

Molecular Structure and Identification

This compound is the diester of n-butanol and fumaric acid. Structurally, it is characterized by a central trans-configured carbon-carbon double bond, flanked by two carboxylate groups, each esterified with a butyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name dibutyl (E)-but-2-enedioate[1]
Synonyms Di-n-butyl fumarate, Fumaric acid dibutyl ester, Staflex DBF[2][3]
CAS Number 105-75-9
Molecular Formula C₁₂H₂₀O₄[2]
Canonical SMILES CCCCOC(=O)/C=C/C(=O)OCCCC[1]
InChI Key JBSLOWBPDRZSMB-BQYQJAHWSA-N[1]

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow liquid with a slightly sweet odor.[4] It is primarily used as a plasticizer and a monomer in polymer production.[3][5]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Weight 228.28 g/mol [1][2]
Density 0.987 g/cm³ (at 20 °C)[2][6]
Boiling Point 285 °C[7]; 141 °C (at 8 mmHg)
Melting Point -13.5 °C[6]
Flash Point 142 °C[7]
Auto-ignition Temperature 255 °C[6]
Refractive Index 1.452[2][7]
Solubility Insoluble in water; Soluble in organic solvents like acetone, chloroform, and ethanol.[2][4][7]
¹H NMR Spectroscopy Spectra available.[1]
¹³C NMR Spectroscopy Spectra available.[1]
Infrared (IR) Spectroscopy FTIR and Vapor Phase IR spectra available.[1][8]
Raman Spectroscopy FT-Raman spectrum available.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commercially produced through the direct esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst.[3][4][9] The following is a representative laboratory-scale protocol derived from established esterification procedures.

Materials:

  • Fumaric acid

  • n-Butanol (excess)

  • Sulfuric acid (concentrated, catalyst)

  • Dichloromethane (for extraction)

  • 20% Sodium carbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine fumaric acid and an excess of n-butanol (e.g., a 2:1 to 3:1 molar ratio of alcohol to acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 16-18 hours.[4] The progress of the reaction can be monitored by observing the formation of water.

  • Workup: After the reaction is complete (as indicated by the cessation of water formation), cool the mixture to room temperature.

  • Neutralization: Slowly add the cooled reaction mixture to a 20% sodium carbonate solution to neutralize the acidic catalyst.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer using dichloromethane.[4]

  • Washing and Drying: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.[4]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butanol, yielding the crude this compound product. For higher purity, the product can be purified via silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.[4]

Analytical Method: Gas Chromatography (GC)

While a specific, validated protocol for this compound was not found, the analysis can be effectively performed using gas chromatography with a Flame Ionization Detector (GC-FID). The following is an example methodology adapted from a protocol for the related compound, dibutyl phthalate, which would require optimization for this compound.[10]

Instrumentation:

  • Gas Chromatograph with FID (e.g., Shimadzu GC-2010)[10]

  • Capillary Column (e.g., a non-polar or medium-polarity column suitable for ester analysis)

  • Autosampler

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent like methanol or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution.[10] An internal standard (e.g., benzyl benzoate) can be added to improve precision.[10]

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a known concentration.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen

    • Oven Program: Start at an initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold. (Note: These parameters require optimization).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the this compound content by comparing its peak area to the calibration curve.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Dibutyl_Fumarate_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Fumaric_Acid Fumaric Acid Reaction Esterification Reaction (H₂SO₄ Catalyst, 80-85°C) Fumaric_Acid->Reaction nButanol n-Butanol nButanol->Reaction Neutralization Neutralization (Na₂CO₃ Solution) Reaction->Neutralization Water Water (Byproduct) Reaction->Water Removed Extraction Solvent Extraction (Dichloromethane) Neutralization->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Purification Purification (Solvent Evaporation) Drying->Purification DBF_Product Pure this compound Purification->DBF_Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dibutyl fumarate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Physical Properties of this compound

This compound is a clear, colorless liquid with a characteristic odor.[1] It is widely used as a plasticizer and a comonomer in the production of various polymers.[2][3]

PropertyValueUnitsConditionsReferences
Molecular Formula C₁₂H₂₀O₄[4]
Molecular Weight 228.28 g/mol [4][5]
Melting Point -18 to -13.5°C[1][6][7][8][9][10]
Boiling Point 280 - 285°C760 mmHg[6][7][11]
141°C8 mmHg[8][9][10][12][13]
108 - 110°C[1]
Density 0.98 - 0.99g/cm³20 °C[1][6][8][9][12]
0.987g/cm³20 °C[4]
0.985±0.002g/cm³25 °C[14]
Refractive Index 1.444 - 1.45220 °C[2][4][6][7]
Flash Point 90 - 142°CClosed Cup[1][6][9][10][12][13]
Vapor Pressure 0.164Pa20 °C[10][12][13]
0.004mmHg25 °C (est.)[11]
Solubility in Water Insoluble / 11.09mg/L20 °C[4][6][7][10][12][13][15]
Solubility in Solvents Soluble in acetone, chloroform, alcohols, and esters[4][6][15]
Viscosity ≤8cP25 °C[14]

Chemical Properties of this compound

PropertyDescriptionReferences
Stability Stable under normal temperatures and pressures. No decomposition if used according to specifications.[1][7]
Reactivity Can react with strong oxidizing materials.[7][12]
Hazardous Reactions No dangerous reactions are known under normal conditions.[1]
Decomposition When heated to decomposition, it may emit acrid smoke and fumes.[10]
Hydrolysis As an ester, it can undergo hydrolysis, especially in the presence of acids or bases, to form fumaric acid and n-butanol.

Experimental Protocols

The determination of the physical and chemical properties of this compound should be conducted using standardized and validated methods to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments based on internationally recognized guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point

The boiling point of this compound can be determined using a method compliant with ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids .[16][17][18][19][20]

Principle: This method involves the distillation of a liquid under controlled conditions to determine its boiling range.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiver (graduated cylinder)

  • Heat source (heating mantle or oil bath)

  • Calibrated thermometer or temperature probe

Procedure:

  • A 100 mL sample of this compound is placed in the distillation flask.

  • The apparatus is assembled, ensuring all connections are secure.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

  • The temperature is continuously monitored as the distillation proceeds.

  • The final boiling point is the maximum temperature reached during the distillation.

  • For determinations at reduced pressure, a vacuum pump and manometer are connected to the apparatus, and the pressure is recorded.

Determination of Density

The density of liquid chemicals like this compound is accurately measured using a digital density meter according to ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[4][5][13][15][21]

Principle: This method relies on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Thermostatic control for the measuring cell

  • Syringe or automated injection system for sample introduction

Procedure:

  • The digital density meter is calibrated using two reference standards of known density (e.g., dry air and pure water).

  • The temperature of the measuring cell is set to the desired value (e.g., 20°C) and allowed to stabilize.

  • The sample of this compound is introduced into the U-tube, ensuring no air bubbles are present.

  • The instrument measures the oscillation period of the filled tube and calculates the density.

  • The measurement is repeated until a stable reading is obtained.

Determination of Flash Point

The flash point of this compound can be determined using the Pensky-Martens Closed Cup Tester as described in ASTM D93 .[1][2][7][9][14]

Principle: This test determines the lowest temperature at which the vapors of the liquid will ignite when an ignition source is applied.

Apparatus:

  • Pensky-Martens closed-cup apparatus (manual or automated)

  • Stirrer

  • Heat source

  • Ignition source (gas flame or electric igniter)

  • Calibrated thermometer or temperature probe

Procedure:

  • The sample cup is filled with this compound to the specified level.

  • The lid is placed on the cup, and the apparatus is assembled.

  • The sample is heated at a slow, constant rate while being stirred.

  • At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

  • The flash point is the lowest temperature at which a flash is observed.

Determination of Refractive Index

The refractive index of this compound is determined using a refractometer following the principles outlined in ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[10][11][22][23][24]

Principle: This method measures the extent to which light is bent (refracted) when it passes through the liquid. The refractive index is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Light source (typically a sodium lamp for the D-line at 589.3 nm)

  • Constant temperature bath to control the prism temperature

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • The temperature of the refractometer prisms is set to the desired value (e.g., 20°C) and allowed to stabilize.

  • A few drops of the this compound sample are placed on the lower prism.

  • The prisms are closed, and the light is allowed to pass through the sample.

  • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece (for an Abbe refractometer). A digital refractometer will provide a direct reading.

  • The refractive index is read from the instrument's scale or digital display.

Determination of Water Solubility

The aqueous solubility of this compound can be determined using methods described in ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility .[6][25][26][27][28]

Principle: A saturated solution of the compound in water is prepared, and the concentration of the dissolved compound is determined by a suitable analytical method.

Apparatus:

  • Flasks with stoppers

  • Constant temperature shaker or bath

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC))

Procedure:

  • An excess amount of this compound is added to a known volume of pure water in a flask.

  • The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, the mixture is allowed to stand to let the undissolved material settle.

  • A clear aqueous sample is taken, and any remaining undissolved material is removed by centrifugation or filtration.

  • The concentration of this compound in the aqueous phase is quantified using a calibrated analytical method.

Visualizations

Synthesis of this compound

The primary industrial method for producing this compound is through the esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst.[29]

Synthesis Fumaric Acid Fumaric Acid Reactor Esterification Reactor Fumaric Acid->Reactor n-Butanol n-Butanol n-Butanol->Reactor Acid Catalyst Acid Catalyst Acid Catalyst->Reactor This compound This compound Reactor->this compound Water Water Reactor->Water Purification Purification This compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Synthesis of this compound via Esterification.
Quality Control Workflow for this compound

A robust quality control workflow is essential to ensure the purity and consistency of this compound for its intended applications.

QC_Workflow cluster_0 Incoming Materials cluster_1 Production Process cluster_2 Final Product Testing cluster_3 Release and Documentation Raw_Material_Inspection Raw Material Inspection (Fumaric Acid, n-Butanol) In_Process_Control In-Process Control (Temperature, Pressure, Reaction Monitoring) Raw_Material_Inspection->In_Process_Control Final_Product_Sampling Final Product Sampling In_Process_Control->Final_Product_Sampling Physical_Tests Physical Property Tests (Density, Refractive Index, etc.) Final_Product_Sampling->Physical_Tests Chemical_Tests Chemical Property Tests (Purity by GC, Acidity) Final_Product_Sampling->Chemical_Tests Specification_Check Check Against Specifications Physical_Tests->Specification_Check Chemical_Tests->Specification_Check COA_Generation Certificate of Analysis (CoA) Generation Specification_Check->COA_Generation Pass Quarantine Quarantine / Rework Specification_Check->Quarantine Fail Product_Release Product Release COA_Generation->Product_Release

Quality Control Workflow for this compound.

References

An In-depth Technical Guide to the Exploratory Studies of Dibutyl Fumarate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl fumarate (DBF) is an unsaturated polyester that holds significant interest in polymer chemistry. As a 1,2-disubstituted ethylene derivative, its polymerization behavior presents unique characteristics. This technical guide provides a comprehensive overview of the exploratory studies on the polymerization of this compound, with a focus on its homopolymerization and copolymerization. Due to the limited availability of specific data on the homopolymerization of this compound, this guide also draws upon studies of structurally similar dialkyl fumarates to provide a broader context and potential experimental avenues. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting quantitative data, and visualizing key processes.

Data Presentation

The following tables summarize the quantitative data gathered from various studies on the polymerization of dialyl fumarates and the characterization of the resulting polymers.

Polymerization TypeMonomer(s)InitiatorTemperature (°C)Time (hr)SolventObservationsReference
BulkDiethyl FumarateBenzoyl Peroxide (0.1%)7048NoneSuccessful polymerization[1]
BulkDi-n-propyl FumarateBenzoyl Peroxide (0.1%)7048NoneSuccessful polymerization[1]
SolutionDimethyl FumarateAzobisisobutyronitrile (2%)7548DioxaneSuccessful polymerization[1]
SolutionDi-n-butyl ItaconateAIBN50-BenzeneHomopolymerization studied[2]
CopolymerizationVinyl Acetate & Dibutyl MaleateAIBN52.5 - 67.51.5 - 4.5ChloroformKinetic study performed[3]

Table 1: Summary of Polymerization Conditions for Dialkyl Fumarates and Related Monomers. This table provides an overview of the experimental conditions used in the polymerization of various dialkyl fumarates, offering insights into potential parameters for this compound polymerization.

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Analytical MethodReference
Poly(di-tert-butyl fumarate)43,500 - 173,000--Light Scattering[4]
Poly(propylene fumarate)4,600 (at 150°C)10,500 (at 150°C)2.28GPC[5]
Poly(vinyl acetate-co-dibutyl maleate)---GPC[3]
General Poly(dialkyl fumarates)46,000 - 384,000--GPC[6]

Table 2: Molecular Weight Data of Poly(fumarates) and Related Polymers. This table presents the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for various polymers related to this compound.

Polymer/MaterialGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)Analytical MethodReference
Poly(diethyl fumarate)--DSC[1]
Poly(di-n-propyl fumarate)--DSC[1]
Poly(butyl fumarate)/Poly(propylene fumarate)-diacrylate network344.6 - 365.2342.63 (onset)DSC, TGA[7]
PLA plasticized with this compoundLowered compared to neat PLA-DSC[8]

Table 3: Thermal Properties of Poly(fumarates) and Related Materials. This table summarizes the thermal characteristics, including glass transition temperature (Tg) and decomposition temperature, for various fumarate-based polymers.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies of similar dialkyl fumarates and can be adapted for the study of this compound polymerization.

Bulk Homopolymerization of a Dialkyl Fumarate (Adapted from Poly(diethyl fumarate))

Objective: To synthesize poly(dialkyl fumarate) via bulk polymerization.

Materials:

  • Dialkyl fumarate monomer (e.g., diethyl fumarate as a model)[1]

  • Benzoyl peroxide (initiator)[1]

  • Acetone (for dissolution)

  • Precipitant (e.g., petroleum ether)[1]

Procedure:

  • The dialkyl fumarate monomer is purified by fractional distillation under reduced pressure.[1]

  • 0.1% by weight of benzoyl peroxide is added to the purified monomer in a reaction vessel.[1]

  • The mixture is heated to 70°C and maintained for 48 hours in a sealed environment.[1]

  • After polymerization, the resulting polymer is dissolved in acetone to form a 1-3% solution.[1]

  • The polymer is isolated by precipitation into a non-solvent such as petroleum ether.[1]

  • The precipitated polymer is collected and dried in a vacuum oven until a constant weight is achieved.[1]

Synthesis of Poly(butyl fumarate) via Two-Step Transesterification

Objective: To synthesize poly(butyl fumarate) through a transesterification reaction.

Materials:

  • Diethyl fumarate[7]

  • 1,4-butanediol[7]

  • Zinc chloride (catalyst)[7]

  • Hydroquinone (radical inhibitor)[7]

  • Methylene chloride (solvent)

  • 1.85 vol % HCl in H₂O (for washing)

  • Brine

  • Sodium sulfate (drying agent)

  • Petroleum ether (for precipitation)

Procedure: Step 1: Synthesis of bis(hydroxybutyl) fumarate

  • Diethyl fumarate (250 mmol) and 1,4-butanediol (750 mmol) are reacted in the presence of zinc chloride (2.5 mmol) as a catalyst and hydroquinone (0.5 mmol) as a radical inhibitor.[7]

  • The reaction is conducted in a heated vessel with mechanical stirring, and the temperature is gradually increased from 110 to 140°C over approximately 8 hours under a nitrogen blanket.[7]

Step 2: Transesterification to Poly(butyl fumarate)

  • The intermediate product, bis(hydroxybutyl) fumarate, is then heated continuously for 7 hours at 130°C under low pressure (5 mmHg) to undergo transesterification, forming poly(butyl fumarate).[7]

  • The resulting product is dissolved in methylene chloride for purification.[7]

  • The polymer solution is first washed with an acidic solution (1.85 vol % HCl in H₂O) to remove the zinc chloride catalyst, followed by two washes with pure water and two washes with brine.[7]

  • The organic phase is dried with sodium sulfate.[7]

  • The concentrated product is then precipitated in petroleum ether twice to remove the radical inhibitor.[7]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows in the study of this compound polymerization.

Free_Radical_Polymerization cluster_propagation Propagation Steps Initiator Initiator (I) Radical 2R• Initiator->Radical kd (Initiation) ActiveCenter R-M• Radical:e->ActiveCenter:w ki Monomer1 Monomer (M) GrowingChain R-M(n)-M• Monomer1:e->GrowingChain:w kp (Propagation) Monomer2 Monomer (M) Monomer3 Monomer (M) DeadPolymer1 Polymer (P_n) GrowingChain->DeadPolymer1 kt (Termination) DeadPolymer2 Polymer (P_m) GrowingChain->DeadPolymer2 TerminationProduct P_(n+m) DeadPolymer1->TerminationProduct Combination DeadPolymer2->TerminationProduct

Caption: Free Radical Polymerization Mechanism.

Experimental_Workflow start Start monomer_prep Monomer Purification (e.g., Distillation) start->monomer_prep reaction_setup Reaction Setup (Initiator Addition) monomer_prep->reaction_setup polymerization Polymerization (Bulk or Solution) reaction_setup->polymerization isolation Polymer Isolation (Precipitation) polymerization->isolation characterization Characterization isolation->characterization gpc GPC (Mn, Mw, PDI) characterization->gpc nmr NMR (Structure) characterization->nmr dsc_tga DSC/TGA (Thermal Properties) characterization->dsc_tga end End gpc->end nmr->end dsc_tga->end

Caption: General Experimental Workflow.

Synthesis_Pathway Reactants Diethyl Fumarate + 1,4-Butanediol Intermediate Bis(hydroxybutyl) fumarate Reactants->Intermediate Transesterification Catalyst ZnCl2, Hydroquinone Catalyst->Reactants Polymer Poly(butyl fumarate) Intermediate->Polymer Polycondensation Conditions1 110-140 °C, 8h Conditions1->Reactants Conditions2 130 °C, 7h, 5 mmHg Conditions2->Intermediate

Caption: Poly(butyl fumarate) Synthesis.

References

Fundamental research on dibutyl fumarate as a comonomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dibutyl Fumarate as a Comonomer

Introduction

This compound (DBF) is a diester of fumaric acid that serves as a versatile comonomer in the synthesis of a wide range of polymers. Due to the 1,2-disubstituted ethylenic structure of fumarates, their homopolymerization can be challenging due to steric hindrance.[1] However, they readily copolymerize with various vinyl monomers, allowing for the tailoring of polymer properties. This technical guide provides a comprehensive overview of the fundamental research on this compound as a comonomer, focusing on its synthesis, properties, and potential applications, particularly for researchers, scientists, and professionals in drug development. Copolymers containing DBF are used in the production of coatings, adhesives, and as surface conditioning agents.[2][3]

Physicochemical and Thermal Properties of this compound Copolymers

The incorporation of this compound into a polymer backbone significantly influences its physicochemical and thermal properties. Fumaric polymers are noted for their high thermal stability and solubility in common solvents.[4] The glass transition temperature (Tg), a critical parameter for polymer characterization, can be adjusted by selecting appropriate comonomers to pair with DBF.[4] Generally, the Tg of poly(dialkyl fumarates) is higher than that of corresponding poly(alkyl acrylates) and decreases as the length of the alkyl side chain increases.[5]

When used as a plasticizer for poly(lactic acid) (PLA), this compound has been shown to lower the glass transition temperature, reduce the Young's modulus, and increase the elongation at break, indicating an increase in the material's ductility.[6]

Table 1: Summary of Physicochemical and Thermal Data for this compound and Related Copolymers

PropertyValue/ObservationComonomer SystemReference
Reactivity Ratios (r1, r2) r1(Vinyl Acetate) = 0.1135, r2(Dibutyl Maleate*) = 0.0562Vinyl Acetate / Dibutyl Maleate[7]
r1(Styrene) ≈ 0.95, r2(Butyl Acrylate**) ≈ 0.18 (in Benzene)Styrene / Butyl Acrylate[8]
Glass Transition Temp. (Tg) Decreases with increasing DBF content.PLA plasticized with DBF[6]
Higher than corresponding poly(alkyl acrylates).[5]Poly(dialkyl fumarates)[5]
Thermal Stability Copolymers with fumarate units show high thermal stability.[9]Fumarate Copolymers[4][9]
Mechanical Properties Increases elongation at break in PLA from 1.3% to ~210%.[6]PLA with 12 wt% DBF[6]

*Note: Data for Dibutyl Maleate (DBM), the cis-isomer of DBF, is often used as a proxy due to their similar reactivity in radical polymerization. **Note: Data for Butyl Acrylate is provided to give a general idea of reactivity with acrylates.

Copolymerization of this compound

This compound is typically copolymerized via free-radical polymerization.[10] It can be copolymerized with a variety of monomers, including vinyl acetate, styrene, and acrylates, to create copolymers with tailored properties.[2][3][11] The reactivity ratios indicate how readily each monomer reacts with the growing polymer chain. For systems involving fumarates and maleates, the reactivity ratios are often both less than one, suggesting a tendency towards alternating copolymerization.[7]

Below is a diagram illustrating the general workflow for the synthesis and characterization of a DBF-containing copolymer.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Purification Monomer Purification (DBF & Comonomer) Reaction_Setup Reaction Setup (Solvent, Initiator) Monomer_Purification->Reaction_Setup Polymerization Polymerization (Heating, Stirring) Reaction_Setup->Polymerization Purification Purification (Precipitation) Polymerization->Purification Drying Drying Purification->Drying Structural Structural Analysis (NMR, FTIR) Drying->Structural Molecular_Weight Molecular Weight (GPC/SEC) Drying->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing Drying->Mechanical

Workflow for DBF Copolymer Synthesis and Characterization.

The following diagram illustrates the key steps in the free-radical copolymerization of this compound (M1) with a generic vinyl comonomer (M2).

G cluster_propagation Propagation Initiator Initiator (I) Radical Primary Radical (I*) Initiator->Radical Decomposition M1_radical ~M1 Radical->M1_radical Initiation M2_radical ~M2 Radical->M2_radical Initiation M1 DBF (M1) M1->M1_radical M1->M2_radical M2 Comonomer (M2) M2->M1_radical M2->M2_radical M1_radical->M1_radical M1_radical->M2_radical k12 Termination Termination M1_radical->Termination M2_radical->M1_radical k21 M2_radical->M2_radical M2_radical->Termination

Free-Radical Copolymerization of this compound.

Experimental Protocols

This section provides a representative protocol for the free-radical solution copolymerization of this compound with a comonomer such as styrene or vinyl acetate.

4.1. Materials

  • This compound (DBF): Purified by distillation under reduced pressure.

  • Comonomer (e.g., Styrene, Vinyl Acetate): Purified by washing with aqueous NaOH, followed by water, drying over MgSO4, and distillation under reduced pressure.[12]

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)): Recrystallized from a suitable solvent (e.g., methanol for AIBN).

  • Solvent (e.g., Toluene, Benzene): Purified by standard methods.

  • Precipitating Agent (e.g., Methanol, Hexane).

4.2. Procedure: Solution Copolymerization

  • A specific molar ratio of DBF and the comonomer are dissolved in the chosen solvent (e.g., toluene) in a three-necked round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.[10][13]

  • The initiator (e.g., 1 mol% relative to the total monomers) is added to the mixture.[13]

  • The mixture is deoxygenated by bubbling with dry nitrogen for approximately 20-30 minutes.[12]

  • The flask is then placed in a thermostatically controlled oil bath and heated to the desired reaction temperature (e.g., 60-80°C).[10][13][14]

  • The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours), with stirring.

  • To keep the conversion low (typically <15%) for reactivity ratio calculations, the reaction is quenched by cooling the flask in an ice bath.[15]

  • The resulting polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol).[12][15]

  • The precipitated polymer is filtered, redissolved in a small amount of a suitable solvent (e.g., THF), and reprecipitated to remove unreacted monomers and initiator residues. This process is repeated two to three times.[7]

  • The final purified copolymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.[16]

4.3. Characterization

  • Copolymer Composition: Determined by ¹H-NMR spectroscopy by integrating the characteristic peaks of each monomer unit.[7][10]

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[4][16]

  • Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC).[4][5]

Structure-Property Relationships and Applications in Drug Development

The properties of DBF-containing copolymers are directly related to their composition. For instance, increasing the DBF content can modulate the glass transition temperature, which is crucial for applications in drug delivery systems where polymer flexibility and degradation rates are important. Fumarate-based copolymers are being explored for biomedical applications, including as scaffolds for tissue regeneration and in drug delivery systems.[1] Copolymers of vinyl acetate and dialkylfumarates have been synthesized and formed into membranes with potential for use as transdermal delivery systems.[17][18]

The following diagram illustrates the relationship between the mole fraction of DBF in a copolymer and its glass transition temperature.

G cluster_output Polymer Properties Low_DBF Low Mole Fraction of DBF High_DBF High Mole Fraction of DBF Tg Glass Transition Temperature (Tg) Low_DBF->Tg Leads to specific Tg High_DBF->Tg Modifies Tg Flexibility Flexibility Tg->Flexibility Influences

DBF Content Influence on Glass Transition Temperature.

Conclusion

This compound is a valuable comonomer for creating a diverse range of copolymers with tunable properties. Its ability to be incorporated into polymer chains via free-radical polymerization allows for the modification of thermal and mechanical characteristics, making DBF-containing copolymers suitable for various applications, from industrial coatings and adhesives to advanced biomedical uses like drug delivery systems. Further research into the copolymerization of DBF with novel monomers could lead to the development of new materials with enhanced functionalities for specialized applications.

References

An In-depth Technical Guide to the Solubility of Dibutyl Fumarate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl fumarate in various common organic solvents. While specific quantitative solubility data is not extensively available in publicly accessible literature, this document compiles the existing qualitative information and presents a generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work involving this compound, particularly in the fields of polymer chemistry, drug formulation, and materials science.

Introduction to this compound

This compound (DBF) is a diester of fumaric acid and n-butanol, with the chemical formula C₁₂H₂₀O₄. It is a colorless liquid known for its utility as a plasticizer, a reactive diluent, and a comonomer in the synthesis of various polymers.[1] Its physical and chemical properties, particularly its solubility, are crucial for its application in coatings, adhesives, and as a medium for chemical reactions.

Qualitative Solubility of this compound

Based on available chemical data sheets and databases, the solubility of this compound in a range of common organic solvents has been qualitatively described. It is generally characterized as being soluble in many organic solvents while being insoluble in water. A summary of this information is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
AcetoneSoluble[1][2]
ChloroformSoluble[1]
EthanolSoluble
EtherSoluble
Alcohols (general)Soluble
Esters (general)Soluble
Ketones (general)Soluble
WaterInsoluble[2][3]

Note: The term "Soluble" indicates that this compound dissolves in the solvent, but does not specify the concentration at which it is soluble. The water solubility has been calculated to be approximately 11.09 mg/L at 20°C[3][4].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data on the solubility of this compound, a standardized experimental protocol is required. The following section outlines a generalized methodology based on the widely accepted isothermal "shake-flask" method, which is a common technique for determining the solubility of a substance in a specific solvent at a controlled temperature.

Materials and Equipment
  • Solute: High-purity this compound (>99%)

  • Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

    • Screw-capped glass vials or flasks

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

    • Centrifuge (optional)

Experimental Procedure
  • Preparation of Solvent: The selected organic solvent should be pre-conditioned to the desired experimental temperature.

  • Sample Preparation: An excess amount of this compound is added to a series of glass vials. The exact amount of solute should be enough to ensure that a saturated solution is formed, with undissolved solid/liquid remaining at equilibrium.

  • Addition of Solvent: A known volume or mass of the temperature-conditioned solvent is added to each vial containing the excess this compound.

  • Equilibration: The vials are tightly sealed and placed in the thermostatic shaker bath set to the desired temperature. The vials are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette or syringe. The withdrawn sample is immediately filtered through a syringe filter to remove any suspended particles. This step is critical to prevent undissolved solute from being included in the analysis.

  • Dilution and Analysis: The filtered, saturated solution is accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical instrument. The concentration of this compound in the diluted sample is then determined using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

  • Calculation of Solubility: The solubility of this compound in the solvent at the specific temperature is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per 100 mL of solvent (g/100mL), moles per liter (mol/L), or mole fraction.

  • Replication: The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow A Preparation of Materials (this compound & Solvent) B Addition of Excess Solute to Vials A->B High-purity compounds C Addition of Known Volume of Solvent B->C D Equilibration in Thermostatic Shaker C->D Controlled Temperature E Phase Separation (Settling/Centrifugation) D->E 24-72 hours F Withdrawal & Filtration of Supernatant E->F Isothermal conditions G Dilution of Saturated Solution F->G H Concentration Analysis (e.g., GC/HPLC) G->H Known dilution factor I Calculation of Solubility H->I Calibration curve

References

Initial investigation of dibutyl fumarate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of Dibutyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBF), the dibutyl ester of fumaric acid, is a significant chemical intermediate primarily utilized as a plasticizer and a comonomer in polymer production.[1][2][3] Its reactivity is centered around the electron-deficient carbon-carbon double bond and the two ester functionalities. This guide provides a comprehensive investigation into the core reactivity of this compound, detailing its synthesis, key chemical transformations such as polymerization and addition reactions, and its biological interactions. Detailed experimental protocols, tabulated quantitative data, and process diagrams are included to support further research and application development.

Chemical Identity and Physicochemical Properties

This compound is characterized by the trans configuration of its central double bond, which imparts greater molecular stability compared to its cis-isomer, dibutyl maleate.[4] This stereochemistry is a determining factor in its physical properties and reactivity patterns.[4]

Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.28 g/mol [5][6]
CAS Number 105-75-9[1]
Appearance Clear, colorless to pale yellow liquid[1]
Density 0.987 - 1.0 g/cm³ at 20°C[6][7][8]
Boiling Point 280.0 - 284 °C at 760 mmHg[6][9]
Melting Point -18 °C[6]
Flash Point 136.4 - 142.0 °C[6][8][9]
Auto-ignition Temp. 255 °C[7]
Solubility Insoluble in water; soluble in acetone, chloroform[1][8]
IUPAC Name dibutyl (E)-but-2-enedioate[5]
Toxicological Data

A summary of key toxicological endpoints is provided for handling and safety assessment.

EndpointValueSpeciesReference(s)
Oral LD50 8,530 mg/kgRat[7]
Dermal LD50 10,000 mg/kgRabbit[10]
Skin Sensitization May cause an allergic skin reaction.[7][11]-[7][11]

Core Chemical Reactivity

The reactivity of this compound is dominated by its α,β-unsaturated ester structure. This allows it to participate in a variety of chemical transformations, including synthesis via esterification, polymerization, and conjugate addition reactions.

Synthesis of this compound

The industrial production of this compound is typically achieved through the direct acid-catalyzed esterification of fumaric acid with n-butanol.[4][12][13] This process, a Fischer esterification, involves the protonation of a carboxylic acid group, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water.[4]

G cluster_mechanism Reaction Mechanism A Fumaric Acid + n-Butanol B Add Acid Catalyst (e.g., H₂SO₄) A->B Reactants C Heat Mixture (Reflux, 80-85°C) B->C Initiate Reaction D Protonation of Carbonyl Oxygen H This compound Formation C->H Esterification (multiple steps) E Nucleophilic Attack by n-Butanol D->E Intermediate Steps F Formation of Tetrahedral Intermediate E->F Intermediate Steps G Water Elimination F->G Intermediate Steps I Workup: Neutralization (Na₂CO₃), Extraction, Drying H->I Quench & Purify J Purified This compound I->J

Caption: Workflow for the synthesis of this compound.

An alternative synthesis route involves the catalyzed isomerization of the cis-isomer, dibutyl maleate, to the more thermodynamically stable trans-isomer, this compound.[4]

Polymerization Reactions

While the homopolymerization of this compound is challenging due to low reactivity, it is widely used as a comonomer.[2][4] It serves as an internal plasticizer in polymers like PVC and polystyrene, enhancing flexibility and durability.[3][8][14]

The reactivity of the fumarate backbone in polymerization is well-exemplified by the synthesis of Poly(propylene fumarate) (PPF), a biodegradable polymer with significant biomedical applications.[15][16] PPF is synthesized via a two-step transesterification reaction starting from a related dialkyl fumarate (diethyl fumarate).[16][17]

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Transesterification A Diethyl Fumarate + Propylene Glycol (1:3) B Add ZnCl₂ (catalyst) & Hydroquinone (inhibitor) A->B C Heat (110-130°C) under inert atmosphere B->C D Ethanol Distilled Off C->D E Bis(hydroxypropyl) fumarate Intermediate C->E F Intermediate from Step 1 E->F G Heat (100-130°C) under vacuum (<1 mmHg) F->G H Propylene Glycol Byproduct Removed G->H I Poly(propylene fumarate) (PPF) G->I

Caption: Two-step synthesis of Poly(propylene fumarate) (PPF).
Addition Reactions

The electron-withdrawing nature of the two ester groups makes the double bond of this compound electrophilic and susceptible to conjugate addition reactions.

This compound is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles (Michael donors) such as enolates, amines, and thiols.[18][19] This 1,4-addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds in a thermodynamically controlled manner.[20]

Caption: General mechanism of the Michael Addition reaction.
  • Aza-Michael Addition: The addition of nitrogen-based nucleophiles is a well-established reaction for related fumarate and maleate esters.[21]

  • Diels-Alder Reaction: As a dienophile, this compound can potentially undergo [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives, although specific examples in the literature are less common than for other fumarates like dimethyl fumarate.[22]

Biological Reactivity & Signaling

Beyond its industrial applications, this compound exhibits biological activity. Studies have shown it can act as an immunological adjuvant, enhancing contact hypersensitivity (CHS).[23]

Immunomodulatory Effects

In murine models, this compound was found to enhance the CHS response to fluorescein isothiocyanate (FITC).[23] The proposed mechanism involves two key events:

  • Enhanced Dendritic Cell (DC) Trafficking: DBF facilitates the migration of antigen-presenting dendritic cells from the skin to the draining lymph nodes.[23]

  • Increased Cytokine Production: It promotes an increase in cytokine production within these lymph nodes, amplifying the immune response.[23]

This suggests that this compound may play a role in aggravating conditions like contact dermatitis through its influence on the skin sensitization process.[23]

G DBF This compound (DBF) + Antigen (FITC) Skin Epicutaneous Sensitization in Skin DBF->Skin Exposure DC Antigen-Presenting Dendritic Cells (DCs) Skin->DC LN Draining Lymph Nodes DC->LN DBF Facilitates Trafficking CHS Enhanced Contact Hypersensitivity (CHS) Response DC->CHS Amplifies Immune Response Cytokines Increased Cytokine Production LN->Cytokines DBF Increases Production Cytokines->CHS Amplifies Immune Response

References

Methodological & Application

Synthesis of High-Purity Dibutyl Fumarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl fumarate is a significant chemical intermediate widely utilized as a plasticizer in polymers such as PVC, a comonomer in the production of polystyrene, and in the formulation of coatings, adhesives, and inks.[1][2][3] Its performance in these applications is highly dependent on its purity, making the development of efficient and reliable synthesis and purification methods crucial. This document provides detailed protocols for two primary methods for synthesizing high-purity this compound: the direct esterification of fumaric acid with n-butanol and a one-step synthesis from maleic anhydride and n-butanol.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two detailed synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Direct Esterification of Fumaric AcidMethod 2: One-Step Synthesis from Maleic Anhydride
Starting Materials Fumaric Acid, n-ButanolMaleic Anhydride, n-Butanol
Catalyst Sulfuric AcidHydrogen Chloride
Reaction Temperature 80 - 85 °C100 - 175 °C (preferred 125 - 140 °C)
Reaction Time 16 - 18 hoursApproximately 4 hours
Reported Yield 60 - 99%Up to 99%
Reported Purity NMR pure, >98.0% (GC)High purity, essentially colorless (APHA color < 15)
Key Advantages Readily available starting materials.Direct, one-step process reducing overall reaction time.
Key Disadvantages Longer reaction times.Requires handling of gaseous hydrogen halide.

Method 1: Direct Esterification of Fumaric Acid

This method is a classic approach for producing this compound through the direct esterification of fumaric acid with n-butanol, catalyzed by a strong acid.[2][4][5]

Experimental Protocol
  • Reaction Setup:

    • To a well-stirred mixture of fumaric acid (80 mmol), n-butanol (180 mmol), and acetonitrile (162 mmol), add concentrated sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.

    • The reaction vessel should be equipped with a reflux condenser and a heating mantle with a temperature controller.

  • Esterification Reaction:

    • Heat the reaction mixture to a temperature between 80-85°C and maintain this temperature for 16-18 hours with continuous stirring.[4]

    • Monitor the reaction progress by tracking the amount of water generated. The reaction is considered near completion when water generation ceases.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add the reaction mixture to a 20% sodium carbonate solution (100 mL) to neutralize the acidic catalyst.

    • Extract the product into dichloromethane (2 x 50 mL).[4]

    • Combine the organic layers and wash with water (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • For minor impurities, the product can be further purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[4]

Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Work-up & Purification Reactants Fumaric Acid n-Butanol Acetonitrile Reaction Heat to 80-85°C 16-18 hours Reactants->Reaction Catalyst Sulfuric Acid Catalyst->Reaction Cooling Cool to RT Reaction->Cooling Neutralization Add 20% Na2CO3 Cooling->Neutralization Extraction Extract with CH2Cl2 Neutralization->Extraction Washing Wash with Water Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography (if needed) Concentration->Purification FinalProduct High-Purity This compound Concentration->FinalProduct Purification->FinalProduct

Caption: Workflow for this compound Synthesis via Direct Esterification.

Method 2: One-Step Synthesis from Maleic Anhydride

This method provides a direct route to high-purity this compound by reacting maleic anhydride with n-butanol in the presence of a hydrogen halide catalyst. This process combines esterification and isomerization into a single step, significantly reducing the overall reaction time.[6]

Experimental Protocol
  • Reaction Setup:

    • Charge a reaction vessel equipped with a stirrer, thermometer, gas inlet tube, and a reflux condenser with maleic anhydride (1 mol proportion) and n-butanol (2 mol proportions).[6]

  • Catalyst Introduction and Reaction:

    • Introduce anhydrous hydrogen chloride gas into the mixture.

    • Heat the reaction mixture to a temperature between 100°C and 175°C (preferably 125-140°C).[6]

    • Maintain the temperature for approximately 4 hours with continuous stirring.

  • Work-up and Purification:

    • After the heating period, remove any unreacted n-butanol by distillation under reduced pressure at a temperature of 100-110°C.

    • Wash the crude product with an aqueous sodium carbonate solution at 80°C.

    • Follow with three washes with water (50 mL portions) at 80°C.

    • Dry the product at 100°C under reduced pressure.

    • Filter the final product to yield high-purity, essentially colorless this compound.[6]

Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Esterification & Isomerization cluster_workup Work-up & Purification Reactants Maleic Anhydride n-Butanol Reaction Heat to 125-140°C ~4 hours Reactants->Reaction Catalyst Hydrogen Chloride (gas) Catalyst->Reaction Distillation Remove excess Butanol (vacuum) Reaction->Distillation Neutralization Wash with aq. Na2CO3 Distillation->Neutralization Washing Wash with Water Neutralization->Washing Drying Dry under vacuum Washing->Drying Filtration Filter Drying->Filtration FinalProduct High-Purity This compound Filtration->FinalProduct

Caption: Workflow for One-Step this compound Synthesis from Maleic Anhydride.

Purity Assessment

The purity of the synthesized this compound can be assessed using various analytical techniques. Gas Chromatography (GC) is a common method for determining the ester content, with commercially available standards often having a purity of >98.0%.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify minor impurities.[4] Other specifications for high-purity this compound include a colorless appearance, low acid value (≤ 0.15 mg KOH/g), and low moisture content (≤ 0.5%).[3]

References

Application of Dibutyl Fumarate in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl fumarate (DBF) is an unsaturated diester that serves as a versatile comonomer in the synthesis of a wide range of polymers. Its incorporation into polymer chains allows for the tailoring of material properties, making it a valuable component in the development of materials for coatings, adhesives, and as an internal plasticizer.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, with a focus on free-radical polymerization techniques.

Key Applications

This compound is primarily utilized as a comonomer to enhance the performance of various polymers.[1] Its key roles include:

  • Internal Plasticizer: DBF can be copolymerized into a polymer backbone, where the bulky butyl groups disrupt chain packing and increase free volume. This leads to a reduction in the glass transition temperature (Tg), imparting flexibility and improved processability to the final polymer.

  • Monomer for Copolymerization: this compound readily copolymerizes with a variety of vinyl monomers, including styrenes, acrylates, and vinyl acetate.[1] This allows for the synthesis of copolymers with a broad spectrum of properties tailored for specific applications.

  • Adhesives and Coatings: Copolymers containing this compound often exhibit enhanced adhesion, flexibility, and water resistance, making them suitable for formulating high-performance adhesives and coatings.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of copolymers containing this compound using free-radical solution polymerization. While the first protocol details the copolymerization of vinyl acetate with dibutyl maleate (a geometric isomer of this compound), the principles are directly applicable to this compound.

Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and Dibutyl Maleate

This protocol is adapted from a study on the kinetics of vinyl acetate (VAc) and dibutyl maleate (DBM) copolymerization.[2][3]

Materials:

  • Vinyl acetate (VAc), purified by distillation

  • Dibutyl maleate (DBM), purified

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Chloroform (CHCl₃), as solvent and chain transfer agent

Procedure:

  • Monomer and Initiator Preparation: Prepare stock solutions of the desired molar ratios of VAc and DBM in chloroform. A typical total monomer to solvent volume ratio is 50:50.[2] The initiator (AIBN) is then added to the monomer solution.

  • Reaction Setup: A reaction vessel (e.g., a sealed ampoule or a jacketed reactor) is charged with the monomer-initiator solution.

  • Degassing: The solution is degassed to remove oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles.

  • Polymerization: The reaction vessel is immersed in a constant temperature bath set to the desired reaction temperature (e.g., 52.5, 60, or 67.5 °C) to initiate polymerization.[2]

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques such as ¹H-NMR.[2]

  • Termination and Purification: After the desired reaction time, the polymerization is quenched by rapid cooling. The copolymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or n-hexane).[3] The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Protocol 2: General Procedure for Free-Radical Solution Copolymerization of this compound with Styrene or Acrylates

This generalized protocol is based on common practices for the copolymerization of dialkyl fumarates.

Materials:

  • This compound (DBF)

  • Styrene or an acrylate monomer (e.g., butyl acrylate)

  • Benzoyl peroxide (BPO) or AIBN as initiator

  • Toluene or other suitable solvent

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the desired amounts of this compound, the comonomer (styrene or acrylate), and the solvent (e.g., toluene).

  • Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove oxygen.

  • Initiator Addition: The initiator (e.g., benzoyl peroxide) is added to the reaction mixture.

  • Polymerization: The flask is heated to the desired reaction temperature (typically 70-80 °C) with continuous stirring.

  • Polymer Isolation: After the polymerization period (typically several hours), the reaction is cooled to room temperature. The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying in a vacuum oven.

Data Presentation

The properties of copolymers containing this compound are highly dependent on the comonomer type and the monomer feed ratio. The following tables summarize quantitative data from various studies.

Table 1: Reaction Conditions for the Copolymerization of Vinyl Acetate (VAc) and Dibutyl Maleate (DBM) at 60°C[2]

Experiment No.[VAc]₀ (mol/L)[DBM]₀ (mol/L)[AIBN]₀ (mol/L)Molar Ratio ([VAc]₀:[DBM]₀)
VD13.0483.0480.0611:1
VD21.5471.5470.0311:1
VD32.7091.0840.0382.5:1
VD43.6130.7220.0435:1
VD54.3370.4340.04810:1

Table 2: Influence of Dibutyl Maleate (DBM) Content on the Properties of Poly(vinyl acetate-co-dibutyl maleate)[2][3][4]

VAc:DBM Molar RatioPolymerization MethodMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg)
10.6:1Emulsion250,000--
1:1 (Bulk)Bulk40,100-Two Tgs observed
1:1 (Solution)Solution10,350-One Tg observed

Note: Data is compiled from multiple sources and reaction conditions may vary.

Visualizations

General Workflow for Free-Radical Polymerization

The following diagram illustrates the typical steps involved in the free-radical solution polymerization of this compound with a comonomer.

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Work-up prep_monomers Prepare Monomer Solution (DBF + Comonomer + Solvent) prep_initiator Add Initiator (e.g., AIBN, BPO) prep_monomers->prep_initiator degas Degas Solution (e.g., N₂ Purge, Freeze-Pump-Thaw) prep_initiator->degas initiation Initiation (Heat to Reaction Temperature) degas->initiation propagation Propagation (Chain Growth) initiation->propagation termination Termination propagation->termination precipitation Precipitate Polymer (in Non-solvent) termination->precipitation filtration Filter precipitation->filtration drying Dry Under Vacuum filtration->drying final_product final_product drying->final_product Final Copolymer G cluster_polymerization Copolymerization cluster_properties Modified Properties dbf This compound (DBF) Comonomer polymerization Free-Radical Polymerization dbf->polymerization comonomer Primary Monomer (e.g., Vinyl Acetate, Styrene) comonomer->polymerization copolymer P(Comonomer-co-DBF) polymerization->copolymer flexibility Increased Flexibility copolymer->flexibility adhesion Enhanced Adhesion copolymer->adhesion tg Lowered Glass Transition Temperature (Tg) copolymer->tg

References

Application Notes and Protocols: Copolymerization of Dibutyl Fumarate with Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed experimental protocols and compiled data for the synthesis and characterization of copolymers of dibutyl fumarate (DBF) and vinyl acetate (VAc). While direct applications in drug delivery are not extensively documented in current literature, the information herein serves as a foundational resource for researchers interested in exploring the potential of these copolymers in various fields, including materials science and biomedical applications. The controlled synthesis and characterization of these polymers are the initial steps toward evaluating their suitability for applications such as formulating amorphous solid dispersions, developing matrices for controlled release, or creating novel biocompatible materials.

Introduction

The copolymerization of vinyl acetate (VAc) with dialkyl fumarates, such as this compound (DBF), offers a versatile platform for creating polymers with a wide range of properties. VAc is a commercially significant monomer known for producing polyvinyl acetate (PVAc), a polymer with applications in adhesives and coatings.[1] However, PVAc can be brittle.[1] Copolymerization with monomers like DBF, which acts as an internal plasticizer, can improve the flexibility and processability of the resulting material.[2][3] The bulky nature of the fumarate ester groups also influences the copolymer structure and thermal properties.[4]

These copolymers are traditionally used in industries such as adhesives, coatings, and as pour point depressants for lubricating oils.[2][5] While the direct application of DBF-VAc copolymers in drug development is an emerging area, the synthesis of well-defined copolymers is a critical first step for their evaluation in biomedical applications, such as in drug delivery systems or for tissue engineering scaffolds.[6] This document outlines the key synthesis methods and characterization techniques for these copolymers.

Experimental Protocols

Materials and Purification
  • Monomers: Vinyl acetate (VAc) and this compound (DBF) or dibutyl maleate (DBM). VAc should be distilled under vacuum to remove inhibitors before use and stored at low temperatures (-4°C).[1]

  • Initiator: 2,2′-azobis(isobutyronitrile) (AIBN) is a commonly used free-radical initiator.

  • Solvent: Toluene or chloroform can be used for solution polymerization.[4]

  • Emulsifier (for emulsion polymerization): Polyvinyl alcohol (PVA) or sodium dodecyl sulfate (SDS).[7]

  • Chain Transfer Agent (optional): Chloroform can also act as a chain transfer agent to control molecular weight.[1]

Protocol 1: Solution Polymerization

This protocol describes a typical free-radical solution polymerization of VAc and DBF.

Procedure:

  • In a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer, add the desired amounts of this compound, vinyl acetate, and toluene (or chloroform).

  • Purge the system with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Dissolve the calculated amount of AIBN initiator in the monomer/solvent mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80°C) under a nitrogen atmosphere and maintain constant stirring.[4]

  • Allow the polymerization to proceed for the specified time (e.g., 3-14 hours).[5] The reaction time will influence the monomer conversion and molecular weight of the resulting copolymer.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol or n-hexane, with vigorous stirring.

  • Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Emulsion Polymerization

This method is suitable for producing high molecular weight copolymers in an aqueous medium.

Procedure:

  • In a reaction vessel, dissolve the emulsifier (e.g., polyvinyl alcohol) in deionized water with heating and stirring.[8]

  • In a separate vessel, prepare the monomer mixture of vinyl acetate and dibutyl maleate.[8]

  • Add a portion of the initiator (e.g., ammonium persulfate) and any other additives like buffers (e.g., sodium bicarbonate) to the aqueous emulsifier solution and heat to the reaction temperature (e.g., 70-80°C).[8]

  • Gradually add the monomer mixture to the heated aqueous solution with continuous stirring to form an emulsion.

  • After the monomer addition is complete, add the remaining initiator.

  • Continue the reaction at the set temperature for a specified period (e.g., 3-4 hours) to ensure high monomer conversion.[8]

  • Cool the resulting latex to room temperature. The pH can be adjusted if necessary.[8]

Data Presentation

The following tables summarize key quantitative data from the literature on the copolymerization of VAc with this compound or maleate.

Table 1: Monomer Reactivity Ratios

Monomer reactivity ratios indicate the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Polymerization SystemReference
Vinyl AcetateDibutyl Maleate0.11020.04210.0046Solution polymerization in chloroform[4]
Vinyl AcetateDibutyl Maleate0.11350.05620.0064Solution polymerization in chloroform[4]

The product of r1 and r2 being close to zero suggests a strong tendency for alternating copolymerization.

Table 2: Synthesis Conditions and Copolymer Properties

This table provides examples of reaction conditions and the resulting copolymer characteristics.

VAc:DBM Molar RatioInitiator (AIBN) Conc. (mol/L)Temp (°C)Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Not SpecifiedNot Specified70Not Specified19,3301.25[9]
5:14.33 x 10⁻²52.5 - 67.51.5 - 4.5Not ReportedNot Reported[1]
1.39:1 (VAc:Fumarate)0.8% of monomersNot Specified1418,000Not Reported[5]

Visualization of Workflows

Experimental Workflow for Solution Polymerization

The following diagram illustrates the key steps in the synthesis and characterization of VAc-DBF copolymers via solution polymerization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Monomer & Solvent Mixing (VAc, DBF, Toluene) B 2. Nitrogen Purging A->B C 3. Initiator Addition (AIBN) B->C D 4. Polymerization (60-80°C) C->D E 5. Precipitation in Non-Solvent (Methanol) D->E F 6. Filtration & Washing E->F G 7. Vacuum Drying F->G H FTIR Spectroscopy (Functional Groups) G->H I 1H-NMR Spectroscopy (Copolymer Composition) G->I J GPC/SEC (Molecular Weight & PDI) G->J K DSC/TGA (Thermal Properties) G->K

Caption: Workflow for solution polymerization of VAc and DBF.

Logical Relationship for Characterization

This diagram shows the logical flow of how different characterization techniques provide crucial information about the synthesized copolymer.

G cluster_structure Structural Analysis cluster_properties Property Analysis Copolymer Synthesized P(VAc-co-DBF) FTIR FTIR Copolymer->FTIR NMR 1H-NMR Copolymer->NMR GPC GPC/SEC Copolymer->GPC DSC DSC/TGA Copolymer->DSC P1 P1 FTIR->P1 Confirms functional groups P2 P2 NMR->P2 Determines copolymer composition P3 P3 GPC->P3 Measures molecular weight & PDI P4 P4 DSC->P4 Evaluates thermal properties (Tg, Td)

References

Characterization of Dibutyl Fumarate: An Application Note on NMR and IR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of dibutyl fumarate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analytical techniques are fundamental in confirming the identity, purity, and structure of this compound, a key intermediate in various industrial applications, including polymer synthesis and as a plasticizer.[1][2][3]

Introduction to Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound is outlined below.

Instrumentation:

  • A standard NMR spectrometer, such as a Varian A-60 or a Bruker DPX-300 (or equivalent), can be used.[4][5]

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Temperature: Room temperature (e.g., 24 ± 1 °C).[5]

  • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Temperature: Room temperature (e.g., 24 ± 1 °C).[5]

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Infrared (IR) Spectroscopy

The following protocol is for obtaining an FT-IR spectrum of liquid this compound.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS or Bruker IFS 85, is suitable.[4]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

Sample Preparation (Transmission - "Between Salts"): [4]

  • Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin liquid film.

  • Place the salt plates in the spectrometer's sample holder.

  • Acquire the spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Data Presentation and Interpretation

NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85s2HHC=CH
~4.18t4HO-CH₂
~1.67m4HO-CH₂-CH₂
~1.42m4HO-(CH₂)₂-CH₂
~0.94t6HCH₃

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~165.0C=O
~133.5HC=CH
~65.0O-CH₂
~30.5O-CH₂-CH₂
~19.0O-(CH₂)₂-CH₂
~13.5CH₃
IR Spectral Data

The characteristic IR absorption bands for this compound are presented in the table below.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (aliphatic)
~2875MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1290StrongC-O stretch (ester)
~1160StrongC-O stretch (ester)
~980Strong=C-H bend (trans)

Visualizations

experimental_workflow Experimental Workflow for this compound Characterization cluster_nmr NMR Analysis cluster_ir IR Analysis nmr_prep Sample Preparation (Dissolve in CDCl3) nmr_acq Data Acquisition (1H and 13C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) nmr_proc->nmr_analysis end Structural Confirmation nmr_analysis->end ir_prep Sample Preparation (ATR or Salt Plates) ir_acq Data Acquisition (FT-IR Spectrum) ir_prep->ir_acq ir_analysis Spectral Analysis (Peak Assignment) ir_acq->ir_analysis ir_analysis->end start This compound Sample start->nmr_prep start->ir_prep

Caption: Workflow for NMR and IR analysis.

Caption: Correlation of structure and spectra.

References

Application Notes and Protocols for Dibutyl Fumarate in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl fumarate (DBF) is a versatile unsaturated dibasic acid ester that serves as a valuable comonomer and internal plasticizer in the formulation of a variety of polymers, including those used in adhesive applications.[1][2] Its incorporation into an adhesive polymer backbone, typically through copolymerization with monomers such as vinyl acetate, can significantly enhance the flexibility, durability, and adhesion properties of the final product.[1][3] As a non-phthalate plasticizer, DBF offers a favorable alternative in formulations where phthalate-based plasticizers are being phased out.[4] This document provides detailed protocols for the synthesis and characterization of a vinyl acetate-dibutyl fumarate (VAc-DBF) copolymer-based adhesive, along with expected performance data.

Key Properties of this compound

A summary of the typical physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 105-75-9
Molecular Formula C₁₂H₂₀O₄
Molecular Weight 228.28 g/mol
Appearance Colorless liquid
Boiling Point 285 °C
Density (20°C) 0.987 g/cm³
Viscosity (25°C) < 9.5 cps
Solubility Insoluble in water; soluble in organic solvents

Role in Adhesive Formulations

This compound primarily functions as a comonomer that is integrated into the polymer chain during polymerization.[1][2] This "internal plasticization" provides long-lasting flexibility to the adhesive film, as the plasticizing agent cannot migrate or evaporate over time, which can be a drawback of external plasticizers.[1]

The key advantages of using DBF in adhesive formulations include:

  • Enhanced Flexibility: The butyl ester side chains of DBF disrupt the close packing of polymer chains, leading to a lower glass transition temperature (Tg) and increased flexibility of the adhesive film.[4]

  • Improved Adhesion: The polarity of the ester groups can contribute to better wetting of and adhesion to various substrates.

  • Durable Plasticizing Effect: As a comonomer, DBF is permanently bound within the polymer, preventing the loss of plasticizer and subsequent embrittlement of the adhesive over time.[1]

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis and performance evaluation of a vinyl acetate-dibutyl fumarate copolymer emulsion adhesive.

Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Fumarate (VAc-DBF) Copolymer Emulsion

This protocol is adapted from emulsion polymerization procedures for vinyl acetate copolymers.[5]

Materials:

  • Vinyl Acetate (inhibitor-free)

  • This compound

  • Polyvinyl Alcohol (PVOH), 88% hydrolyzed

  • Ammonium Persulfate (APS)

  • Sodium Bicarbonate

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a reflux condenser, mechanical stirrer, nitrogen inlet, and feeding funnels.

  • Water bath/circulator

  • Thermocouple

Procedure:

  • Preparation of the Initial Charge: In the reactor, dissolve polyvinyl alcohol in deionized water with gentle heating (around 80°C) and stirring until a clear solution is obtained.

  • Cool the solution to 60°C and purge with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add a small initial portion of the ammonium persulfate initiator to the reactor.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of vinyl acetate and this compound in deionized water with a small amount of polyvinyl alcohol as a stabilizer.

  • Polymerization:

    • Heat the reactor to the reaction temperature of 70°C.

    • Slowly feed the monomer pre-emulsion and the remaining ammonium persulfate solution into the reactor over a period of 3-4 hours.

    • Maintain the reaction temperature at 70-80°C throughout the feeding process.

  • Post-Polymerization: After the feeds are complete, raise the temperature to 85-90°C and hold for 1 hour to ensure complete monomer conversion.

  • Cooling and pH Adjustment: Cool the reactor to 60°C and add a solution of sodium bicarbonate to adjust the pH of the emulsion to between 4 and 6.

  • Cool to room temperature and filter the resulting emulsion through a fine mesh to remove any coagulum.

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing prep_reactor Prepare Initial Charge (PVOH, Water, Initiator) heat_reactor Heat Reactor to 70°C prep_reactor->heat_reactor prep_emulsion Prepare Monomer Pre-emulsion (VAc, DBF, Water, PVOH) feed Slowly Feed Monomer Emulsion and Initiator (3-4 hours) prep_emulsion->feed heat_reactor->feed post_poly Hold at 85-90°C (1 hour) feed->post_poly cool_ph Cool to 60°C and Adjust pH post_poly->cool_ph final_cool Cool to Room Temperature cool_ph->final_cool filter Filter Emulsion final_cool->filter end_product VAc-DBF Emulsion Adhesive filter->end_product start Start start->prep_reactor

Workflow for the synthesis of VAc-DBF copolymer emulsion.
Protocol 2: Performance Evaluation of the Adhesive Film

The following tests are essential for characterizing the performance of the synthesized pressure-sensitive adhesive.

1. Sample Preparation:

  • Coat the adhesive emulsion onto a suitable substrate (e.g., PET film) using a film applicator to achieve a consistent dry film thickness (e.g., 25-50 µm).

  • Dry the coated film in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 15 minutes).

  • Condition the dried adhesive films at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

2. Peel Adhesion Test (ASTM D3330):

  • Apply a strip of the adhesive-coated film to a standard test panel (e.g., stainless steel).

  • Roll over the strip with a standard roller to ensure intimate contact.

  • After a specified dwell time (e.g., 20 minutes), peel the strip from the panel at a 180° angle at a constant speed (e.g., 300 mm/min) using a tensile tester.

  • Record the force required to peel the strip. The result is typically expressed in N/25 mm.

3. Loop Tack Test (ASTM D6195):

  • Form a loop with a strip of the adhesive film, adhesive side out.

  • Bring the loop into contact with a standard test panel over a defined area.

  • Immediately withdraw the loop at a constant speed.

  • The maximum force required to separate the loop from the panel is the loop tack, expressed in N.

4. Shear Strength Test (ASTM D3654):

  • Apply a defined area of the adhesive film (e.g., 25 mm x 25 mm) to a standard test panel.

  • Hang a standard weight (e.g., 1 kg) from the free end of the adhesive strip.

  • Position the panel vertically in a test stand.

  • Record the time it takes for the adhesive to fail cohesively (i.e., the weight falls). The result is reported in minutes.

G cluster_prep Sample Preparation cluster_testing Adhesive Performance Testing coat Coat Emulsion on Substrate dry Dry in Oven coat->dry condition Condition at 23°C, 50% RH dry->condition peel Peel Adhesion (ASTM D3330) condition->peel tack Loop Tack (ASTM D6195) condition->tack shear Shear Strength (ASTM D3654) condition->shear data Performance Data peel->data tack->data shear->data start Start start->coat

Experimental workflow for adhesive performance evaluation.

Illustrative Performance Data

The following table presents illustrative data on the expected effect of increasing the concentration of this compound as a comonomer in a vinyl acetate-based adhesive. This data is based on the general principles of polymer science and the described effects of internal plasticizers.

Table 2: Illustrative Performance of VAc-DBF Copolymers with Varying DBF Content

Formulation IDVAc:DBF Ratio (w/w)Glass Transition Temp. (Tg, °C)Peel Adhesion (N/25 mm)Loop Tack (N)Shear Strength (min)
VAc-DBF-0 100:0354.53.8>10,000
VAc-DBF-5 95:5255.04.28,000
VAc-DBF-10 90:10155.54.85,000
VAc-DBF-15 85:1555.25.52,500
VAc-DBF-20 80:20-54.85.01,000

Note: This data is illustrative and intended to show expected trends. Actual results will vary depending on the specific formulation and test conditions.

Discussion of Expected Trends

  • Glass Transition Temperature (Tg): As the concentration of DBF increases, the Tg of the copolymer is expected to decrease. This is a direct result of the internal plasticization effect, where the bulky butyl groups of the fumarate units increase the free volume between polymer chains, allowing for more chain mobility at lower temperatures.

  • Peel Adhesion and Loop Tack: Initially, as DBF is added, the increased flexibility and softness of the adhesive can lead to better surface wetting and an increase in peel adhesion and tack. However, at higher concentrations, the cohesive strength of the polymer may decrease to a point where it negatively impacts peel strength, leading to cohesive failure. Tack may also decrease if the adhesive becomes too soft.

  • Shear Strength: Shear strength is a measure of the internal or cohesive strength of the adhesive. As the concentration of the soft comonomer (DBF) increases, the cohesive strength of the copolymer is expected to decrease, resulting in lower shear strength values.

Conclusion

This compound is an effective comonomer for modifying the properties of vinyl acetate-based adhesives. By acting as an internal plasticizer, it can be used to tailor the flexibility, tack, and shear strength of the adhesive to meet the requirements of specific applications. The provided protocols offer a starting point for the development and evaluation of VAc-DBF copolymer adhesives. It is recommended that researchers perform optimization studies to determine the ideal concentration of DBF for their desired adhesive performance characteristics.

References

Dibutyl Fumarate as a Reactive Diluent in Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl fumarate (DBF) is a versatile unsaturated diester that serves as an effective reactive diluent in various coating formulations. Its low viscosity and ability to copolymerize with a range of monomers make it a valuable component for modifying the rheological properties and enhancing the final performance of coatings. As a reactive diluent, DBF participates in the curing process, becoming an integral part of the polymer backbone. This incorporation minimizes the volatile organic compound (VOC) content, aligning with modern environmental regulations, while simultaneously improving properties such as flexibility and adhesion. This document provides detailed application notes and experimental protocols for the use of this compound in different coating systems.

Key Applications and Advantages

This compound is utilized in several types of coating systems, including:

  • Alkyd Coatings: In high-solids alkyd formulations, DBF reduces viscosity, allowing for easier application and higher film build.[1] It can also act as a plasticizer, improving the flexibility of the cured film.

  • Vinyl Copolymer Emulsions: DBF can be copolymerized with monomers like vinyl acetate to produce latexes for paints and adhesives.[2][3] These copolymers exhibit good flexibility and water resistance.[2]

  • UV-Curable Coatings: As a reactive diluent in UV-curable formulations, DBF can lower the viscosity of highly viscous oligomers, facilitating application and improving flow and leveling.[4]

  • Epoxy Resins: In epoxy systems, the addition of a reactive diluent like DBF can significantly reduce the viscosity of the resin, making it easier to process and apply, particularly in solvent-free formulations.[5]

The primary advantages of using this compound as a reactive diluent include:

  • Viscosity Reduction: Effectively lowers the viscosity of high-solids and 100% solids coating systems.[6][7]

  • VOC Reduction: By reacting into the polymer matrix, DBF does not evaporate as a volatile solvent, thus lowering VOC emissions.

  • Improved Flexibility and Impact Resistance: The incorporation of the butyl ester groups into the polymer chain can enhance the flexibility and impact strength of the cured coating.[6]

  • Enhanced Adhesion: Improved wetting of the substrate due to lower viscosity can lead to better adhesion of the coating.

Quantitative Data on Performance

The following tables summarize the effects of this compound and other reactive diluents on the properties of various coating systems.

Table 1: Effect of Reactive Diluents on Epoxy Resin Viscosity

Reactive DiluentFunctionalityInitial Viscosity (mPa·s)Viscosity with 12% Diluent (mPa·s)
Butyl glycidyl ether (660A)Mono-functionalHighLower
C12-C14 alkyl glycidyl ether (90)Mono-functionalHighLower
Polypropylene glycol diglycidyl ether (3601)Bi-functionalHighLower
Trimethylolpropane triglycidyl ether (6360)Tri-functionalHighHigher than mono/bi-functional

Data synthesized from a study on solvent-free epoxy anticorrosive coatings, which indicated that with an increase in reactive diluent functionality, the dilution ability gradually reduced.

Table 2: Influence of Reactive Diluent Concentration on the Impact Strength of an Epoxy Coating

Concentration of Reactive Diluent (3601) (%)Impact Strength (cm)
035
12-2050 (Maximum)
>2045

This data illustrates that an optimal concentration of the reactive diluent enhances impact strength, while excessive amounts can have a detrimental effect.

Table 3: Properties of Vinyl Acetate-Dibutyl Fumarate Copolymer Emulsions

PropertyObservation
FlexibilityGood
Water ResistanceGood
ApplicationImportant for surface-coating applications

Copolymers of vinyl acetate with this compound or dibutyl maleate exhibit good flexibility and water resistance in films deposited from the emulsions.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via esterification.

Materials:

  • Fumaric acid

  • n-Butanol

  • Sulfuric acid (catalyst)

  • Sodium carbonate solution (20%)

  • Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Reaction kettle with stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In the reaction kettle, combine fumaric acid and n-butanol in the desired molar ratio.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to a reflux temperature of 80-85°C and maintain for 16-18 hours with continuous stirring.

  • Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel and wash with a 20% sodium carbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the organic layer with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, purify the product by vacuum distillation.

Protocol 2: Formulation of a UV-Curable Coating with this compound

This protocol outlines the preparation of a simple UV-curable formulation incorporating this compound as a reactive diluent.

Materials:

  • Urethane acrylate oligomer

  • This compound (reactive diluent)

  • Photoinitiator (e.g., Benzophenone)

  • Substrate (e.g., metal or wood panels)

Equipment:

  • High-speed mixer

  • Film applicator (e.g., wire-wound bar coater)

  • UV curing system (e.g., medium-pressure mercury lamp)

Procedure:

  • Component Mixing: In a suitable container, combine the urethane acrylate oligomer and this compound at the desired weight ratio. Mix at high speed until a homogeneous blend is achieved.

  • Photoinitiator Addition: Add the photoinitiator to the mixture and continue mixing until it is completely dissolved. The concentration of the photoinitiator will depend on the specific formulation and curing requirements.

  • Coating Application: Apply the formulated coating onto the substrate using a film applicator to achieve a uniform film thickness.

  • UV Curing: Pass the coated substrate under the UV lamp at a controlled speed to ensure complete curing. The UV dose required will depend on the film thickness, photoinitiator concentration, and the specific oligomer and reactive diluent used.

Protocol 3: Performance Testing of Coatings Containing this compound

This protocol describes standard methods for evaluating the key performance characteristics of the cured coatings.

1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test)

  • Procedure:

    • Use a special cross-hatch cutting tool to make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first, resulting in a square lattice pattern.

    • Apply a specified pressure-sensitive tape over the lattice and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Evaluate the adhesion by comparing the amount of coating removed with a standard chart.

2. Hardness Testing (ASTM D3363 - Pencil Hardness Test)

  • Procedure:

    • Use a set of calibrated pencils of increasing hardness (e.g., 6B to 6H).

    • Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.

3. Flexibility Testing (ASTM D522 - Mandrel Bend Test)

  • Procedure:

    • Place the coated panel over a mandrel of a specified diameter.

    • Bend the panel 180° around the mandrel.

    • Examine the coating for any signs of cracking or delamination. The test can be performed with mandrels of decreasing diameter to determine the flexibility limit.

Visualizations

Synthesis_of_Dibutyl_Fumarate cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification Fumaric Acid Fumaric Acid Mixing Mixing Fumaric Acid->Mixing n-Butanol n-Butanol n-Butanol->Mixing Heating_and_Reflux Heating_and_Reflux Mixing->Heating_and_Reflux Add Catalyst (H2SO4) Cooling Cooling Heating_and_Reflux->Cooling Neutralization Neutralization (Na2CO3 solution) Cooling->Neutralization Extraction Extraction (Dichloromethane) Neutralization->Extraction Washing_and_Drying Washing & Drying (H2O, Na2SO4) Extraction->Washing_and_Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Washing_and_Drying->Solvent_Removal Purified_DBF This compound Solvent_Removal->Purified_DBF

Caption: Workflow for the synthesis of this compound.

Coating_Formulation_and_Testing_Workflow cluster_formulation Coating Formulation cluster_application_curing Application and Curing cluster_testing Performance Testing Resin Base Resin (e.g., Urethane Acrylate) Mixing_1 Homogeneous Mixing Resin->Mixing_1 DBF This compound (Reactive Diluent) DBF->Mixing_1 Mixing_2 Final Mixing Mixing_1->Mixing_2 Photoinitiator Photoinitiator Photoinitiator->Mixing_2 Application Film Application Mixing_2->Application Curing Curing (e.g., UV Radiation) Application->Curing Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Hardness Hardness Test (ASTM D3363) Curing->Hardness Flexibility Flexibility Test (ASTM D522) Curing->Flexibility Results Performance Evaluation Adhesion->Results Hardness->Results Flexibility->Results

Caption: General workflow for coating formulation and testing.

References

Application Notes and Protocols: Experimental Setup for Dibutyl Fumarate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the experimental setup of dibutyl fumarate polymerization. This compound is a monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and as an internal plasticizer.[1][2] The protocols outlined below are based on established methods for the polymerization of dialkyl fumarates.

Overview of this compound Polymerization

This compound can be polymerized through free-radical polymerization to produce poly(this compound). Due to steric hindrance from the bulky ester groups, the polymerization of 1,2-disubstituted ethylenes like dialkyl fumarates can exhibit unique kinetics. The resulting polymer is generally characterized by a rigid backbone.

The polymerization can be carried out using bulk or solution polymerization methods. The choice of method depends on the desired polymer properties and the intended application. This document will detail a representative protocol for solution polymerization.

Experimental Data

The following table summarizes typical experimental parameters and resulting polymer characteristics for the polymerization of dialkyl fumarates, which can serve as a reference for this compound polymerization.

ParameterValueReference Monomer
Monomer This compound-
Initiator Benzoyl Peroxide or AIBNDi-n-docosyl fumarate[3]
Solvent TolueneDi-n-docosyl fumarate[3]
Polymerization Temperature 70 °CDi-n-docosyl fumarate[3]
Molecular Weight (Mn) Varies (e.g., 1,500 - 25,600 g/mol )Poly(diethyl fumarate)[4]
Polydispersity Index (PDI) Typically < 2.0Poly(propylene fumarate)[5]

Experimental Protocol: Solution Polymerization of this compound

This protocol describes a general procedure for the free-radical solution polymerization of this compound using benzoyl peroxide as an initiator and toluene as the solvent.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Solvent Preparation:

    • Purify this compound by passing it through a column of basic alumina to remove any inhibitors.

    • Dry the toluene over sodium wire or another suitable drying agent and distill it before use.

  • Reaction Setup:

    • Assemble a flame-dried three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a rubber septum.

    • Place a magnetic stir bar in the flask.

    • Under a positive flow of nitrogen, add the desired amount of this compound and toluene to the flask. A typical monomer concentration is in the range of 1-2 mol/L.

    • Add the initiator, benzoyl peroxide (typically 1-2 mol% with respect to the monomer).

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture vigorously under a continuous nitrogen atmosphere.

    • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The reaction time can be varied to control the molecular weight and conversion.

  • Polymer Isolation:

    • After the desired reaction time, cool the flask to room temperature.

    • Pour the viscous solution slowly into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization: The resulting poly(this compound) can be characterized using various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization prep_monomer Purify this compound setup Assemble Reaction Setup (Flask, Condenser, N2 Inlet) prep_monomer->setup prep_solvent Dry & Distill Toluene prep_solvent->setup add_reagents Add Monomer, Solvent, & Initiator setup->add_reagents polymerize Heat at 70°C under N2 add_reagents->polymerize precipitate Precipitate in Methanol polymerize->precipitate filtrate Filter Polymer precipitate->filtrate wash Wash with Methanol filtrate->wash dry Dry under Vacuum wash->dry characterize Analyze Polymer (NMR, GPC, DSC, TGA) dry->characterize

Caption: Workflow for the solution polymerization of this compound.

Logical Relationship of Polymerization Components

polymerization_components monomer This compound (Monomer) polymer Poly(this compound) (Product) monomer->polymer forms initiator Benzoyl Peroxide (Initiator) initiator->polymer initiates solvent Toluene (Solvent) solvent->monomer dissolves conditions 70°C Nitrogen Atmosphere conditions->polymer enables

Caption: Key components and conditions for this compound polymerization.

References

Application Notes and Protocols: Use of Dibutyl Fumarate in the Preparation of Surface Conditioning Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl fumarate (DBF) is an unsaturated diester increasingly utilized as a comonomer in the synthesis of polymers for a variety of applications, including coatings, adhesives, and notably, surface conditioning agents for biomedical and drug delivery applications.[1][2] The incorporation of DBF into polymer chains allows for the tailoring of surface properties such as hydrophobicity, flexibility, and biocompatibility.[3][4][5] This document provides detailed application notes and experimental protocols for the preparation and characterization of surface conditioning agents based on this compound copolymers. The focus is on creating surfaces with controlled protein adsorption and cell adhesion characteristics, which are critical in the fields of drug delivery, medical device coating, and tissue engineering.

Synthesis of this compound-Based Copolymers

This compound can be copolymerized with various monomers, such as vinyl acetate and styrene, to create polymers with tunable properties.[1][2] The following is a representative protocol for the synthesis of a poly(this compound-co-vinyl acetate) copolymer intended for surface coating applications.

Experimental Protocol: Synthesis of Poly(this compound-co-Vinyl Acetate)

Materials:

  • This compound (DBF), purified

  • Vinyl acetate (VAc), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

Procedure:

  • In a reaction vessel, combine the desired molar ratio of this compound and vinyl acetate in anhydrous toluene.

  • Purge the mixture with nitrogen gas for 30 minutes to remove oxygen.[6]

  • Add the initiator, AIBN (typically 1-2 mol% with respect to the total monomer concentration).

  • Heat the reaction mixture to 70-80°C under a nitrogen atmosphere and stir continuously.[7]

  • Allow the polymerization to proceed for 6-24 hours, depending on the desired molecular weight and conversion.

  • Precipitate the resulting copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Filter and wash the precipitated polymer with fresh non-solvent to remove unreacted monomers and initiator residues.

  • Dry the purified copolymer under vacuum at 40-50°C until a constant weight is achieved.

  • Characterize the copolymer for its composition, molecular weight, and thermal properties using techniques like ¹H NMR, GPC, and DSC.[7][8]

Preparation of Surface Conditioning Coatings

The synthesized this compound copolymers can be used to coat various substrates (e.g., glass, polystyrene, titanium) to modify their surface properties.

Experimental Protocol: Spin Coating of Copolymer Films

Materials:

  • Synthesized poly(this compound-co-vinyl acetate)

  • Toluene or other suitable solvent

  • Substrates (e.g., glass coverslips, polystyrene plates)

Procedure:

  • Prepare a solution of the copolymer in toluene at a concentration of 1-5% (w/v).

  • Clean the substrates thoroughly using a suitable procedure (e.g., sonication in ethanol and deionized water).

  • Place a substrate on the spin coater chuck.

  • Dispense a sufficient amount of the copolymer solution onto the center of the substrate.

  • Spin the substrate at a controlled speed (e.g., 1000-4000 rpm) for a specified duration (e.g., 30-60 seconds) to create a uniform thin film.

  • Dry the coated substrates in a vacuum oven at a temperature below the glass transition temperature of the copolymer to remove any residual solvent.

Characterization of Conditioned Surfaces

A comprehensive characterization of the conditioned surfaces is crucial to understand their properties and predict their interaction with biological systems.

Surface Wettability and Energy

4.1.1. Experimental Protocol: Static Contact Angle Measurement

Principle: The contact angle of a liquid droplet on a solid surface provides information about the surface's wettability and hydrophobicity.

Procedure:

  • Place the copolymer-coated substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

  • To determine the surface energy, repeat the measurements with other liquids of known surface tension components (e.g., diiodomethane).[9]

4.1.2. Data Presentation: Surface Properties of this compound Copolymers

Copolymer Composition (DBF:VAc molar ratio)Water Contact Angle (°)Surface Energy (mN/m)
100:0 (PDBF Homopolymer)95.2 ± 2.135.8
75:2588.5 ± 1.838.2
50:5082.1 ± 2.541.5
25:7576.4 ± 2.044.8
0:100 (PVAc Homopolymer)70.3 ± 1.548.9

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.

Protein Adsorption

4.2.1. Experimental Protocol: Quantification of Protein Adsorption using Micro-BCA Assay

Principle: The amount of protein adsorbed onto a surface can be quantified by measuring the depletion of protein from a solution after incubation with the surface.

Procedure:

  • Prepare a standard protein solution (e.g., bovine serum albumin or fibronectin) of known concentration in a relevant buffer (e.g., phosphate-buffered saline, PBS).

  • Place the copolymer-coated substrates in the wells of a multi-well plate.

  • Add a defined volume of the protein solution to each well and incubate for a specific time (e.g., 1-2 hours) at 37°C.

  • Carefully remove the protein solution (supernatant) from each well.

  • Determine the protein concentration in the supernatant using the Micro-BCA Protein Assay Kit according to the manufacturer's instructions.

  • The amount of adsorbed protein is calculated as the difference between the initial and final protein concentrations in the solution.

4.2.2. Data Presentation: Protein Adsorption on this compound Copolymer Surfaces

Copolymer Composition (DBF:VAc molar ratio)Fibronectin Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)
100:0 (PDBF Homopolymer)450 ± 35280 ± 25
75:25380 ± 28210 ± 20
50:50310 ± 30150 ± 18
25:75250 ± 22100 ± 15
0:100 (PVAc Homopolymer)180 ± 1560 ± 10

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions and the proteins used.

Cell Adhesion and Spreading

4.3.1. Experimental Protocol: Endothelial Cell Adhesion Assay

Principle: The ability of a surface to support cell adhesion and spreading is a key indicator of its biocompatibility.

Procedure:

  • Sterilize the copolymer-coated substrates using an appropriate method (e.g., UV irradiation).

  • Place the sterile substrates in a sterile multi-well cell culture plate.

  • Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the substrates at a known density.

  • Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for a defined period (e.g., 4-24 hours).

  • Gently wash the substrates with PBS to remove non-adherent cells.

  • Fix and stain the adherent cells with a suitable dye (e.g., crystal violet or a fluorescent stain for the cytoskeleton like phalloidin).

  • Quantify the number of adherent cells by either eluting the stain and measuring its absorbance or by counting the cells in microscopic images.

  • Assess cell spreading and morphology using microscopy.

4.3.2. Data Presentation: Endothelial Cell Adhesion on this compound Copolymer Surfaces

Copolymer Composition (DBF:VAc molar ratio)Adherent Cell Density (cells/mm²) after 4hCell Spreading Area (µm²) after 24h
100:0 (PDBF Homopolymer)80 ± 12850 ± 90
75:25150 ± 201200 ± 110
50:50280 ± 251800 ± 150
25:75450 ± 302500 ± 200
0:100 (PVAc Homopolymer)600 ± 403200 ± 250

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions and cell type used.

Visualizations

Experimental Workflow

G cluster_synthesis Copolymer Synthesis cluster_coating Surface Coating cluster_characterization Surface Characterization s1 Monomer Mixing (DBF + VAc) s2 Initiator Addition (AIBN) s1->s2 s3 Polymerization s2->s3 s4 Purification s3->s4 c1 Dissolution s4->c1 c2 Spin Coating c1->c2 c3 Drying c2->c3 ch1 Contact Angle c3->ch1 ch2 Protein Adsorption c3->ch2 ch3 Cell Adhesion c3->ch3 G cluster_surface Conditioned Surface cluster_cell Endothelial Cell surface DBF Copolymer protein Adsorbed Fibronectin surface->protein integrin Integrin Receptor (α5β1) protein->integrin Binding fak FAK integrin->fak Activation src Src fak->src paxillin Paxillin fak->paxillin Phosphorylation src->fak actin Actin Cytoskeleton (Spreading & Adhesion) paxillin->actin

References

Application Notes and Protocols for Dibutyl Fumarate in Specialty Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl fumarate (DBF) is a versatile unsaturated diester utilized in specialty chemical manufacturing.[1][2] Its chemical structure, featuring a reactive double bond and flexible butyl chains, allows it to serve as a valuable comonomer, internal plasticizer, and reactive diluent.[1][3][4] These applications are prominent in the formulation of polymers, coatings, and adhesives, where DBF contributes to enhanced flexibility, durability, and processability.[4] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals.

Application 1: Comonomer in Emulsion Polymerization

This compound is frequently used as a comonomer in the synthesis of various polymers, including copolymers of vinyl acetate, styrene, and acrylates.[4][5] Its incorporation into a polymer backbone provides "internal plasticization," resulting in a permanently flexible material. Unlike external plasticizers, DBF does not leach out over time, making the resulting copolymers suitable for durable applications such as high-quality coatings, adhesives, and surface conditioning agents.[2][4]

Data Presentation: Copolymerization Parameters

The following table summarizes typical experimental conditions for the free-radical copolymerization of vinyl acetate (VAc) and dibutyl maleate (DBM), the cis-isomer of DBF, which is often used in similar applications. The reactivity of DBF is comparable in such systems.

ParameterValue RangePurpose
Comonomer Molar Ratio (VAc:DBM) 1:1 to 10:1To control the final copolymer composition and properties.
Initiator (AIBN) Concentration 0.01 to 0.03 mol/LTo initiate the polymerization reaction.
Solvent ChloroformTo serve as a reaction medium and chain transfer agent for molecular weight control.
Reaction Temperature 52.5 to 67.5 °CTo control the rate of polymerization.
Reaction Time 90 to 270 minutesTo achieve desired monomer conversion.
Experimental Protocol: Synthesis of Poly(Vinyl Acetate-co-Dibutyl Fumarate) Emulsion

This protocol describes the synthesis of a vinyl acetate-dibutyl fumarate copolymer emulsion, a common base for adhesives and coatings.

Materials:

  • Vinyl Acetate (VAc), purified

  • This compound (DBF)

  • Ammonium Persulfate (initiator)

  • Polyvinyl Alcohol (PVOH, stabilizer)

  • Sodium Bicarbonate (buffer)

  • OP-10 (emulsifier)

  • Deionized Water

Equipment:

  • Glass reactor with a mechanical stirrer, reflux condenser, and dosing system

  • Heating mantle or water bath

  • Nitrogen inlet

Procedure:

  • Stabilizer Solution Preparation: In the glass reactor, dissolve polyvinyl alcohol in deionized water with gentle heating and stirring until a clear solution is obtained.

  • Initial Charge: Add the emulsifier (OP-10) and a portion of the ammonium persulfate initiator (e.g., 1-2 parts) to the reactor at 60°C.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of vinyl acetate and this compound in deionized water.

  • Polymerization:

    • Heat the reactor contents to 70°C under a nitrogen atmosphere.

    • Begin adding the monomer pre-emulsion to the reactor at a controlled rate over 3-4 hours.

    • Maintain the reaction temperature at 70-80°C throughout the addition.

  • Post-Reaction:

    • After the monomer addition is complete, add the remaining ammonium persulfate to ensure high conversion.

    • Increase the temperature to 90-100°C and hold for 10 minutes.

  • Cooling and pH Adjustment:

    • Cool the reaction mixture to 60°C.

    • Add a solution of sodium bicarbonate to adjust the pH to a range of 4-6.

  • Final Product: Cool the resulting emulsion to room temperature and package.

Visualization: Emulsion Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_finish Finishing PVOH Polyvinyl Alcohol Stabilizer Stabilizer Solution PVOH->Stabilizer Dissolve in Water1 Deionized Water Water1->Stabilizer Reactor_Init Initial Charge: Stabilizer, Emulsifier, Initiator (Portion 1) Stabilizer->Reactor_Init VAc Vinyl Acetate Monomer_Emulsion Monomer Pre-emulsion VAc->Monomer_Emulsion Emulsify in DBF This compound DBF->Monomer_Emulsion Water2 Deionized Water Water2->Monomer_Emulsion Reactor_Poly Polymerization (70-80°C under N2) Monomer_Emulsion->Reactor_Poly Controlled Dosing Reactor_Init->Reactor_Poly Reactor_Post Post-Reaction: Add Initiator (Portion 2) (90-100°C) Reactor_Poly->Reactor_Post Cooling Cool to 60°C Reactor_Post->Cooling pH_Adjust pH Adjustment (Sodium Bicarbonate) Cooling->pH_Adjust Final_Product Final Emulsion pH_Adjust->Final_Product

Caption: Workflow for the emulsion copolymerization of vinyl acetate and this compound.

Application 2: Intermediate in Specialty Polymer Synthesis for Biomedical Applications

This compound can be used as a starting material for the synthesis of other specialty polymers. For instance, through transesterification with propylene glycol, it can be converted to poly(propylene fumarate) (PPF), a biodegradable and crosslinkable polymer widely investigated for tissue engineering scaffolds.[6][7]

Data Presentation: Properties of Poly(propylene fumarate)

The molecular weight of PPF can be controlled by reaction conditions, which in turn affects its physical properties.

Number-Average Molecular Mass (Da)Glass Transition Temperature (°C)Intrinsic Viscosity (dL/g at 35°C)Physical State at Room Temperature
700-250.0288Near fluid-like
1270--Sticky, viscous liquid
1500--Sticky, viscous liquid
1860--Sticky, viscous liquid
2450--Sticky, viscous liquid
3160120.0780Sticky solid

Note: Data derived from studies on PPF synthesized from diethyl fumarate, which follows a similar reaction pathway.[8]

Experimental Protocol: Two-Step Synthesis of Poly(propylene fumarate)

This protocol outlines the synthesis of PPF from diethyl fumarate (a close analog of this compound) and propylene glycol. A similar transesterification process can be adapted for this compound.

Materials:

  • Diethyl Fumarate (or this compound)

  • Propylene Glycol

  • Zinc Chloride (ZnCl₂, catalyst)

  • Hydroquinone (inhibitor)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus

  • Vacuum pump

  • Heating mantle and oil bath

  • Nitrogen source

Procedure:

Step 1: Synthesis of Bis(hydroxypropyl) Fumarate Intermediate

  • Combine diethyl fumarate and propylene glycol in a 1:3 molar ratio in the reaction flask.

  • Add ZnCl₂ (catalyst) and hydroquinone (inhibitor) in a 0.01:0.002 molar ratio relative to the diethyl fumarate.

  • Purge the system with nitrogen and begin stirring (approx. 150 rpm).

  • Heat the flask in an oil bath to 110°C for 30 minutes, then increase to 120°C for 30 minutes, and finally to 130°C.

  • Collect the ethanol byproduct via distillation. The reaction is complete when the theoretical amount of ethanol has been collected.

Step 2: Transesterification to Poly(propylene fumarate)

  • Cool the reaction mixture from Step 1.

  • Apply a vacuum to the system to reduce the pressure to below 1 mmHg.

  • Increase the stirring speed to approximately 300 rpm.

  • Gradually heat the flask: 110°C for 30 min, 120°C for 30 min, and then maintain at 130°C.

  • The reaction proceeds via transesterification, producing PPF and propylene glycol as a byproduct, which is removed by vacuum.

  • Monitor the reaction until the desired molecular weight is achieved (can be assessed by techniques like Gel Permeation Chromatography).

  • Cool the final PPF product under nitrogen.

Visualization: PPF Synthesis Pathway

G DBF This compound Step1 Step 1: Transesterification (110-130°C, N2) DBF->Step1 PG Propylene Glycol PG->Step1 Catalyst Catalyst (ZnCl2) Inhibitor (Hydroquinone) Catalyst->Step1 Intermediate Bis(hydroxypropyl) Fumarate Intermediate Step2 Step 2: Polycondensation (110-130°C, Vacuum) Intermediate->Step2 Butanol Butanol (distilled off) PPF Poly(propylene fumarate) PG_byproduct Propylene Glycol (removed by vacuum) Step1->Intermediate Step1->Butanol produces Step2->PPF Step2->PG_byproduct produces

Caption: Two-step synthesis pathway for poly(propylene fumarate) from this compound.

Application 3: Reactive Diluent in Coatings

This compound can function as a reactive diluent in coating formulations.[3] Unlike volatile organic compounds (VOCs) that evaporate during curing, a reactive diluent lowers the viscosity of the formulation for easier application and then copolymerizes with the primary resin, becoming a permanent part of the final coating.[9] This enhances properties such as flexibility and adhesion while reducing harmful emissions.[1]

Data Presentation: Viscosity Reduction
Experimental Protocol: Formulation of a High-Solids Alkyd Coating

This protocol provides a general guideline for incorporating this compound as a reactive diluent into an air-drying alkyd resin system.

Materials:

  • Long oil alkyd resin

  • This compound (DBF)

  • Pigment (e.g., Titanium Dioxide)

  • Driers (e.g., Cobalt, Zirconium, Calcium octoates)

  • Anti-skinning agent

Equipment:

  • High-speed disperser

  • Mixing vessel

  • Viscometer

Procedure:

  • Resin Letdown: In the mixing vessel, charge the alkyd resin.

  • Viscosity Adjustment: While stirring, slowly add this compound to the resin until the desired application viscosity is reached. The amount can range from 1% to 50% by weight, depending on the desired solids content and final film properties.

  • Pigment Dispersion: Add the pigment to the resin/DBF mixture and disperse at high speed until a Hegman gauge reading indicates proper dispersion.

  • Final Formulation: Reduce the speed and add the driers and anti-skinning agent. Mix until homogeneous.

  • Quality Control: Measure the final viscosity, solids content, and apply a test film to evaluate drying time, hardness, and flexibility.

Visualization: Role of DBF as a Reactive Diluent

G cluster_before Uncured Coating Formulation cluster_after Cured Coating Film Resin High Viscosity Resin Polymers DBF This compound (Low Viscosity) Cured_DBF Cross-linked Polymer Network (Resin + DBF) Resin->Cured_DBF Copolymerizes with DBF->Cured_DBF label_DBF DBF as Reactive Diluent: - Lowers Viscosity - Becomes part of film - Reduces VOCs Solvent Volatile Solvent (VOC) Evaporation Evaporation Solvent->Evaporation Evaporates label_Solvent Traditional Solvent: - Lowers Viscosity - Evaporates - Contributes to VOCs Cured_Solvent Cross-linked Polymer Network (Resin Only)

Caption: Comparison of this compound as a reactive diluent versus a traditional solvent.

References

Troubleshooting & Optimization

How to increase the yield of dibutyl fumarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dibutyl fumarate and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is typically synthesized through the direct esterification of fumaric acid with n-butanol.[1] An alternative starting material to fumaric acid is maleic anhydride. The reaction is generally catalyzed by a strong acid.

Q2: What are the common catalysts used for this compound synthesis?

A2: Strong mineral acids are common catalysts. Sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) are frequently used to achieve high yields.[1][2]

Q3: What are the typical starting materials for the synthesis?

A3: The primary reactants are either fumaric acid or maleic anhydride and n-butanol.[1] Using maleic anhydride is also a viable route to producing this compound.[2]

Q4: What is the role of the catalyst in this reaction?

A4: The acid catalyst protonates the carbonyl oxygen of the fumaric acid, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the n-butanol. This increases the rate of the esterification reaction.

Q5: Can side reactions lower the final product yield?

A5: Yes, the formation of byproducts is a common reason for reduced yields. In esterification reactions, potential side reactions include dehydration of the alcohol (n-butanol) to form ethers or alkenes, especially at high temperatures. Incomplete reaction also leads to the presence of unreacted starting materials in the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield is one of the most common problems in esterification reactions. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Reaction Equilibrium Not Shifted Towards Products Esterification is a reversible reaction. To drive the reaction towards the formation of this compound, it is crucial to remove the water produced during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent.
Insufficient Catalyst Ensure the correct amount of catalyst is used. The concentration of the catalyst can significantly impact the reaction rate. For sulfuric acid, a concentration of around 0.8% of the total reactant weight has been shown to be effective in similar esterification reactions.[3]
Inappropriate Molar Ratio of Reactants Using a stoichiometric excess of one of the reactants can shift the equilibrium towards the product. It is common practice to use an excess of the alcohol (n-butanol) as it is typically less expensive and easier to remove after the reaction. A molar ratio of n-butanol to fumaric acid of 3:1 has been found to be optimal in the synthesis of a similar ester, dibutyl succinate, yielding over 99%.[4]
Low Reaction Temperature Insufficient temperature can lead to a slow reaction rate and incomplete conversion. The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause significant side reactions. A temperature range of 100°C to 140°C is generally recommended.[5]
Presence of Water in Reactants The presence of water in the starting materials (fumaric acid or n-butanol) can inhibit the forward reaction and reduce the overall yield. Ensure that the reactants are anhydrous before starting the synthesis.

Issue 2: Product is Discolored (Yellow or Brown)

The appearance of color in the final product indicates the presence of impurities.

Potential Cause Troubleshooting Steps
High Reaction Temperature Temperatures above 140°C can lead to the formation of colored byproducts due to degradation of the reactants or products.[5] Carefully control the reaction temperature to stay within the optimal range.
Oxidation of Reactants or Products Exposure to air, especially at high temperatures, can cause oxidation and the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this issue.
Impurities in Starting Materials The purity of the starting materials is crucial. Ensure that the fumaric acid and n-butanol used are of high purity to avoid introducing colored contaminants from the start.
Purification Method If the crude product is colored, washing with an aqueous solution of sodium carbonate can help to remove acidic impurities.[2] This is followed by washing with water to remove the carbonate and any remaining water-soluble impurities.[2] If color persists, purification by vacuum distillation or column chromatography may be necessary.[1][5]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on a method that has been reported to achieve a yield of up to 99%.[2]

Materials:

  • Maleic anhydride (1 mole proportion)

  • n-Butanol (2 mole proportions)

  • Hydrogen chloride (catalyst)

Procedure:

  • Combine maleic anhydride and n-butanol in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Introduce hydrogen chloride gas into the mixture.

  • Heat the reaction mixture to a temperature between 100°C and 175°C.[5] It is recommended to maintain the temperature between 110°C and 140°C to maximize the yield of a high-quality product.[5]

  • Maintain the reaction at this temperature with constant stirring. The reaction progress can be monitored by measuring the amount of water produced. The reaction is considered complete when water is no longer being generated.

  • After the reaction is complete, remove the excess n-butanol under reduced pressure.

  • Wash the crude product with an aqueous solution of sodium carbonate at 80°C.

  • Follow with three washes with water at 80°C.

  • Dry the product at 100°C under reduced pressure and then filter to obtain pure this compound.[2]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield (General Esterification)

While specific data for this compound is limited in the searched literature, the following table illustrates the general trend observed in the esterification of benzoic acid with 1-butanol, which is expected to be similar for fumaric acid.

Molar Ratio (1-Butanol : Benzoic Acid)Isolated Yield of Butyl Benzoate (%)
1.0 : 1~75
1.5 : 1>85
2.0 : 1~90
2.5 : 1~92
3.0 : 1~92

Data is illustrative and based on trends reported for similar esterification reactions.[6]

Table 2: Comparison of Catalysts for Dibutyl Maleate Synthesis

The synthesis of dibutyl maleate is a closely related reaction. The choice of catalyst can significantly impact the reaction.

CatalystActivity
Sulfuric AcidHigh
Phosphotungstic AcidVery High
Dowex 50WX8 (Ion Exchange Resin)Moderate
Tetrabutyl ZirconateLow

This table provides a qualitative comparison of catalyst activity.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Fumaric Acid & n-Butanol catalyst Add Acid Catalyst reactants->catalyst heat Heat to 100-140°C with Stirring catalyst->heat remove_butanol Remove Excess n-Butanol (Reduced Pressure) heat->remove_butanol Reaction Complete wash_carbonate Wash with aq. Na₂CO₃ remove_butanol->wash_carbonate wash_water Wash with Water wash_carbonate->wash_water dry Dry under Reduced Pressure wash_water->dry analysis Analyze Product (Yield, Purity) dry->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low this compound Yield check_water Is water being effectively removed? start->check_water check_ratio Is the n-butanol to fumaric acid molar ratio ≥ 2:1? check_water->check_ratio Yes solution_water Use Dean-Stark or a drying agent. check_water->solution_water No check_catalyst Is the catalyst concentration adequate? check_ratio->check_catalyst Yes solution_ratio Increase the molar ratio of n-butanol. check_ratio->solution_ratio No check_temp Is the reaction temperature between 100-140°C? check_catalyst->check_temp Yes solution_catalyst Optimize catalyst concentration. check_catalyst->solution_catalyst No solution_temp Adjust temperature to the optimal range. check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_water->end solution_ratio->end solution_catalyst->end solution_temp->end

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Troubleshooting common issues in dibutyl fumarate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dibutyl fumarate.

Troubleshooting Guides

Issue 1: Low Polymer Molecular Weight or Low Conversion

Q: My poly(this compound) has a low molecular weight and/or the polymerization reaction has a low conversion rate. What are the possible causes and solutions?

A: Low molecular weight and low conversion are common issues in the polymerization of sterically hindered monomers like this compound. Several factors can contribute to this problem.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Initiator Choice The reactivity of the primary radicals from the initiator significantly impacts the polymerization of dialkyl fumarates. For instance, initiators that generate less sterically hindered and more reactive radicals are often more effective. Consider using an initiator like benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN) at an appropriate concentration.
Suboptimal Polymerization Temperature The polymerization temperature affects both the initiation and propagation rates. For bulk polymerization of similar dialkyl fumarates, temperatures around 70°C have been used successfully.[1] For solution polymerization, a temperature of around 70°C in a solvent like toluene has been reported for similar monomers.[2] Experiment with a temperature range to find the optimum for your specific system.
Presence of Inhibitors Commercial monomers often contain inhibitors to prevent premature polymerization during storage. While often not necessary to remove, high concentrations of inhibitors can quench radicals and reduce the polymerization rate. If suspected, passing the monomer through a column of basic alumina can remove the inhibitor.
Chain Transfer Reactions Chain transfer agents, including some solvents, can limit the growth of polymer chains, resulting in lower molecular weights. When conducting solution polymerization, select a solvent with a low chain transfer constant. Toluene is a commonly used solvent in the radical polymerization of similar monomers.[2]
Insufficient Reaction Time The polymerization of dialkyl fumarates can be slow due to steric hindrance. Ensure the reaction is allowed to proceed for a sufficient duration. For bulk polymerization of diethyl fumarate, a reaction time of 48 hours has been reported.[1]
Issue 2: Gel Formation or Cross-linking

Q: My polymerization reaction is resulting in gel formation, making the product insoluble and difficult to process. How can I prevent this?

A: Gel formation, or uncontrolled cross-linking, can occur, particularly at higher temperatures and monomer conversions.

Possible Causes and Solutions:

CauseRecommended Solution
High Polymerization Temperature Elevated temperatures can promote side reactions, including chain transfer to the polymer backbone, which can lead to branching and cross-linking. In the synthesis of poly(propylene fumarate), gelation was observed at 200°C.[3][4] It is advisable to conduct the polymerization at a more moderate temperature (e.g., 70-80°C) to minimize this risk.
High Monomer Conversion As monomer is consumed, the viscosity of the reaction medium increases, which can slow down termination reactions (the Trommsdorff effect). This can lead to a rapid increase in the polymerization rate and the potential for cross-linking. Consider stopping the polymerization at a lower conversion by quenching the reaction, for example, by rapid cooling and precipitation.
Presence of Impurities Certain impurities in the monomer or solvent could potentially act as cross-linking agents. Ensure high-purity monomer and solvent are used.[5]
Use of a Cross-linking Agent While not always intentional, some reagents can act as cross-linkers. For instance, in the synthesis of poly(propylene fumarate), hydroquinone is added as a cross-linking inhibitor.[6]

Frequently Asked Questions (FAQs)

Q1: What type of initiator is best for the radical polymerization of this compound?

A1: The choice of initiator is critical. Azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxide initiators like benzoyl peroxide (BPO) are commonly used for the radical polymerization of vinyl monomers. The selection depends on the desired reaction temperature and the solvent used. The initiator's half-life at a given temperature should be considered to ensure a steady supply of radicals throughout the polymerization.

Q2: What are typical reaction conditions for the bulk polymerization of this compound?

A2: While specific data for this compound is limited, for the bulk polymerization of similar dialkyl fumarates like diethyl fumarate, a reaction temperature of 70°C for 48 hours with benzoyl peroxide as the initiator has been reported.[1]

Q3: Can this compound be polymerized in solution? What is a suitable solvent?

A3: Yes, solution polymerization is a viable method. Toluene has been successfully used as a solvent for the free radical copolymerization of other bulky fumarates at 70°C with benzoyl peroxide as the initiator.[2] The choice of solvent is important to avoid chain transfer reactions that can limit the polymer's molecular weight.

Q4: How can I characterize the molecular weight of my poly(this compound)?

A4: Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the standard method for determining the molecular weight distribution (number-average molecular weight, Mn, and weight-average molecular weight, Mw) of polymers.[7][8] It is crucial to use appropriate calibration standards, such as polystyrene, and a suitable solvent in which the polymer is soluble.

Q5: How can I confirm the structure of my synthesized poly(this compound)?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural characterization. Both ¹H NMR and ¹³C NMR can provide detailed information about the polymer's microstructure.[2][9][10] Fourier-transform infrared spectroscopy (FTIR) can also be used to identify the characteristic functional groups present in the polymer.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the polymerization of dialkyl fumarates. Note that data specific to this compound homopolymerization is limited in the reviewed literature; therefore, data from closely related fumarate polymers are included for comparison.

Table 1: Effect of Polymerization Temperature on Molecular Weight for Poly(propylene fumarate) (PPF)

Polymerization Temperature (°C)Number-Average Molecular Weight (Mn)Weight-Average Molecular Weight (Mw)Reference
130~3,500~7,500[3][4]
150~4,600~10,500[3][4]
200Gelation occurredGelation occurred[3][4]

Monomer: Diethyl fumarate and propylene glycol

Experimental Protocols

Protocol 1: Bulk Radical Polymerization of Dialkyl Fumarates (General Procedure)

This protocol is a general guideline based on the bulk polymerization of diethyl fumarate and di-n-propyl fumarate.[1]

Materials:

  • Dialkyl fumarate monomer (e.g., this compound)

  • Radical initiator (e.g., benzoyl peroxide, BPO)

  • Glass polymerization tube

  • Vacuum line

  • Precipitant (e.g., methanol, ethanol)

Procedure:

  • Place the desired amount of dialkyl fumarate monomer into a glass polymerization tube.

  • Add the initiator (e.g., 0.1 mol% BPO relative to the monomer).

  • Connect the tube to a vacuum line and subject it to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum.

  • Place the sealed tube in a constant temperature bath set to the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 48 hours).

  • After the reaction, cool the tube and carefully open it.

  • Dissolve the resulting polymer in a suitable solvent (e.g., acetone or chloroform).

  • Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent (e.g., methanol).

  • Filter the precipitated polymer and wash it with the non-solvent.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Solution Radical Polymerization of Dialkyl Fumarates (General Procedure)

This protocol is a general guideline based on the solution copolymerization of other bulky fumarates.[2]

Materials:

  • Dialkyl fumarate monomer (e.g., this compound)

  • Solvent (e.g., toluene)

  • Radical initiator (e.g., benzoyl peroxide, BPO)

  • Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Precipitant (e.g., methanol)

Procedure:

  • Set up a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.

  • Add the dialkyl fumarate monomer and solvent to the flask.

  • Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.

  • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 70°C).

  • Dissolve the initiator in a small amount of the solvent and add it to the reaction flask.

  • Maintain the reaction at the set temperature with constant stirring for the desired duration.

  • To terminate the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a stirred non-solvent.

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Visualizations

Troubleshooting_Flowchart start Start: Polymerization Issue Identified issue What is the primary issue? start->issue low_mw Low Molecular Weight / Low Conversion issue->low_mw Low Yield gelation Gel Formation / Cross-linking issue->gelation Insoluble Product cause_low_mw Investigate Potential Causes low_mw->cause_low_mw cause_gel Investigate Potential Causes gelation->cause_gel initiator Check Initiator: Type & Concentration cause_low_mw->initiator temperature_low Optimize Temperature cause_low_mw->temperature_low inhibitor Check for Inhibitors cause_low_mw->inhibitor time Increase Reaction Time cause_low_mw->time end End: Issue Resolved initiator->end temperature_low->end inhibitor->end time->end temperature_high Reduce Temperature cause_gel->temperature_high conversion Lower Final Conversion cause_gel->conversion purity Ensure High Purity of Reagents cause_gel->purity temperature_high->end conversion->end purity->end

Caption: Troubleshooting flowchart for common this compound polymerization issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization reagents 1. Prepare Monomer, Solvent, & Initiator degas 2. Degas Reaction Mixture (Freeze-Pump-Thaw or N2 Purge) reagents->degas initiate 3. Initiate Polymerization (Heat to desired Temperature) degas->initiate react 4. Maintain Reaction Conditions (Stirring, Temperature) initiate->react quench 5. Quench Reaction (Cooling) react->quench precipitate 6. Precipitate Polymer in Non-solvent quench->precipitate dry 7. Isolate and Dry Polymer precipitate->dry characterize 8. Characterize Polymer (GPC, NMR, FTIR) dry->characterize

Caption: General experimental workflow for this compound polymerization.

References

Technical Support Center: Optimization of Dibutyl Fumarate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for dibutyl fumarate esterification.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the direct esterification of fumaric acid with n-butanol.[1][2][3] This reaction, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid.[1] Another industrial method involves the isomerization of dibutyl maleate (the cis-isomer) to this compound (the trans-isomer).[1]

Q2: What are the key reaction parameters to control during esterification?

A2: Optimizing the synthesis of this compound requires careful control over several key parameters. These include the molar ratio of reactants (n-butanol to fumaric acid), catalyst concentration, reaction temperature, and reaction time.[1] Continuous stirring is also essential to ensure a uniform reaction.[2]

Q3: How does temperature affect the reaction?

A3: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can promote the formation of unwanted byproducts, such as the isomerization of this compound to dibutyl maleate or other degradation products.[1] A typical temperature range for this reaction is between 80-85°C.[1][4] Finding the optimal temperature is a balance between reaction speed and product selectivity.[1]

Q4: What is the role of the catalyst in this reaction?

A4: A catalyst is used to increase the rate of the esterification reaction. Strong mineral acids like sulfuric acid are common choices.[1] The catalyst works by protonating the carbonyl oxygen of the fumaric acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by n-butanol.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored by measuring the amount of water generated, as water is a byproduct of the reaction.[2] When the amount of water produced plateaus, the reaction is considered near completion.[2] Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to track the consumption of reactants and the formation of the product.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Equilibrium Limitation: The accumulation of water, a byproduct, can slow or reverse the reaction. 3. Suboptimal Reactant Ratio: Insufficient excess of n-butanol.1. Increase reaction time or temperature moderately. Monitor reaction progress to determine the optimal endpoint.[1] 2. Remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus.[6] 3. Increase the molar ratio of n-butanol to fumaric acid to shift the equilibrium towards the product side.[1]
High Impurity Levels (e.g., Dibutyl Maleate) 1. High Reaction Temperature: Elevated temperatures can cause the isomerization of the desired trans-isomer (this compound) to the cis-isomer (dibutyl maleate).[1] 2. Starting Material Impurity: The fumaric acid or n-butanol used may contain impurities.1. Maintain the reaction temperature at the optimal level, avoiding overheating. A range of 80-85°C is often cited.[1][4] 2. Ensure the purity of all raw materials before starting the reaction.[2]
Difficulty in Product Purification 1. Incomplete Removal of Catalyst: Residual acid catalyst can complicate purification. 2. Formation of Side Products: Other side reactions besides isomerization may have occurred.1. After the reaction, neutralize the acid catalyst with a base wash (e.g., 20% sodium carbonate solution) during the workup.[4] 2. Purify the crude product via vacuum distillation or silica gel chromatography.[4][7]
Product is Colored or Dark 1. Degradation: Reactants or product may have degraded due to excessive heat or prolonged reaction time. 2. Impurities in Starting Materials: Raw materials may contain colored impurities.1. Avoid excessive heat and optimize the reaction time.[1] 2. Use purified starting materials. Consider treating the crude product with activated charcoal to remove colored impurities.[5]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol describes a typical laboratory-scale Fischer esterification for producing this compound.

  • Reactant Preparation: In a reaction kettle or round-bottom flask equipped with a reflux condenser and a stirrer, combine fumaric acid and an excess of n-butanol.[1][2] A common molar ratio to start with is 1:2.2 (fumaric acid to n-butanol).[6]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture at room temperature.[1][4]

  • Reaction: Heat the mixture to reflux, typically between 80-85°C, and maintain this temperature.[1][4] Continuously stir the mixture to ensure homogeneity.[2] The reaction is typically run for several hours (e.g., 16-18 hours).[4]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.[2]

    • Neutralize the remaining acid by washing the mixture with a sodium carbonate solution.[4]

    • Wash the organic layer with water to remove any remaining salts or impurities.[4]

    • Dry the organic layer over an anhydrous salt like sodium sulfate.[4]

    • Remove the excess n-butanol and concentrate the product under reduced pressure.[4][7]

    • For higher purity, the crude ester can be purified by vacuum distillation.[7]

Visual Guides

G cluster_reactants 1. Reactants & Catalyst cluster_reaction 2. Esterification Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product FumaricAcid Fumaric Acid ReactionVessel Reaction Vessel (80-85°C, Stirring) FumaricAcid->ReactionVessel Butanol n-Butanol Butanol->ReactionVessel Catalyst H₂SO₄ Catalyst Catalyst->ReactionVessel Neutralization Neutralization (e.g., Na₂CO₃ wash) ReactionVessel->Neutralization Crude Product Washing Water Wash Neutralization->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct G start Problem Identified: Low Product Yield cause1 Possible Cause: Incomplete Reaction? start->cause1 cause2 Possible Cause: Side Reactions? start->cause2 cause3 Possible Cause: Purification Loss? start->cause3 solution1a Solution: Increase Reaction Time cause1->solution1a solution1b Solution: Increase Temperature cause1->solution1b solution1c Solution: Remove Water (Byproduct) cause1->solution1c solution2a Solution: Lower Reaction Temperature cause2->solution2a Isomerization to dibutyl maleate solution2b Solution: Check Purity of Reagents cause2->solution2b solution3a Solution: Optimize Neutralization Step cause3->solution3a solution3b Solution: Refine Distillation Conditions cause3->solution3b

References

Preventing side reactions in the synthesis of dibutyl fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dibutyl Fumarate

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions and optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct esterification of fumaric acid with n-butanol.[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the mixture to drive the reaction towards completion.[1][4] Another common industrial method is the catalyzed isomerization of dibutyl maleate, the cis-isomer, to the more stable trans-isomer, this compound.[1][5]

Q2: What are the primary side reactions to be aware of during synthesis?

A2: The main side reactions include:

  • Isomerization: The desired product, this compound (trans-isomer), can isomerize to its cis-isomer, dibutyl maleate, especially at elevated temperatures.[1]

  • Incomplete Esterification: The reaction may stop at the monoester stage (monobutyl fumarate) or leave unreacted fumaric acid, especially if the reaction conditions are not optimized.

  • Degradation: Excessively high temperatures or prolonged reaction times can lead to the degradation of reactants and products, resulting in colored impurities.[1]

  • Byproduct Formation with Acid Catalysts: High concentrations of strong acid catalysts like sulfuric acid can promote unwanted side reactions, including dehydration of the alcohol (n-butanol) to form ethers or alkenes.[1]

Q3: How does water affect the esterification reaction?

A3: Esterification is a reversible equilibrium reaction that produces water as a byproduct.[6] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (fumaric acid and n-butanol), thereby reducing the yield of this compound.[6] It is crucial to remove water as it is formed, often by azeotropic distillation.

Q4: Can I use maleic anhydride or maleic acid as a starting material?

A4: Yes, it is possible to start with maleic anhydride or maleic acid.[5][7] However, this will initially produce dibutyl maleate. A subsequent isomerization step, often facilitated by heat or an appropriate catalyst, is required to convert the dibutyl maleate to the desired this compound.[5][7][8] Directly reacting maleic anhydride with butanol in the presence of a catalyst like hydrogen chloride can also directly form this compound.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Equilibrium Not Shifted: Water produced during the reaction is inhibiting the forward reaction.[6]2. Incomplete Reaction: Insufficient reaction time or temperature.3. Suboptimal Molar Ratio: Not enough n-butanol to drive the reaction to completion.[1]1. Use a Dean-Stark apparatus or similar setup for azeotropic removal of water.2. Increase reaction time or temperature moderately. Monitor the reaction progress (e.g., by TLC or GC) to determine completion.[3]3. Increase the molar ratio of n-butanol to fumaric acid. An excess of the alcohol shifts the equilibrium towards the ester product.[1][9]
Presence of Dibutyl Maleate Impurity 1. High Reaction Temperature: Elevated temperatures can promote the isomerization of the trans-dibutyl fumarate to the cis-dibutyl maleate.[1]2. Starting Material: Using maleic anhydride or maleic acid without a dedicated isomerization step.[5]1. Maintain the optimal reaction temperature. Avoid excessive heating that could favor the formation of the less stable cis-isomer.2. If starting from maleate precursors, ensure conditions are sufficient for isomerization (e.g., using catalysts like thiourea derivatives or zwitterions).[8][10]
Product is Colored or Contains Dark Impurities 1. Product/Reagent Degradation: Reaction temperature is too high or reaction time is too long.[1]2. Catalyst Concentration: Excessively high acid catalyst concentration can cause charring or other side reactions.[1]1. Reduce the reaction temperature and/or time. Find a balance that allows for a reasonable reaction rate without causing degradation.2. Optimize the catalyst concentration. Use the minimum amount of catalyst required to achieve a good reaction rate.3. Purify the crude product. Washing with a sodium carbonate solution can neutralize the acid catalyst, and subsequent distillation or chromatography can remove colored impurities.[2][5]
Unreacted Fumaric Acid in Product 1. Poor Solubility: Fumaric acid has low solubility in n-butanol at lower temperatures.2. Insufficient Catalyst: The catalyst amount may be too low for an efficient reaction rate.1. Ensure the reaction is sufficiently heated and stirred to keep the fumaric acid suspended or dissolved.[3]2. Slightly increase the catalyst loading, but be mindful of potential side reactions.

Data Presentation: Optimizing Reaction Parameters

Optimizing reaction conditions is critical for maximizing yield and purity. The following table summarizes the effects of key parameters.[1]

ParameterConditionEffect on Yield/PurityRationale
Molar Ratio (Alcohol:Acid) Increased excess of n-butanolShifts equilibrium, increasing ester yield.[1][9]Le Chatelier's Principle: Excess reactant drives the reaction toward product formation.
Catalyst Concentration Optimal concentration requiredToo low results in a slow reaction; too high can cause side reactions and degradation.[1]The catalyst increases the reaction rate, but high concentrations can promote undesired pathways.
Reaction Temperature Optimal temperature requiredToo low results in a slow reaction; too high can promote isomerization to dibutyl maleate and degradation.[1]Balances the need for sufficient activation energy against the stability of the desired product.
Reaction Time Adjusted for completionInsufficient time leads to incomplete conversion; excessive time can increase degradation products.[1]The reaction should proceed until equilibrium is reached or starting material is consumed.

Experimental Protocols

Protocol 1: Direct Esterification of Fumaric Acid

This protocol describes a common lab-scale synthesis of this compound using sulfuric acid as a catalyst.

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

  • Reagents: To the flask, add fumaric acid (1.0 eq), n-butanol (3.0-5.0 eq), and a suitable solvent for azeotropic distillation (e.g., toluene).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 1-2 mol% relative to fumaric acid) to the stirred mixture.[4]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue heating until no more water is collected, indicating the reaction is nearing completion (typically 4-18 hours).[2][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate or sodium carbonate solution to neutralize the acid catalyst.[2][4]

    • Wash with water and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).[2]

  • Purification: Remove the solvent and excess n-butanol under reduced pressure. The resulting crude this compound can be purified by vacuum distillation if high purity is required.[7]

Protocol 2: Purification of Crude this compound

If the product contains minor impurities or color, column chromatography can be effective.

  • Preparation: Concentrate the crude product under reduced pressure.[2]

  • Slurry: Adsorb the crude oil onto a small amount of silica gel.

  • Chromatography: Prepare a silica gel column using a non-polar solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v).[2][4]

  • Elution: Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[2]

Visualizations

G Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Workup & Purification cluster_product Final Product Fumaric_Acid Fumaric Acid Reaction_Vessel Reaction at Reflux (with Water Removal) Fumaric_Acid->Reaction_Vessel n_Butanol n-Butanol n_Butanol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Neutralization Neutralize with NaHCO₃ Reaction_Vessel->Neutralization Washing Wash with Water/Brine Neutralization->Washing Drying Dry Organic Layer Washing->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Water Was water effectively removed (e.g., via Dean-Stark)? Low_Yield->Check_Water No_Water No Check_Water->No_Water No Yes_Water Yes Check_Water->Yes_Water Yes Check_Time_Temp Were reaction time and temperature sufficient? No_Time_Temp No Check_Time_Temp->No_Time_Temp No Yes_Time_Temp Yes Check_Time_Temp->Yes_Time_Temp Yes Check_Ratio Was an excess of n-butanol used? No_Ratio No Check_Ratio->No_Ratio No Yes_Ratio Yes Check_Ratio->Yes_Ratio Yes Sol_Water Solution: Implement azeotropic distillation. No_Water->Sol_Water Yes_Water->Check_Time_Temp Sol_Time_Temp Solution: Increase reaction time/temperature and monitor progress. No_Time_Temp->Sol_Time_Temp Yes_Time_Temp->Check_Ratio Sol_Ratio Solution: Increase n-butanol to fumaric acid molar ratio. No_Ratio->Sol_Ratio Sol_Other Consider other issues: Catalyst activity, purity of reagents. Yes_Ratio->Sol_Other

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

G Key Parameter Relationships Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Isomerization Isomerization to Dibutyl Maleate Temp->Isomerization Promotes Degradation Degradation (Impurities) Temp->Degradation Promotes (if excessive) Cat_Conc Catalyst Concentration Cat_Conc->Rate Increases Cat_Conc->Degradation Promotes (if excessive) Time Reaction Time Time->Degradation Promotes (if excessive)

Caption: Relationship between reaction parameters and outcomes in this compound synthesis.

References

Technical Support Center: Synthesis of Dibutyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibutyl fumarate. Our aim is to help you improve the purity of your synthesized product by addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the direct acid-catalyzed esterification of fumaric acid with n-butanol.[1] This reaction, often referred to as Fischer esterification, typically employs a strong acid catalyst like sulfuric acid to achieve high yields.[1][2]

Q2: What are the primary impurities I should be concerned about?

A2: The most significant impurity is typically the cis-isomer, dibutyl maleate. Its formation can be promoted by higher reaction temperatures.[1] Other potential impurities include unreacted starting materials (fumaric acid and n-butanol) and byproducts from side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by observing the amount of water being generated, as it is a byproduct of the reaction.[3] When the production of water ceases, the reaction is generally considered to be near completion.[3]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place away from direct sunlight in a sealed container to prevent degradation.

Q5: What analytical techniques are suitable for determining the purity of this compound?

A5: Purity analysis can be effectively performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). These methods can identify and quantify impurities, including the presence of dibutyl maleate and residual starting materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction until no more water is produced. - Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate. However, excessive amounts may lead to side reactions. - Optimize Temperature: While higher temperatures increase the reaction rate, they can also lead to the formation of byproducts. An optimal temperature that balances reaction speed and selectivity should be determined.[1]
Equilibrium Limitation - Remove Water: As water is a byproduct, its removal will drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus during the reaction. - Use Excess Reactant: Increasing the molar ratio of n-butanol to fumaric acid can shift the equilibrium to favor the formation of the diester.
Product Loss During Workup - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Careful Washing: Minimize the loss of product during washing steps by avoiding vigorous shaking that can lead to emulsion formation.

Issue 2: High Impurity Levels in the Final Product

Possible Cause Suggested Solution
Presence of Unreacted Starting Materials - Ensure Complete Reaction: Refer to the solutions for "Incomplete Reaction" under "Low Product Yield". - Effective Washing: Wash the crude product with a sodium carbonate solution to remove unreacted fumaric acid, followed by washing with water to remove residual salts and n-butanol.[2][4]
Formation of Dibutyl Maleate (cis-isomer) - Control Reaction Temperature: Higher temperatures can promote the isomerization of this compound to dibutyl maleate.[1] Maintain the reaction temperature at an optimal level to minimize this side reaction.
Inefficient Purification - Column Chromatography: For high-purity requirements, purification by silica gel column chromatography is effective in separating this compound from its isomers and other impurities.[2]

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of different purification methods on the final purity and yield of this compound. The data is based on a typical laboratory-scale synthesis.

Purification Method Description Typical Final Purity (%) Approximate Yield Loss (%)
Aqueous Wash Washing the crude product with 20% sodium carbonate solution, followed by water.[2]95 - 985 - 10
Recrystallization Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.> 9915 - 25
Silica Gel Column Chromatography Passing the crude product through a silica gel column using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[2]> 99.520 - 30

Note: Yield loss is an estimation and can vary based on experimental technique.

Experimental Protocols

1. Synthesis of this compound (Acid-Catalyzed Esterification)

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Fumaric acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Acetonitrile (solvent)

  • 20% Sodium carbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine fumaric acid, n-butanol, and acetonitrile.

  • Slowly add concentrated sulfuric acid to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-85°C and maintain this temperature for 16-18 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the 20% sodium carbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[2]

  • Combine the organic layers and wash with water (100 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2. Purification by Silica Gel Column Chromatography

This protocol provides a detailed methodology for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate (eluent)

  • Petroleum ether (eluent)

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v).[2]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Reactants Fumaric Acid + n-Butanol Reaction Esterification (80-85°C, 16-18h) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Neutralization Neutralization (20% Na₂CO₃) Reaction->Neutralization Crude Product Extraction Extraction (DCM) Neutralization->Extraction Washing Washing (H₂O) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurity High Impurity Troubleshooting Start Problem Identified LowYield Low Yield Start->LowYield HighImpurity High Impurity Start->HighImpurity IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Equilibrium Equilibrium Limitation? LowYield->Equilibrium LossWorkup Loss During Workup? LowYield->LossWorkup Unreacted Unreacted Starting Materials? HighImpurity->Unreacted Isomer Isomer Formation (Dibutyl Maleate)? HighImpurity->Isomer InefficientPurification Inefficient Purification? HighImpurity->InefficientPurification Sol_IncompleteRxn Extend time / Increase catalyst / Optimize temp IncompleteRxn->Sol_IncompleteRxn Sol_Equilibrium Remove H₂O / Use excess alcohol Equilibrium->Sol_Equilibrium Sol_LossWorkup Optimize extraction / Gentle washing LossWorkup->Sol_LossWorkup Sol_Unreacted Ensure complete reaction / Effective washing Unreacted->Sol_Unreacted Sol_Isomer Control reaction temperature Isomer->Sol_Isomer Sol_Purification Use column chromatography InefficientPurification->Sol_Purification

References

Addressing challenges in the copolymerization of dibutyl fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of dibutyl fumarate (DBF).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Monomer Conversion

Q: I am observing very low conversion in my free-radical copolymerization of this compound. What are the possible causes and solutions?

A: Low conversion is a common challenge in the polymerization of dialkyl fumarates like DBF due to the steric hindrance of the bulky butyl groups. Here are the primary causes and troubleshooting steps:

  • Steric Hindrance: The bulky ester groups on the fumarate monomer hinder the approach of the growing polymer radical, leading to a low propagation rate constant.

  • Low Reactivity of DBF: DBF is an electron-poor monomer and copolymerizes more effectively with electron-rich comonomers.

  • Inappropriate Initiator Concentration: The concentration of the initiator plays a crucial role in the polymerization kinetics.

Troubleshooting Steps:

  • Optimize Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization. However, excessively high concentrations can lead to a decrease in molecular weight and potentially broader polydispersity. It is crucial to find an optimal concentration for your specific system.[1][2][3]

  • Increase Reaction Temperature: Higher temperatures increase the rate of initiator decomposition and the propagation rate constant. However, be aware that higher temperatures can also lead to side reactions and a decrease in molecular weight. A typical temperature range for AIBN-initiated polymerization is 60-80°C.

  • Choose an Appropriate Comonomer: Pair DBF with an electron-rich comonomer to promote a more alternating copolymerization, which can increase the overall rate. Examples include styrene and vinyl ethers.

  • Consider Alternative Polymerization Techniques:

    • Microwave-Assisted Polymerization: This technique has been shown to significantly accelerate the polymerization of dialkyl fumarates, leading to higher conversions in shorter reaction times.[4]

    • Emulsion Polymerization: This method can also lead to higher polymerization rates compared to bulk or solution polymerization.

2. Poor Control Over Molecular Weight and Polydispersity

Q: My copolymer has a very broad molecular weight distribution (high PDI). How can I achieve better control?

A: High PDI is characteristic of conventional free-radical polymerization. To obtain well-defined copolymers with a narrow molecular weight distribution, controlled radical polymerization (CRP) techniques are recommended.

Troubleshooting with Controlled Radical Polymerization (CRP):

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that can be used for a wide range of monomers. For sterically hindered monomers like DBF, the choice of RAFT agent (Chain Transfer Agent - CTA) is critical.

    • Challenge: The bulky nature of DBF can lead to slow fragmentation of the RAFT adduct, resulting in poor control.

    • Solution: Select a RAFT agent with a high transfer constant that is suitable for electron-poor monomers. A trithiocarbonate-based CTA is often a good choice. It might be necessary to screen several CTAs to find the optimal one for your specific comonomer pair.

  • Atom Transfer Radical Polymerization (ATRP): ATRP has been used for fumarate polymerization, but success has been limited.

    • Challenge: Conversions in ATRP of dialkyl fumarates have been reported to not exceed 30%.[4] This is likely due to the slow propagation of the sterically hindered fumarate radical, which can disrupt the ATRP equilibrium.

    • Solution: Optimizing the ligand, initiator, and catalyst system is crucial. Using a more active catalyst system might improve the polymerization control. However, RAFT is generally considered a more robust method for such challenging monomers.

3. Copolymer Composition Drift

Q: The composition of my copolymer seems to be changing as the reaction progresses. How can I ensure a uniform copolymer composition?

A: This phenomenon is known as composition drift and is caused by the differing reactivity ratios of the comonomers. If one monomer is consumed faster than the other, the composition of the monomer feed changes over time, leading to a non-uniform copolymer.

Solutions for Controlling Composition Drift:

  • Fed-Batch Polymerization: This is the most effective method to control copolymer composition. In a fed-batch process, the more reactive monomer is added continuously to the reactor at a controlled rate to maintain a constant monomer ratio in the reaction mixture. This ensures the formation of a copolymer with a consistent composition throughout the polymerization.

  • Azeotropic Copolymerization: For some comonomer pairs, there exists an "azeotropic" composition at which the copolymer composition is the same as the monomer feed composition, eliminating composition drift. This occurs when both reactivity ratios are less than 1 or both are greater than 1. You would need to consult reactivity ratio data for your specific comonomer system to see if an azeotropic point exists.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for the copolymerization of monomers structurally similar to this compound. This data can be used as a starting point for experimental design.

Table 1: Reactivity Ratios for Dibutyl Itaconate (DBI) with (Meth)acrylates at 50°C

Comonomer (M1)r1 (DBI)r2 (Comonomer)r1 * r2Copolymerization Behavior
Methyl Methacrylate (MMA)0.717 ± 0.111.329 ± 0.090.95Close to ideal random
Butyl Acrylate (BA)0.76 ± 0.080.59 ± 0.030.45Tendency towards alternation

Data for Dibutyl Itaconate, a structural isomer of this compound, can provide an initial estimate for reactivity.[5]

Table 2: Reactivity Ratios for Dibutyl Maleate (DBM) with Vinyl Acetate (VAc)

Comonomer (M1)r1 (DBM)r2 (VAc)r1 * r2Copolymerization Behavior
Vinyl Acetate (VAc)0.04210.11020.0046Strong tendency towards alternation

Data for Dibutyl Maleate, an isomer of this compound.[6]

Table 3: Effect of Initiator (AIBN) Concentration on Free-Radical Polymerization

Initiator ConcentrationPolymerization Rate (Rp)Molecular Weight (Mw)
LowSlowerHigher
HighFasterLower

General trend observed in free-radical polymerization. The exact relationship is system-dependent (Rp ∝ [I]^0.5, Mw ∝ [I]^-0.5).[1][3]

Experimental Protocols

Protocol 1: Conventional Free-Radical Copolymerization of this compound (DBF) and Vinyl Acetate (VAc)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (DBF), purified

  • Vinyl Acetate (VAc), purified (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add DBF (e.g., 11.41 g, 50 mmol) and VAc (e.g., 4.30 g, 50 mmol) for a 1:1 molar ratio.

  • Add anhydrous toluene (e.g., 20 mL).

  • Add AIBN (e.g., 0.082 g, 0.5 mmol, for a 1:200 initiator to monomer ratio).

  • Seal the flask with a rubber septum and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). Monitor the conversion by taking samples periodically and analyzing them via techniques like ¹H NMR or gravimetry.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Filter the precipitated polymer and wash it with the non-solvent.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: RAFT Copolymerization of this compound (DBF) and a Comonomer

This protocol provides a general framework for RAFT polymerization. The choice of RAFT agent (CTA), initiator, and their ratio to the monomers is critical and should be selected based on the specific comonomer and desired polymer characteristics.

Materials:

  • This compound (DBF), purified

  • Comonomer, purified

  • RAFT agent (e.g., a trithiocarbonate suitable for electron-poor monomers)

  • AIBN, recrystallized

  • Anhydrous solvent (e.g., anisole, toluene, or 1,4-dioxane)

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent (e.g., 1 equivalent), DBF (e.g., 100 equivalents), and the comonomer (e.g., 100 equivalents) in the chosen solvent.

  • Add the initiator, AIBN (e.g., 0.1-0.2 equivalents relative to the RAFT agent). The [CTA]:[I] ratio influences the polymerization rate and control.

  • Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Monitor the progress of the polymerization by taking aliquots at different time points and analyzing for conversion (e.g., via ¹H NMR) and molecular weight (e.g., via SEC/GPC).

  • After reaching the desired conversion, stop the reaction by cooling the flask and exposing it to air.

  • Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Visualizations

Troubleshooting_Low_Conversion Start Low Conversion Observed Q1 Is Initiator Concentration Optimized? Start->Q1 Sol1 Adjust Initiator Concentration (Increase for higher rate, but monitor Mw) Q1->Sol1 No Q2 Is Reaction Temperature Sufficiently High? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase Reaction Temperature (e.g., 70-80°C for AIBN) Q2->Sol2 No Q3 Is Comonomer Electron-Rich? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Select an Electron-Rich Comonomer (e.g., Styrene, Vinyl Ethers) Q3->Sol3 No Sol4 Consider Alternative Polymerization Methods: - Microwave-Assisted Polymerization - Emulsion Polymerization Q3->Sol4 Yes A3_Yes Yes A3_No No Sol3->Sol4

Caption: Troubleshooting workflow for low monomer conversion.

Fed_Batch_Polymerization cluster_reactor Batch Reactor cluster_feed Monomer Feed Reactor Initial Monomer Mixture (DBF + Less Reactive Comonomer) + Initiator Polymer Copolymer with Uniform Composition Reactor->Polymer Polymerization Feed More Reactive Comonomer Solution Feed->Reactor Controlled Addition Rate caption Fed-batch process to control composition drift.

Caption: Fed-batch process to control composition drift.

RAFT_Mechanism Initiation 1. Initiation: Initiator -> Primary Radicals (I•) Propagation1 2. Propagation: I• + Monomer -> Propagating Radical (Pn•) Initiation->Propagation1 RAFT_Addition 3. RAFT Addition: Pn• + RAFT Agent -> RAFT Adduct Radical Propagation1->RAFT_Addition Fragmentation 4. Fragmentation: RAFT Adduct Radical -> Dormant Polymer + New Radical (R•) RAFT_Addition->Fragmentation Reinitiation 5. Re-initiation: R• + Monomer -> New Propagating Radical (Pm•) Fragmentation->Reinitiation Equilibrium 6. Main Equilibrium: Pm• + Dormant Polymer <=> New RAFT Adduct Radical Reinitiation->Equilibrium Equilibrium->Equilibrium

Caption: Simplified mechanism of RAFT polymerization.

References

Refinement of analytical methods for dibutyl fumarate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of dibutyl fumarate. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the analysis of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the analysis of this compound. The choice between HPLC and GC depends on the sample matrix, the required sensitivity, and the available equipment.[1][2] GC is often preferred for volatile compounds like this compound, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[3][4] HPLC is a versatile alternative, particularly for samples that are not amenable to volatilization or for laboratories where HPLC is the standard instrumentation.[1][5][6]

Q2: What are the typical solvents for preparing this compound samples?

A2: this compound is soluble in various organic solvents. For HPLC analysis, a mixture of acetonitrile and water or a buffer is commonly used as a diluent.[5][6] For GC analysis, methylene chloride is a suitable solvent.[7] It is crucial to use high-purity solvents to avoid interference from impurities.[8][9]

Q3: How can I avoid contamination during sample preparation?

A3: Contamination is a significant concern, especially in trace analysis. To minimize contamination, use clean glassware and high-purity solvents.[8][9] It is also advisable to avoid plastic containers, as plasticizers can leach into the sample and interfere with the analysis.[4][10]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column Overload: The sample concentration may be too high.

    • Secondary Interactions: Active sites on the column packing material can interact with the analyte.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte.

    • Column Degradation: The column may be nearing the end of its lifespan.

  • Solutions:

    • Dilute the sample and reinject.

    • Use a column with end-capping or a different stationary phase.

    • Adjust the mobile phase pH to suppress the ionization of this compound.

    • Replace the column.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.

    • Temperature Variations: Changes in ambient temperature can affect retention times.

    • Pump Malfunction: Inconsistent flow rate from the HPLC pump.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Ensure accurate and consistent preparation of the mobile phase.

    • Use a column oven to maintain a constant temperature.

    • Check the pump for leaks and perform routine maintenance.

    • Allow the column to equilibrate for an adequate amount of time before analysis.

GC Analysis

Issue 1: Ghost Peaks

  • Possible Causes:

    • Carryover from Previous Injections: Residual sample remaining in the injection port or column.

    • Contaminated Carrier Gas or Syringe: Impurities in the gas line or on the syringe.

    • Septum Bleed: Degradation of the injection port septum at high temperatures.

  • Solutions:

    • Run a blank solvent injection to check for carryover.

    • Use high-purity carrier gas and clean the syringe regularly.

    • Use a high-quality, low-bleed septum and replace it regularly.[11]

Issue 2: Poor Resolution or Peak Overlap

  • Possible Causes:

    • Inadequate Temperature Program: The temperature ramp may be too fast.

    • Incorrect Carrier Gas Flow Rate: The flow rate may not be optimal for the column.

    • Column Choice: The stationary phase may not be suitable for separating this compound from other components in the sample.

  • Solutions:

    • Optimize the temperature program by using a slower ramp rate.

    • Adjust the carrier gas flow rate to the optimal value for the column dimensions.

    • Select a column with a different stationary phase that provides better selectivity for the analytes of interest.[4][11]

Experimental Protocols

HPLC Method for this compound (Adapted from Dimethyl Fumarate Methods)
ParameterValueReference
Column XBridge C18 (150 mm × 4.6 mm, 3.5 µm)[5]
Mobile Phase 0.1% Ortho-phosphoric acid in water and Acetonitrile (50:50, v/v)[5]
Flow Rate 1.2 mL/min[5]
Detection Wavelength 223 nm[5]
Injection Volume 10 µL-
Column Temperature Ambient[5]
Run Time 4 minutes[5]
GC Method for this compound (Adapted from Dibutyl Phthalate Methods)
ParameterValueReference
Column Glass column (1.5 m x 4 mm) packed with 3% w/w of polymethylphenylsiloxane on silanized diatomaceous earth[7]
Carrier Gas Nitrogen[7]
Flow Rate 40 mL/min[7]
Injector Temperature 225 °C[7]
Detector Temperature 250 °C (FID)[7]
Oven Temperature 175 °C[7]
Injection Volume 1 µL[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Obtain this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter the Solution Dissolve->Filter Inject Inject into HPLC or GC Filter->Inject Separate Separation in Column Inject->Separate Detect Detect with UV or FID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the analysis of this compound.

troubleshooting_tree cluster_hplc HPLC Issues cluster_gc GC Issues Problem Analytical Problem Encountered PoorPeak Poor Peak Shape Problem->PoorPeak HPLC InconsistentRT Inconsistent Retention Time Problem->InconsistentRT HPLC GhostPeaks Ghost Peaks Problem->GhostPeaks GC PoorResolution Poor Resolution Problem->PoorResolution GC DiluteSample Dilute Sample or Check Column PoorPeak->DiluteSample Tailing/Fronting CheckPump Check Pump and Temperature InconsistentRT->CheckPump Drifting RT BlankRun Run Blank and Check Septum GhostPeaks->BlankRun Extra Peaks OptimizeMethod Optimize Temperature Program PoorResolution->OptimizeMethod Overlapping Peaks

Caption: Troubleshooting decision tree for common analytical issues.

References

Strategies for controlling the molecular weight of dibutyl fumarate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular weight control of dibutyl fumarate copolymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of this compound copolymers?

A1: The molecular weight of this compound copolymers synthesized via free-radical polymerization is primarily controlled by manipulating the kinetics of the polymerization reaction. The key strategies include:

  • Adjusting Initiator Concentration: The concentration of the free-radical initiator is inversely related to the molecular weight of the resulting polymer.

  • Using a Chain Transfer Agent (CTA): CTAs are intentionally added to the reaction to terminate growing polymer chains and initiate new, shorter chains, thus lowering the average molecular weight.

  • Controlling Reaction Temperature: Higher reaction temperatures generally lead to lower molecular weights by increasing the rate of termination reactions.

  • Choice of Solvent: Solvents can act as chain transfer agents, affecting the final molecular weight. Solvents with high chain transfer constants will result in lower molecular weight polymers.[1][2]

Q2: How does the initiator concentration specifically affect the molecular weight of the copolymer?

A2: In free-radical polymerization, a higher initial concentration of the initiator produces a larger number of free radicals. This increases the number of growing polymer chains that are initiated simultaneously. With a finite amount of monomer, having more chains growing at once results in each chain being shorter, on average, when the monomer is consumed or the reaction is terminated. Therefore, increasing the initiator concentration leads to a decrease in the average molecular weight of the copolymer.[3]

Q3: What types of chain transfer agents are effective for this compound copolymerization?

A3: While specific data for this compound is limited, studies on the copolymerization of its isomer, dibutyl maleate, with vinyl acetate have shown that chloroform can be an effective solvent and chain transfer agent for controlling molecular weight.[4] Generally, for vinyl polymerizations, common chain transfer agents include thiols (like dodecyl mercaptan) and certain halogenated hydrocarbons.[5] The effectiveness of a CTA depends on its chain transfer constant for the specific monomer system.

Q4: Can the choice of comonomer influence the molecular weight of the final copolymer?

A4: Yes, the comonomer's reactivity can influence the overall polymerization rate and the resulting molecular weight. For instance, in the copolymerization of dioctyl fumarate (a similar dialkyl fumarate) with vinyl benzoate, it was observed that the polymerization yield and molecular weight increase as the molar fraction of dioctyl fumarate in the feed decreases.[6][7] This indicates that the reactivity ratios of the comonomers play a crucial role.

Troubleshooting Guide

Problem: The molecular weight of my this compound copolymer is too high.

Possible Cause Suggested Solution
Initiator concentration is too low. Increase the molar ratio of the initiator (e.g., AIBN or Benzoyl Peroxide) relative to the monomers.
Absence of a chain transfer agent. Introduce a chain transfer agent (CTA) into the polymerization. Start with a small amount and incrementally increase it in subsequent experiments to target the desired molecular weight. Chloroform has been shown to be effective for the related dibutyl maleate system.[4]
Reaction temperature is too low. Increase the reaction temperature. For example, if the polymerization is run at 60°C, consider increasing it to 70°C. Note that this will also increase the reaction rate.[8]
Solvent has a low chain transfer constant. If conducting a solution polymerization, switch to a solvent with a higher chain transfer constant. For example, toluene has a higher chain transfer constant than benzene.[2]

Problem: The molecular weight of my copolymer is too low.

Possible Cause Suggested Solution
Initiator concentration is too high. Decrease the initiator concentration. This will generate fewer initial radicals, leading to longer polymer chains.
Unintentional chain transfer. Your solvent may be acting as a chain transfer agent. Switch to a solvent with a very low chain transfer constant, such as benzene, tert-butanol, or water (if applicable to your system).[2]
Reaction temperature is too high. Lower the reaction temperature. This will decrease the rate of termination and chain transfer reactions relative to propagation, favoring the formation of higher molecular weight chains.
Presence of impurities. Ensure monomers are purified to remove any inhibitors or other impurities that could terminate chain growth prematurely.

Problem: The Polydispersity Index (PDI) of my copolymer is too high (broad molecular weight distribution).

Possible Cause Suggested Solution
Fluctuations in reaction temperature. Ensure stable and uniform heating of the reaction mixture. Temperature gradients can lead to different polymerization rates and broader molecular weight distributions.
High monomer conversion. At high conversions, changes in monomer and initiator concentrations can lead to a broader PDI. Consider stopping the reaction at a lower conversion.
Chain transfer to polymer. This can cause branching and broaden the PDI. Lowering the reaction temperature can sometimes reduce this effect.
Non-ideal polymerization kinetics. For better control over PDI, consider controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which has been successfully applied to other fumarate systems.[9]

Data Presentation

The following table summarizes the effect of using a chain transfer agent (CTA) on the molecular weight of a vinyl acetate (VAc) and dibutyl maleate (DBM) copolymer, an isomer of this compound. This data illustrates the principle of molecular weight control via a CTA.

Table 1: Effect of Chain Transfer Agent (Chloroform) on VAc/DBM Copolymer Molecular Weight

Sample IDPolymerization TypeMole Fraction VAcMn ( g/mol )PDI (Mw/Mn)
VD1Bulk0.540,1002.11
VD2Solution (in Chloroform as CTA)0.510,3501.89

Data adapted from a study on vinyl acetate and dibutyl maleate copolymerization.[4]

Experimental Protocols

Protocol 1: Synthesis of a Poly(this compound-co-Vinyl Acetate) Copolymer via Free-Radical Polymerization

This protocol aims to synthesize a copolymer with a controlled molecular weight by using a specific initiator-to-monomer ratio and a chain transfer agent.

Materials:

  • This compound (DBF), purified

  • Vinyl Acetate (VAc), purified to remove inhibitor

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Chloroform (as solvent and CTA)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Round-bottom flask with a condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • In a round-bottom flask, add the desired amounts of this compound and vinyl acetate (e.g., for a 1:1 molar ratio).

  • Add the calculated amount of AIBN initiator. A typical starting point is 1 mol% with respect to the total monomer content.

  • Add chloroform as the solvent. The amount can be adjusted to control the concentration and also acts as a chain transfer agent. A common starting point is a 50% w/w solution of monomers in solvent.

  • Equip the flask with a condenser and magnetic stir bar.

  • Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove oxygen, which inhibits radical polymerization.

  • While maintaining a gentle nitrogen flow, immerse the flask in a preheated oil bath at 70°C.

  • Allow the reaction to proceed with stirring for a predetermined time (e.g., 6-24 hours). The reaction time will affect conversion and molecular weight.

  • To stop the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Filter the precipitated white polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

  • Characterize the copolymer for molecular weight (Mn, Mw) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns)

  • Solvent pump and degasser

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically Tetrahydrofuran (THF), and ensure it is filtered and degassed.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound copolymer and dissolve it in 1 mL of THF. Ensure the polymer is fully dissolved, which may require gentle agitation.

  • Calibration: Run a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(Molecular Weight) versus elution time.

  • Sample Analysis: Inject the prepared copolymer solution into the GPC system.

  • Data Processing: Using the GPC software and the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) of the sample.

Visualizations

Logical Workflow for Molecular Weight Control

The following diagram illustrates the decision-making process for adjusting the molecular weight of this compound copolymers based on experimental outcomes.

MolecularWeightControl cluster_input Inputs cluster_process Process cluster_output Output cluster_decision Troubleshooting Logic cluster_action Corrective Actions Initiator Initiator Conc. Polymerization Radical Copolymerization Initiator->Polymerization CTA CTA Conc. CTA->Polymerization Temp Temperature Temp->Polymerization GPC GPC Analysis (Measure Mn) Polymerization->GPC Decision Is Mn at Target Value? GPC->Decision High_Mn Mn Too High Decision->High_Mn No Low_Mn Mn Too Low Decision->Low_Mn No Success Target Achieved Decision->Success Yes Increase_Params Increase Initiator/CTA/Temp High_Mn->Increase_Params Decrease_Params Decrease Initiator/CTA/Temp Low_Mn->Decrease_Params Increase_Params->Polymerization Adjust & Repeat Decrease_Params->Polymerization Adjust & Repeat

Caption: Workflow for controlling copolymer molecular weight.

Relationship Between Key Parameters and Molecular Weight

This diagram shows the inverse and direct relationships between common reaction parameters and the resulting copolymer molecular weight.

ParameterEffects cluster_params Controllable Parameters cluster_output Outcome Initiator Initiator Concentration MW Average Molecular Weight (Mn) Initiator->MW Inverse (Increase -> Decrease) CTA Chain Transfer Agent Concentration CTA->MW Inverse (Increase -> Decrease) Temp Reaction Temperature Temp->MW Inverse (Increase -> Decrease)

Caption: Effect of parameters on copolymer molecular weight.

References

Overcoming solubility issues of dibutyl fumarate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of dibutyl fumarate (DBF) in various reaction media.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Question: My reaction is proceeding slowly or appears incomplete. How can I confirm if this compound solubility is the issue?

Answer:

Poor solubility of this compound in your chosen reaction medium can lead to reduced reaction rates and incomplete conversions. Visual inspection for an undissolved liquid phase or solid precipitates is the first step. If the reaction mixture is cloudy or heterogeneous where it should be homogeneous, solubility is a likely culprit.

To address this, consider the following strategies:

  • Solvent Optimization: this compound is sparingly soluble in water but shows good solubility in many organic solvents.[1][2][3] Switching to a solvent in which all reactants are soluble is the most direct approach. Refer to the solvent compatibility table below.

  • Employing a Co-solvent: If changing the primary solvent is not feasible, adding a co-solvent can significantly enhance the solubility of DBF.[4] Co-solvents work by reducing the interfacial tension between the primary solvent and the solute.[4] For aqueous systems, water-miscible organic solvents like ethanol, acetone, or acetonitrile can be effective.[1][5]

  • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of DBF. However, this must be balanced with the thermal stability of your reactants and products to avoid degradation.[6] The synthesis of DBF itself is often carried out at elevated temperatures (80-120°C) to ensure homogeneity.[1][7]

Question: I am running a biphasic reaction with one reactant in an aqueous phase and this compound in an organic phase. The reaction is not working. What can I do?

Answer:

When reactants are in separate, immiscible phases, the reaction is limited to the interface between them, which is often inefficient. This is a classic problem that can be solved using Phase Transfer Catalysis (PTC).[5][8]

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[9] For instance, in a reaction between an aqueous nucleophile and DBF in an organic solvent, the PTC can shuttle the nucleophile into the organic phase to react with the DBF.[10][11]

Common Phase-Transfer Catalysts Include:

  • Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, benzyltriethylammonium chloride).[8][9]

  • Phosphonium salts (e.g., hexadecyltributylphosphonium bromide).[9]

  • Crown ethers.[9]

The workflow below illustrates the decision-making process for addressing solubility issues.

A Reaction Slow or Incomplete? B Is the reaction mixture homogeneous? A->B C No: Potential Solubility Issue B->C No D Yes: Investigate other factors (kinetics, catalyst, etc.) B->D Yes E Is the reaction biphasic (aqueous/organic)? C->E F No: Single-Phase System E->F No G Yes: Biphasic System E->G Yes H Option 1: Change Solvent F->H I Option 2: Add Co-solvent F->I J Option 3: Increase Temperature F->J K Implement Phase Transfer Catalysis (PTC) G->K

Caption: Troubleshooting workflow for DBF solubility issues.

Frequently Asked Questions (FAQs)

What is the solubility profile of this compound?

This compound is a colorless liquid that is generally considered insoluble or sparingly soluble in water but soluble in a variety of organic solvents.[1][2][3][12] Its low water solubility is a key consideration for its use in multiphasic reaction systems.[2]

Data Presentation: Solubility of this compound

SolventSolubilityReference
WaterInsoluble / Sparingly Soluble (8.7 - 11.1 mg/L)[1][3][12][13]
EthanolSoluble[1][14]
AcetoneSoluble[1][3]
ChloroformSoluble[3]
EtherSoluble[14]
AlcoholsSoluble[2]
KetonesSoluble[2]
EstersSoluble[2]

What is Phase Transfer Catalysis and how does it work?

Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[5][8] The catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the reactant from the aqueous phase.[8] This ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the substrate.[10] PTC accelerates reaction rates and can eliminate the need for harsh solvents or high temperatures.[9]

The diagram below illustrates the general mechanism of PTC.

cluster_0 Aqueous Phase cluster_1 Organic Phase A Reactant Anion (Y⁻) E Ion Pair [Q⁺Y⁻] A->E Forms Ion Pair B Catalyst Cation (Q⁺) B->E Forms Ion Pair C Leaving Group Ion (X⁻) D This compound (R-X) F Product (R-Y) D->F Forms Product G Catalyst Complex [Q⁺X⁻] D->G Releases Leaving Group E->D Reacts with DBF G->C Catalyst Returns

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Are there specific safety precautions for handling this compound and associated solvents?

Yes. This compound is considered mildly toxic by ingestion and skin contact and can be an irritant to the eyes, skin, and mucous membranes.[1][15] It may also cause an allergic skin reaction.[16] It is combustible when exposed to heat or flame.[15] Always consult the Safety Data Sheet (SDS) before use. When handling DBF and organic solvents, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol: Synthesis of a this compound Co-polymer using a Co-solvent System

This protocol provides a general method for the co-polymerization of this compound where solubility might be a concern, necessitating the use of a co-solvent. This compound is often used as a co-monomer in the production of polymers like polystyrene.[13][15][17]

Objective: To synthesize a co-polymer using this compound and another monomer (e.g., styrene) in a system where a co-solvent is used to ensure homogeneity.

Materials:

  • This compound (DBF)

  • Styrene (or other co-monomer)

  • Initiator (e.g., AIBN - Azobisisobutyronitrile)

  • Primary Solvent (e.g., Toluene)

  • Co-solvent (e.g., Acetone)

  • Reaction vessel with reflux condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle

Procedure:

  • Vessel Preparation: Set up the reaction vessel under a nitrogen atmosphere to prevent oxygen inhibition of the polymerization.

  • Solvent Mixture Preparation: In the reaction vessel, prepare the solvent system. For example, create a 4:1 mixture of Toluene (primary solvent) and Acetone (co-solvent).

  • Monomer Dissolution: Add the desired molar ratio of styrene and this compound to the solvent mixture. Stir until both monomers are completely dissolved, forming a clear, homogeneous solution. The co-solvent (acetone) helps to ensure the DBF remains in solution.

  • Initiator Addition: Add the initiator (e.g., AIBN, typically 1-2 mol% relative to the total monomers) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 60-80°C for AIBN). Maintain a slow, steady stir and a positive nitrogen pressure.

  • Monitoring: Monitor the reaction progress over several hours. The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation: After the desired reaction time, cool the vessel to room temperature. Pour the viscous solution into a large volume of a non-solvent (e.g., cold methanol) to precipitate the co-polymer.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Analyze the final product using techniques such as NMR (to confirm co-polymer composition) and GPC (to determine molecular weight and polydispersity).

References

Technical Support Center: Enhancing the Performance of Dibutyl Fumarate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with dibutyl fumarate (DBF)-based plasticizers.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during your experiments.

Issue 1: Poor plasticizing efficiency (e.g., insufficient flexibility, high Young's modulus).

  • Question: My polymer blend containing this compound is not as flexible as expected. What could be the cause, and how can I improve it?

  • Answer: Several factors can contribute to poor plasticizing efficiency. A primary reason could be insufficient compatibility between the this compound and the polymer matrix.[1][2] Another possibility is that the concentration of the plasticizer is not optimal for your specific application.[3] In some cases, at low concentrations, plasticizers can have an "antiplasticization" effect, leading to increased rigidity.[4]

    • Troubleshooting Steps:

      • Verify Compatibility: Ensure that this compound is a suitable plasticizer for your polymer.[2] Incompatible plasticizers will not effectively reduce the intermolecular forces between polymer chains.[5]

      • Optimize Concentration: Systematically vary the concentration of this compound in your formulation to find the optimal level that provides the desired flexibility.[3]

      • Check for Uniform Dispersion: Inadequate mixing can lead to uneven distribution of the plasticizer, resulting in localized areas of high rigidity.[6] Ensure your mixing process achieves a homogenous blend.

      • Consider a Co-plasticizer: In some instances, using a secondary plasticizer in conjunction with this compound can improve overall performance.

Issue 2: Thermal instability of the plasticized polymer.

  • Question: I am observing discoloration (e.g., yellowing, browning) or degradation of my polymer blend during processing at elevated temperatures. How can I improve the thermal stability?

  • Answer: The thermal instability of a plasticized polymer can be due to the degradation of the polymer itself, the plasticizer, or interactions between them at high temperatures.[7] this compound, like other ester-based plasticizers, can be susceptible to degradation under thermal stress.

    • Troubleshooting Steps:

      • Incorporate Thermal Stabilizers: The addition of thermal stabilizers is a common and effective method to protect the polymer and plasticizer from heat-induced degradation.[7]

      • Optimize Processing Temperature: Review your processing temperatures to ensure they are within the recommended range for both the polymer and this compound. Excessively high temperatures can accelerate degradation.[8]

      • Minimize Heat Exposure Time: Reduce the residence time of the material at high temperatures during processing to minimize thermal stress.

      • Consider Antioxidants: Antioxidants can be added to the formulation to mitigate oxidative degradation, which is often accelerated by heat.[7]

Issue 3: Plasticizer migration and leaching.

  • Question: My plasticized material is exhibiting surface tackiness, and I suspect the this compound is migrating. How can I prevent this?

  • Answer: Plasticizer migration, the process where the plasticizer moves out of the polymer matrix, is a common issue that can lead to a loss of flexibility and surface tackiness.[1][2][9] This is often influenced by the plasticizer's molecular weight, its compatibility with the polymer, and the service environment of the final product.[5]

    • Troubleshooting Steps:

      • Improve Compatibility: Enhancing the compatibility between this compound and the polymer can reduce the driving force for migration. This might involve modifying the polymer or considering a compatibilizer.

      • Use a Higher Molecular Weight Plasticizer: Higher molecular weight plasticizers generally exhibit lower migration rates.[5][9] If migration is a critical issue, consider blending this compound with a polymeric plasticizer.[5]

      • Cross-linking: Cross-linking the polymer matrix can create a more tightly bound network that physically hinders the migration of the plasticizer.

      • Surface Coatings: Applying a barrier coating to the surface of the material can prevent the plasticizer from leaching into the surrounding environment.

Issue 4: Inconsistent experimental results.

  • Question: I am getting variable results in my experiments with this compound. What are the potential sources of this inconsistency?

  • Answer: Inconsistent results can stem from variations in raw materials, experimental procedures, or analytical techniques.

    • Troubleshooting Steps:

      • Raw Material Purity: Ensure the purity and quality of your this compound, polymer, and any other additives.[10] Impurities can significantly affect the final properties of the material.

      • Standardize Protocols: Strictly adhere to standardized experimental protocols for mixing, processing, and testing.[3] Even small variations in parameters like temperature, time, and pressure can lead to different outcomes.

      • Calibrate Instruments: Regularly calibrate all analytical instruments used for characterization, such as DSC, TGA, and tensile testers, to ensure accurate and reproducible measurements.

      • Control Environmental Conditions: Maintain consistent environmental conditions (e.g., temperature, humidity) during sample preparation and testing, as these can influence material properties.[3]

Frequently Asked Questions (FAQs)

Synthesis and Purity

  • Question: What are the common methods for synthesizing this compound, and what are the critical parameters to control for high purity?

  • Answer: The most common method for synthesizing this compound is the direct esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst like sulfuric acid.[8] Another method involves the isomerization of dibutyl maleate.[8] Key parameters to control for maximizing yield and purity include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.[8] It is crucial to strictly control the quality and purity of the raw materials (fumaric acid and n-butanol) to ensure the quality of the final product.[10] Post-reaction purification steps, such as crystallization, washing, and drying, are also essential to obtain a pure product.[10]

  • Question: I am facing issues with side reactions and purification during the synthesis of this compound. What are the likely causes and solutions?

  • Answer: Side reactions during the Fischer esterification of fumaric acid with butanol can occur, especially with strong acid catalysts like sulfuric acid, which can cause polymerization or oxidation of the alcohol.[11] Using a milder catalyst, such as p-toluenesulfonic acid, can sometimes mitigate these issues.[11] Another approach to avoid the complexities of direct esterification is to use a more reactive derivative of fumaric acid, such as fumaryl chloride, which reacts more readily with alcohols.[11] For purification, if impurities are present, column chromatography over silica gel is a common laboratory method.[12]

Performance and Characterization

  • Question: How does the performance of this compound compare to its cis-isomer, dibutyl maleate, as a plasticizer?

  • Answer: Studies have shown that for certain polymers like poly(lactic acid) (PLA), this compound can be a more effective plasticizer than dibutyl maleate.[4] Samples plasticized with this compound have exhibited a lower glass transition temperature (Tg), lower Young's modulus, and higher elongation at break compared to those plasticized with dibutyl maleate.[4]

  • Question: What are the key analytical techniques for characterizing the performance of this compound-based plasticizers?

  • Answer: A range of analytical techniques are used to evaluate the performance of plasticizers:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizer efficiency.[4][13][14]

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and volatility of the plasticizer and the plasticized polymer.[13][14][15]

    • Tensile Testing: To measure mechanical properties such as tensile strength, elongation at break, and Young's modulus, which are directly affected by the plasticizer.[3][16]

    • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material over a range of temperatures.[4]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the plasticizer, especially in migration and leaching studies.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization of the plasticizer and to quantify its concentration.[18]

Data Presentation

Table 1: Typical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₀O₄[19]
Molecular Weight228.28 g/mol [19]
AppearanceColorless liquid[19]
Density (20°C)0.987 g/cm³[19]
Boiling Point141°C[19]
Flash Point136.4 ± 18.2°C[19]
SolubilityInsoluble in water; soluble in acetone, chloroform[19]

Table 2: Comparison of this compound (DBF) and Dibutyl Maleate (DBM) as Plasticizers for PLA

PropertyNeat PLAPLA + 12 wt% DBMPLA + 12 wt% DBF
Glass Transition Temperature (Tg)~58°C[4]Higher than DBF[4]Lower than DBM[4]
Young's ModulusHighHigher than DBF[4]Lower than DBM[4]
Elongation at Break~1.3%[4]Lower than DBF[4]~210%[4]

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Efficiency using Tensile Testing (based on ASTM D2284)

  • Sample Preparation:

    • Prepare polymer formulations with varying concentrations of this compound.

    • Mold the formulations into standardized test specimens (e.g., dog-bone shape).

    • Condition the samples in a controlled environment to ensure consistent results.[3]

  • Tensile Testing:

    • Use a universal testing machine to subject the samples to tensile stress until failure.

    • Measure the following parameters:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness.[3]

  • Data Analysis:

    • Analyze the data to determine the effect of this compound concentration on the mechanical properties of the polymer.[3]

    • Identify the optimal concentration that provides the desired balance of flexibility and strength.[3]

Protocol 2: Assessment of Plasticizer Migration (Leaching Experiment)

  • Sample Preparation:

    • Prepare polymer samples containing a known concentration of this compound (e.g., 5 wt%).

  • Leaching Test:

    • Place a known weight of the polymer sample into a vial containing a specific volume of a solvent (e.g., water, hexane).

    • Stir the mixture at a controlled speed and temperature for a defined period (e.g., 1 week at Tg + 20°C).[15]

  • Extraction and Analysis:

    • Separate the solvent phase from the polymer sample.

    • Extract the plasticizer from the solvent using a suitable organic solvent (e.g., methylcyclohexane).[15]

    • Determine the amount of leached this compound using an analytical technique such as GC-MS or ¹H NMR spectroscopy.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization prep_formulation Formulation (Polymer + DBF) prep_mixing Mixing prep_formulation->prep_mixing prep_molding Molding prep_mixing->prep_molding prep_conditioning Conditioning prep_molding->prep_conditioning test_tensile Tensile Testing (ASTM D2284) prep_conditioning->test_tensile test_dsc DSC Analysis prep_conditioning->test_dsc test_tga TGA Analysis prep_conditioning->test_tga test_migration Migration Test prep_conditioning->test_migration analysis_data Analyze Mechanical, Thermal & Migration Data test_tensile->analysis_data test_dsc->analysis_data test_tga->analysis_data test_migration->analysis_data analysis_optimization Optimize DBF Concentration & Formulation analysis_data->analysis_optimization

Caption: Experimental workflow for evaluating this compound performance.

troubleshooting_logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Issue Encountered issue_flexibility Poor Flexibility start->issue_flexibility issue_thermal Thermal Instability start->issue_thermal issue_migration Plasticizer Migration start->issue_migration solution_flexibility Optimize Concentration Verify Compatibility Improve Dispersion issue_flexibility->solution_flexibility solution_thermal Add Stabilizers Optimize Temperature Add Antioxidants issue_thermal->solution_thermal solution_migration Improve Compatibility Use Higher MW Plasticizer Cross-link Polymer issue_migration->solution_migration

Caption: Troubleshooting logic for common this compound issues.

synthesis_purification cluster_synthesis Synthesis cluster_purification Purification reactants Fumaric Acid + n-Butanol esterification Esterification Reaction reactants->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification cooling Cooling & Crystallization esterification->cooling filtration Filtration/Centrifugation cooling->filtration washing Washing filtration->washing drying Drying washing->drying product Pure this compound drying->product

Caption: Synthesis and purification pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Dibutyl Fumarate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of dibutyl fumarate purity. The information presented is supported by established analytical principles and data from related fumarate ester analyses.

This compound, a key intermediate in various chemical syntheses, must be rigorously tested for impurities that can affect reaction yields, product quality, and safety. The primary impurities of concern include residual starting materials such as fumaric acid and n-butanol, as well as process-related impurities like the cis-isomer, dibutyl maleate, which can form at elevated temperatures.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound purity assessment depends on several factors, including the required sensitivity, specificity, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for this application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance or other properties.Intrinsic signal intensity is directly proportional to the number of nuclei.
Specificity High; mass spectra provide structural information for unambiguous peak identification.Moderate to High; dependent on chromatographic resolution and detector type.High; provides detailed structural information for both analyte and impurities.
Sensitivity High; capable of detecting trace-level impurities.Moderate to High; dependent on the chromophore of the analyte and impurities.Moderate; generally less sensitive than chromatographic methods.
Quantitation Excellent; requires certified reference standards for each impurity.Excellent; requires certified reference standards for each impurity.Excellent; can provide absolute quantification against a single internal standard.
Sample Throughput HighHighModerate
Instrumentation Cost Moderate to HighModerateHigh
Key Advantages Excellent for volatile and semi-volatile impurities; provides structural confirmation.Broad applicability to a wide range of compounds, including non-volatile impurities.Primary ratio method; does not require identical reference standards for impurities.
Key Limitations Not suitable for non-volatile or thermally labile compounds.Co-elution can be an issue; may not provide structural information for unknown impurities.Lower sensitivity; requires careful experimental setup for accurate quantification.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound purity using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound and the identification of volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a final concentration of 1 mg/mL.

    • If an internal standard is used, add it to the solution at a known concentration.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Column: DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound and impurities based on their retention times and mass spectra. The mass spectrum of this compound is characterized by key fragments.[1]

    • Quantify the purity by area normalization or by using an internal/external standard method.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of this compound and its potential non-volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of this compound based on the peak area percentage from the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary method for purity determination without the need for specific reference standards for each impurity.[2][3][4][5][6]

  • Sample Preparation:

    • Accurately weigh the this compound sample and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm broadband observe (BBO) probe.

    • Experiment: 1D ¹H NMR with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS, HPLC, and qNMR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC add_is->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (RT & MS) detect->identify quantify Quantify Purity identify->quantify

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_stock Prepare Stock Solution dilute Dilute to Working Concentration prep_stock->dilute inject_hplc Inject into HPLC dilute->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_uv UV Detection separate_hplc->detect_uv integrate Integrate Peak Areas detect_uv->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_nmr Weigh Sample & Standard dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire Acquire 1H NMR Spectrum transfer_nmr->acquire process_spec Process Spectrum acquire->process_spec integrate_spec Integrate Signals process_spec->integrate_spec calculate_purity Calculate Absolute Purity integrate_spec->calculate_purity

qNMR Experimental Workflow

Conclusion

The validation of this compound purity can be effectively achieved using GC-MS, HPLC, or qNMR. GC-MS is particularly advantageous for its high specificity and sensitivity in detecting volatile and semi-volatile impurities.[7][8][9] HPLC offers versatility for a broader range of compounds, including non-volatile species.[7][8][9] qNMR provides an elegant and direct method for absolute purity determination without the need for impurity-specific reference standards. The selection of the most appropriate technique should be based on the specific requirements of the analysis, available instrumentation, and the anticipated impurity profile of the this compound sample. For comprehensive quality control, a combination of these methods may be employed to provide orthogonal data, ensuring the highest confidence in the purity assessment.

References

Comparative study of dibutyl fumarate and dioctyl fumarate as plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dibutyl Fumarate and Dioctyl Fumarate as Plasticizers for Polymer Formulations

Introduction

This compound (DBF) and dioctyl fumarate (DOF) are diesters of fumaric acid utilized as plasticizers to enhance the flexibility, durability, and processability of polymers, most notably polyvinyl chloride (PVC).[1][2] This guide provides a comparative study of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate plasticizer for their specific applications. Both DBF and DOF are considered to be safer alternatives to traditional phthalate plasticizers.[3]

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of DBF and DOF is essential for their application as plasticizers.

PropertyThis compound (DBF)Dioctyl Fumarate (DOF)
Chemical Formula C₁₂H₂₀O₄C₂₀H₃₆O₄
Molecular Weight 228.28 g/mol 340.5 g/mol
Appearance Clear, colorless liquidColorless to light yellow liquid
Boiling Point 285.2 °C~415 °C
Density ~0.987 g/cm³~0.93 g/cm³
Solubility Insoluble in water; soluble in organic solvents like acetone and chloroform.Insoluble in water; soluble in organic solvents like toluene and ethanol.

Note: The properties listed are typical values and may vary depending on the specific grade and manufacturer.

Performance Comparison

The efficacy of a plasticizer is determined by its impact on the polymer's mechanical properties, thermal stability, and resistance to migration. While direct comparative studies with comprehensive quantitative data for DBF and DOF are limited, this section synthesizes available information to provide a performance overview.

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the hardness of a polymer. This is often quantified by measuring the reduction in glass transition temperature (Tg) and changes in mechanical properties such as tensile strength, elongation at break, and Shore hardness.

Performance MetricThis compound (DBF) in PVCDioctyl Fumarate (DOF) in PVC
Tensile Strength Data not availableTends to decrease with increasing concentration
Elongation at Break Data not availableTends to increase with increasing concentration
Shore Hardness Data not availableTends to decrease with increasing concentration

Note: The performance of a plasticizer is highly dependent on its concentration in the polymer matrix. The information for DOF is based on general trends observed for plasticizers in PVC.

Thermal Stability

The thermal stability of the plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is commonly used to determine the onset of thermal degradation.

Thermal PropertyThis compound (DBF) in PVCDioctyl Fumarate (DOF) in PVC
Onset Decomposition Temperature (°C) Data not availableGenerally provides good thermal stability

Note: Fumarates are known to have good thermal stability. The actual decomposition temperature will depend on the formulation.

Migration Resistance

Plasticizer migration is the process by which the plasticizer exudes from the polymer matrix, which can lead to a loss of flexibility and contamination of the surrounding environment. Migration is typically assessed by measuring the weight loss of the plasticized polymer after exposure to various solvents or absorbent materials.

Migration MediumThis compound (DBF)Dioctyl Fumarate (DOF)
Hexane (non-polar solvent) Data not availableGenerally exhibits good resistance
Ethanol (polar solvent) Data not availableData not available
Activated Carbon (solid absorbent) Data not availableData not available

Note: Generally, plasticizers with higher molecular weights, such as DOF, are expected to have lower migration rates compared to those with lower molecular weights like DBF.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are standard experimental protocols for key performance indicators.

Evaluation of Plasticizing Efficiency (ASTM D2284)

This method determines the tensile properties of plasticized PVC to assess plasticizer efficiency.

  • Sample Preparation: PVC resin, the plasticizer (DBF or DOF), a stabilizer, and a lubricant are blended in a two-roll mill at a specified temperature (e.g., 160-170°C) to form a homogenous sheet. The sheets are then compression molded into dumbbell-shaped specimens.

  • Testing: The tensile strength, elongation at break, and 100% modulus of the specimens are measured using a universal testing machine at a constant crosshead speed.

  • Data Analysis: The results for DBF and DOF plasticized samples are compared to a control sample (unplasticized PVC) and to each other to determine their relative plasticizing efficiency.

Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA crucible.

  • Testing: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The temperature at which a significant weight loss begins (onset of decomposition) is determined from the TGA curve. A higher onset temperature indicates greater thermal stability.

Assessment of Migration Resistance (ASTM D1239)

This standard test method measures the loss of plasticizer from a plastic film upon immersion in a liquid.

  • Sample Preparation: Circular discs of a specified diameter are cut from the plasticized PVC sheets.

  • Testing: The initial weight of the discs is recorded. The discs are then completely immersed in a test liquid (e.g., hexane, ethanol, distilled water) at a specified temperature for a set duration. After immersion, the discs are removed, dried, and reweighed.

  • Data Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the liquid.

Visualizing the Comparison

Graphviz diagrams are provided to illustrate key conceptual frameworks in the comparative study of DBF and DOF.

Plasticizer_Properties cluster_DBF This compound (DBF) cluster_DOF Dioctyl Fumarate (DOF) DBF_Structure Shorter Alkyl Chains DBF_MW Lower Molecular Weight DBF_Structure->DBF_MW DBF_Efficiency Potentially Higher Plasticizing Efficiency (per unit mass) DBF_MW->DBF_Efficiency DBF_Migration Potentially Higher Migration DBF_MW->DBF_Migration Comparison Performance Comparison DBF_Efficiency->Comparison DBF_Migration->Comparison DOF_Structure Longer Alkyl Chains DOF_MW Higher Molecular Weight DOF_Structure->DOF_MW DOF_Efficiency Good Plasticizing Efficiency DOF_MW->DOF_Efficiency DOF_Migration Lower Migration DOF_MW->DOF_Migration DOF_Efficiency->Comparison DOF_Migration->Comparison

Caption: Molecular structure influences on the performance of DBF and DOF.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis Blend Blending (PVC, Plasticizer, Stabilizer) Milling Two-Roll Milling Blend->Milling Molding Compression Molding Milling->Molding Mechanical Mechanical Properties (ASTM D2284) Molding->Mechanical Thermal Thermal Stability (TGA) Molding->Thermal Migration Migration Resistance (ASTM D1239) Molding->Migration Comparison Comparative Analysis of DBF vs. DOF Mechanical->Comparison Thermal->Comparison Migration->Comparison

Caption: General workflow for the comparative evaluation of plasticizers.

Conclusion

Both this compound and dioctyl fumarate serve as effective plasticizers for polymers. The choice between DBF and DOF will depend on the specific requirements of the application. DOF, with its higher molecular weight, is likely to offer lower volatility and migration, making it suitable for applications where long-term stability is critical. DBF, having a lower molecular weight, may provide higher plasticizing efficiency at lower concentrations, which could be advantageous in certain formulations. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative comparison.

References

Comparing the efficacy of different catalysts for dibutyl fumarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibutyl fumarate, a key intermediate in the production of various polymers and specialty chemicals, is critically dependent on the choice of catalyst.[1][2] An optimal catalyst not only ensures a high yield and purity of the final product but also addresses concerns regarding environmental impact and process efficiency. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound through the esterification of fumaric acid with n-butanol.[1][3] We will delve into the efficacy of conventional acid catalysts, solid acid catalysts, and ionic liquids, supported by experimental data and detailed methodologies.

Catalyst Performance Comparison

The selection of a catalyst significantly influences the reaction's yield, selectivity, and overall efficiency. Below is a summary of quantitative data for various catalysts used in this compound synthesis.

Catalyst TypeCatalyst ExampleMolar Ratio (Butanol:Fumaric Acid)Temperature (°C)Reaction Time (h)Yield (%)Key Observations
Conventional Acid Sulfuric Acid (H₂SO₄)2.25:180 - 8516 - 1860 - 99Effective, but can lead to corrosion and difficult separation.[4]
Conventional Acid Hydrogen Chloride (HCl)2:1100 - 175Not Specified99High yield, but poses similar challenges to sulfuric acid regarding equipment corrosion.[5]
Solid Acid SO₄²⁻/TiO₂-ZrO₂2.5:1Boiling Temp.499.35Environmentally friendly, reusable, and offers high catalytic activity.[6]
Ionic Liquid Tetraethylammonium ProlinateNot SpecifiedNot SpecifiedNot Specified72 (for Dibutyl Carbonate)Offers advantages like easy separation and potential for reuse, with high catalytic activity.[7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental procedures for this compound synthesis using different classes of catalysts.

1. Conventional Acid Catalysis (Sulfuric Acid)

This method involves the direct esterification of fumaric acid with n-butanol using sulfuric acid as the catalyst.[4]

  • Materials: Fumaric acid, n-butanol, sulfuric acid (98%), acetonitrile, sodium carbonate solution (20%), dichloromethane (CH₂Cl₂), anhydrous sodium sulfate.

  • Procedure:

    • A mixture of fumaric acid (80 mmol), n-butanol (180 mmol), and acetonitrile (162 mmol) is prepared in a reaction vessel.

    • Sulfuric acid (94 mmol, 5 mL) is added to the stirred mixture at room temperature.

    • The reaction temperature is maintained between 80-85°C for 16-18 hours.

    • After cooling, the reaction mixture is added to a 20% sodium carbonate solution (100 mL).

    • The product is extracted with dichloromethane (2 x 50 mL).

    • The combined organic layers are washed with water (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain this compound.

    • If necessary, the product can be purified by silica gel chromatography.[4]

2. Solid Acid Catalysis (SO₄²⁻/TiO₂-ZrO₂)

This protocol utilizes a solid superacid catalyst, offering a greener alternative to conventional methods. The following is a general procedure adapted from the synthesis of a similar ester, dibutyl adipate.[6]

  • Materials: Fumaric acid, n-butanol, SO₄²⁻/TiO₂-ZrO₂ solid superacid catalyst.

  • Procedure:

    • The SO₄²⁻/TiO₂-ZrO₂ catalyst is calcined at 500°C prior to use.

    • Fumaric acid and n-butanol are mixed in a molar ratio of 1:2.5 in a reaction flask.

    • The solid superacid catalyst is added to the mixture (catalyst to fumaric acid ratio of 0.05 by weight).

    • The reaction is carried out at the boiling temperature of the mixture for 4 hours, with n-butanol also serving as a water-carrying agent.

    • Upon completion, the solid catalyst is filtered from the reaction mixture.

    • The filtrate is then purified, typically by distillation, to isolate the this compound. The catalyst can be recovered and reused.[6]

3. Ionic Liquid Catalysis

Ionic liquids are gaining traction as catalysts due to their unique properties, including low vapor pressure and high thermal stability, which facilitate easier product separation and catalyst recycling.[9][10] A general approach based on their use in similar transesterification reactions is described below.[7][8]

  • Materials: Fumaric acid, n-butanol, and a suitable ionic liquid catalyst (e.g., a Brønsted acidic or functionalized ionic liquid).

  • Procedure:

    • Fumaric acid, n-butanol, and the ionic liquid catalyst are combined in a reaction vessel.

    • The mixture is heated to the desired reaction temperature with continuous stirring. The optimal temperature and reaction time will depend on the specific ionic liquid used.

    • The reaction progress is monitored (e.g., by analyzing the amount of water generated).

    • After the reaction, the product is separated from the ionic liquid. Due to the negligible vapor pressure of the ionic liquid, the product can often be isolated by distillation.

    • The ionic liquid can then be recovered and potentially reused in subsequent reactions.[9][11]

Visualizing the Experimental Workflow

To better understand the logical flow of comparing catalyst efficacy, the following diagram illustrates a general experimental workflow.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_evaluation Evaluation Reactants Select Reactants (Fumaric Acid, n-Butanol) Reaction Perform Esterification Reaction Under Controlled Conditions Reactants->Reaction Catalysts Select Catalysts (Conventional, Solid Acid, Ionic Liquid) Catalysts->Reaction Reuse Assess Catalyst Reusability Catalysts->Reuse Monitor Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitor Purification Product Purification (Distillation, Chromatography) Monitor->Purification Characterization Product Characterization (NMR, IR, GC-MS) Purification->Characterization Yield Calculate Yield and Selectivity Characterization->Yield Comparison Compare Catalyst Performance Yield->Comparison Reuse->Comparison

Caption: General experimental workflow for comparing catalyst efficacy in this compound synthesis.

Conclusion

The choice of catalyst for this compound synthesis involves a trade-off between reaction efficiency, cost, and environmental impact. While conventional acid catalysts can provide high yields, they present challenges in terms of handling and equipment corrosion.[4][5] Solid acid catalysts and ionic liquids emerge as promising alternatives, offering benefits such as reusability and more environmentally benign processes.[6][9] The data and protocols presented in this guide provide a foundation for researchers to select the most appropriate catalyst for their specific needs and to further explore the optimization of this compound synthesis.

References

Comparative Analysis of Analytical Methods for Dibutyl Fumarate Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the quantification of dibutyl fumarate, the most probable analytical techniques would be High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable method would depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended application.

Prospective Analytical Approaches

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be a primary candidate for this compound analysis.

Hypothetical Experimental Protocol for HPLC-UV:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would likely provide good separation.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) would be optimized for optimal peak shape and retention time.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, likely around 210-230 nm, would be employed for quantification.

  • Sample Preparation: Samples would be dissolved in a suitable solvent, filtered, and diluted to fall within the linear range of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given that this compound is an ester, it is expected to be amenable to GC analysis.

Hypothetical Experimental Protocol for GC-MS:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) would be a suitable choice.

  • Carrier Gas: Helium would be the most common carrier gas.

  • Injection: A split/splitless injector would be used, with the injection volume and split ratio optimized for the expected concentration range.

  • Temperature Program: A temperature gradient would be developed to ensure good separation from other components in the sample matrix and to achieve a reasonable analysis time.

  • Mass Spectrometry: The mass spectrometer would be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Sample Preparation: Samples would be dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) prior to injection.

Data Presentation for Method Comparison

Once validated methods are established, a clear and concise presentation of the performance data is crucial for comparison. The following table illustrates the type of quantitative data that would be summarized.

ParameterHPLC-UV Method (Hypothetical)GC-MS Method (Hypothetical)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) e.g., 0.1 µg/mLe.g., 0.05 µg/mL
Limit of Quantification (LOQ) e.g., 0.3 µg/mLe.g., 0.15 µg/mL
Retention Time ~5-10 min~10-15 min

Visualization of Experimental Workflows

Visualizing the experimental workflows can aid in understanding the logical steps of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration Sample->Filter Dilute Dilution Filter->Dilute Inject Injection into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Figure 1: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilute Dilution in Volatile Solvent Sample->Dilute Inject Injection into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Peak Integration (SIM) Detect->Integrate Quantify Quantification Integrate->Quantify

Figure 2: GC-MS Experimental Workflow.

Conclusion

The development and cross-validation of robust analytical methods for this compound are essential for ensuring product quality and for advancing research in relevant fields. While specific validated methods are not currently prevalent in the public domain, the principles of HPLC-UV and GC-MS provide a solid foundation for their establishment. The hypothetical protocols and comparative data structure presented here serve as a template for researchers to develop and report their findings, thereby contributing to the broader scientific community's knowledge base. The ultimate choice between HPLC and GC-MS would be guided by the specific analytical needs, with HPLC offering a simpler approach for routine analysis and GC-MS providing higher specificity and sensitivity, particularly in complex matrices.

Performance comparison of dibutyl fumarate copolymers with other polymers

Author: BenchChem Technical Support Team. Date: December 2025

Performance Evaluation of Dibutyl Fumarate Copolymers and Blends

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers modified with this compound (DBF) against other relevant polymeric systems. This compound is a versatile diester of fumaric acid utilized as a comonomer and an internal plasticizer to enhance the properties of various polymers, including polylactic acid (PLA) and polyvinyl chloride (PVC).[1][2][3] Its incorporation can significantly alter mechanical and thermal characteristics, making it a point of interest for applications ranging from flexible coatings and adhesives to advanced biomaterials.[2][3] This document summarizes key performance metrics from experimental studies, details the methodologies used, and visualizes relevant processes to aid in material selection and development.

Quantitative Performance Data

The following tables present a summary of the mechanical and thermal properties of PLA plasticized with this compound compared to neat PLA, PLA plasticized with its isomer dibutyl maleate (DBM), and other biodegradable polymers like poly(caprolactone fumarate) (PCLF).

Table 1: Comparative Mechanical Properties
MaterialTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Neat PLA3763-1.3
PLA + 12 wt.% this compound (DBF)~1800 (estimated)-~210
PLA + 12 wt.% Dibutyl Maleate (DBM)>1800 (estimated)-<210
PLA/PCL Blend (93/7 wt.%)-42.9 ± 3.510.3 ± 2.7
Poly(caprolactone fumarate) (PCLF-DEG)130 ± 12--

Data sourced from studies on plasticized PLA and PCLF copolymers.[4][5][6] Note: The study on DBF-plasticized PLA indicated a lower Young's modulus and higher elongation at break than the DBM variant, with the DBF sample achieving approximately 210% elongation.[4]

Table 2: Comparative Thermal Properties
MaterialGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallinity (%)
Neat PLA~60-65--
PLA + 12 wt.% this compound (DBF)~35--
PLA + 12 wt.% Dibutyl Maleate (DBM)~40--
Poly(caprolactone fumarate) (PCLF)-5252

Data sourced from studies on plasticized PLA and PCLF copolymers.[4][7] The results clearly indicate that DBF is more effective at reducing the glass transition temperature of PLA than its cis-isomer, DBM.[4]

Key Performance Insights

This compound demonstrates significant efficacy as a plasticizer for biodegradable polymers like PLA.

  • Mechanical Flexibility: The incorporation of 12 wt.% DBF into PLA dramatically increases the material's ductility, enhancing the elongation at break from 1.3% for neat PLA to approximately 210%.[4] This effect is more pronounced compared to its isomer, dibutyl maleate, indicating the trans configuration of the fumarate is more effective at improving chain mobility.[4]

  • Thermal Properties: As a plasticizer, DBF effectively lowers the glass transition temperature (Tg) of PLA, reducing it from the range of 60-65°C to around 35°C.[4] This reduction is superior to that achieved with DBM, suggesting DBF more efficiently disrupts the intermolecular forces between polymer chains.[4]

  • Biocompatibility: Fumarate-based copolymers have been explored for biomedical applications, including as scaffolds for tissue engineering and in drug delivery systems, indicating a favorable biocompatibility profile.[8] For instance, self-crosslinkable poly(caprolactone fumarate) has been successfully evaluated for tissue compatibility via subcutaneous implantation.[7]

When compared to other polymer systems, such as PLA/PCL blends, DBF-plasticized PLA offers substantially higher flexibility. While a 93/7 PLA/PCL blend shows an elongation at break of about 10.3%, the addition of DBF to PLA can increase it twenty-fold.[4][5]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for evaluating plasticized polymers and the underlying mechanism of plasticization.

G cluster_materials 1. Material Preparation cluster_processing 2. Processing cluster_fabrication 3. Specimen Fabrication cluster_testing 4. Performance Characterization p Polymer Resin (e.g., PLA) mix Melt Blending / Solution Casting p->mix a Plasticizer (this compound) a->mix fab Injection Molding / Film Casting mix->fab mech Mechanical Testing (Tensile Test) fab->mech therm Thermal Analysis (DSC, DMA) fab->therm bio Biocompatibility (Cytotoxicity Assay) fab->bio G cluster_before Before Plasticization cluster_process Plasticization Process cluster_after After Plasticization l1 Rigid & Brittle Polymer chains_before dbf This compound Molecules chains_before->dbf Integration l2 Addition of DBF chains_after dbf->chains_after Disruption of Intermolecular Forces l3 Flexible Polymer

References

Confirming the Structure of Dibutyl Fumarate using ¹H and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of dibutyl fumarate and its geometric isomer, dibutyl maleate. The distinct spectral features detailed below, supported by established experimental protocols, allow for unambiguous confirmation of the trans-alkene structure of this compound.

Comparison of ¹H and ¹³C NMR Spectral Data

The structural difference between this compound (trans isomer) and dibutyl maleate (cis isomer) is clearly reflected in their respective ¹H and ¹³C NMR spectra. The key distinguishing features are the chemical shift of the vinylic protons and the coupling constant between them in the ¹H NMR spectrum, as well as the chemical shifts of the olefinic and carbonyl carbons in the ¹³C NMR spectrum.

¹H NMR Data
CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Vinylic (-CH=CH-)~6.85s-
Methylene (-OCH₂-)~4.18t~6.6
Methylene (-CH₂-)~1.65m-
Methylene (-CH₂-)~1.40m-
Methyl (-CH₃)~0.95t~7.4
Dibutyl Maleate Vinylic (-CH=CH-)~6.28s-
Methylene (-OCH₂-)~4.15t~6.6
Methylene (-CH₂-)~1.63m-
Methylene (-CH₂-)~1.38m-
Methyl (-CH₃)~0.94t~7.4

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

The most significant difference in the ¹H NMR spectra is the chemical shift of the vinylic protons. The protons on the double bond of this compound appear at a lower field (~6.85 ppm) compared to those of dibutyl maleate (~6.28 ppm). This is due to the anisotropic effect of the carbonyl groups, which deshield the vinylic protons more effectively in the trans configuration.

¹³C NMR Data
CompoundCarbon AtomChemical Shift (δ, ppm)
This compound Carbonyl (C=O)~165.1
Vinylic (-CH=CH-)~133.5
Methylene (-OCH₂-)~65.2
Methylene (-CH₂-)~30.6
Methylene (-CH₂-)~19.1
Methyl (-CH₃)~13.6
Dibutyl Maleate Carbonyl (C=O)~165.8
Vinylic (-CH=C H-)~128.9
Methylene (-OCH₂-)~65.5
Methylene (-CH₂-)~30.7
Methylene (-CH₂-)~19.2
Methyl (-CH₃)~13.7

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

In the ¹³C NMR spectra, the vinylic carbons of this compound resonate at a lower field (~133.5 ppm) compared to dibutyl maleate (~128.9 ppm), providing another clear point of differentiation.

Experimental Protocols

Acquiring ¹H and ¹³C NMR Spectra of this compound

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1][2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

  • Ensure the solution is homogeneous and free of any particulate matter.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width (e.g., 0-12 ppm).

  • Use a standard single-pulse experiment.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons for each signal.

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Set a wider spectral width (e.g., 0-200 ppm).

  • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Acquire a larger number of scans (typically 64 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the data similarly to the ¹H spectrum.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound by comparing its NMR data with that of its isomer, dibutyl maleate.

G Workflow for this compound Structure Confirmation cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Conclusion A Prepare this compound Sample C Acquire 1H & 13C NMR Spectra A->C B Prepare Dibutyl Maleate Sample B->C D Analyze 1H NMR: - Vinylic Proton Chemical Shift - Coupling Constants C->D E Analyze 13C NMR: - Vinylic Carbon Chemical Shift - Carbonyl Carbon Chemical Shift C->E F Compare Fumarate and Maleate Data D->F E->F G Confirm trans-Structure of This compound F->G Distinct Spectral Differences

Caption: Workflow for this compound Structure Confirmation.

References

Evaluating the toxicological profile of dibutyl fumarate against alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicological profiles of dibutyl fumarate (DBF) and its common alternatives, dimethyl fumarate (DMF) and diethyl fumarate (DEF). The content is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key toxicological endpoints supported by experimental data and methodologies.

Comparative Toxicological Data

The following table summarizes the key toxicological data for this compound and its alternatives, facilitating a clear comparison of their potential hazards.

Toxicological EndpointThis compound (DBF)Dimethyl Fumarate (DMF)Diethyl Fumarate (DEF)
Acute Oral Toxicity (LD50) 8,530 mg/kg (rat)[1][2]2,240 mg/kg (rat)[3]1,780 mg/kg (rat)[4][5]
Acute Dermal Toxicity (LD50) 15,900 µL/kg (rabbit)[2]1,250 mg/kg (rabbit)[3]Not determined
Acute Intraperitoneal Toxicity (LD50) 250 mg/kg (mouse)[2]--
Skin Sensitization May cause an allergic skin reaction.[6][7] Enhances contact sensitization to other chemicals.[8][9][10] Cases of occupational allergic contact dermatitis reported.[11]May cause an allergic skin reaction.[3]Reputed skin irritant; can cause non-immunologic contact urticaria.[12]
Skin Irritation Mildly toxic by skin contact; considered a skin irritant.[13][14]Causes skin irritation.[3]May cause skin irritation.[15]
Eye Irritation Eye irritant.[13] Causes serious eye irritation.[14]Causes serious eye irritation.[3]May cause eye irritation.[15]
Respiratory Irritation Mucous membrane irritant.[13]May cause respiratory irritation.[3]May cause respiratory tract irritation.[15]
Genotoxicity (Ames Test) Data not available in search results. One SDS states criteria for germ cell mutagenicity are not met based on available data.[1]--
Carcinogenicity Based on available data, classification criteria are not met.[1]Not listed by IARC or NTP.[3]-
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[6][7][14]Toxic to aquatic life with long-lasting effects.[3]-
Other Target Organ Effects May cause damage to kidneys through prolonged or repeated exposure.[1][7]Associated with rare cases of liver injury.[16] Can induce cardiac developmental toxicity in zebrafish.[17]Harmful if swallowed.[5]

Key Experimental Protocols

Detailed methodologies for standard toxicological assays are crucial for data interpretation and replication.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[18] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[19][20]

Principle: The assay measures the frequency of reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. A chemical is considered mutagenic if it significantly increases the number of revertant colonies compared to a negative control.[18]

Detailed Protocol:

  • Strain Selection: Common strains include TA98, TA100, and TA102, which are sensitive to different types of mutagens.[19]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial because some chemicals only become mutagenic after being metabolized.[19]

  • Preparation:

    • Prepare minimal glucose agar plates (histidine-deficient medium).

    • Grow the selected S. typhimurium strains in a nutrient broth overnight.

    • Prepare various concentrations of the test substance, a negative control (e.g., distilled water or solvent), and appropriate positive controls (e.g., sodium azide without S9, 2-anthramine with S9).[19]

  • Exposure:

    • In a series of tubes, combine the bacterial culture, the test substance at a specific concentration, and either the S9 mix or a buffer.

    • Add a trace amount of histidine to the mixture. This allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed, before the histidine is depleted.[18]

    • Add molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.[19]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

  • Data Analysis: Count the number of visible revertant colonies on each plate. A dose-dependent increase in the number of colonies, or a reproducible increase above the background level of spontaneous revertants seen in the negative control, indicates a mutagenic potential.[21]

The LLNA is an alternative method to guinea pig tests for identifying chemicals with the potential to cause allergic contact dermatitis.[22][23]

Principle: The assay is based on the principle that skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside into the DNA of dividing cells and is proportional to the dose applied.[22]

Detailed Protocol:

  • Animal Model: Typically, CBA/J or BALB/c mice are used.

  • Test Substance Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone/olive oil). A positive control (e.g., hexyl cinnamic aldehyde) and a vehicle control are also prepared.[22][23]

  • Application:

    • On three consecutive days (Day 0, 1, and 2), apply 25 µL of the test substance, positive control, or vehicle control to the dorsal surface of each mouse's ear.[24]

  • Proliferation Measurement:

    • On Day 5, inject each mouse intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing radiolabeled thymidine (e.g., ³H-methyl thymidine).[22][24]

    • Five hours after the injection, euthanize the mice and excise the auricular lymph nodes draining the ears.[22]

  • Sample Processing:

    • Prepare a single-cell suspension from the excised lymph nodes for each mouse.[22]

    • Measure the incorporation of the radioisotope using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM).[24]

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • A substance is classified as a sensitizer if the SI is greater than or equal to 3.[22][25]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[26]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., human cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.[26]

  • MTT Incubation: After the treatment period, remove the medium and add a fresh medium containing MTT (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[26]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Mechanisms and Signaling Pathways

Understanding the molecular mechanisms underlying toxicity is essential for risk assessment.

This compound is known to act as a skin sensitizer. The process of skin sensitization involves several key events, starting with the chemical acting as a hapten and culminating in an adaptive immune response. Studies show that DBF can facilitate the trafficking of dendritic cells (DCs) from the skin to draining lymph nodes and increase local cytokine production, aggravating contact dermatitis.[8][9][10]

Skin_Sensitization_Pathway cluster_skin Epidermis/Dermis cluster_lymph Draining Lymph Node DBF This compound (Hapten) Protein Skin Proteins DBF->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Langerhans Langerhans Cells (Immature DC) HaptenProtein->Langerhans Uptake & Processing ActivatedDC Activated DC Langerhans->ActivatedDC Maturation & Migration TCell Naive T-Cell ActivatedDC->TCell Antigen Presentation EffectorTCell Effector/Memory T-Cells TCell->EffectorTCell Proliferation & Differentiation EffectorTCell->EffectorTCell

Diagram of the skin sensitization induction pathway.

Dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate, are known to exert anti-inflammatory and antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[16][27][28] This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Keap1_Nrf2 Keap1 Nrf2 DMF->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Initiates Transcription

Activation of the Nrf2 antioxidant pathway by DMF.

The workflow for the Local Lymph Node Assay (LLNA) follows a precise timeline to ensure reproducible results for assessing skin sensitization potential.

LLNA_Workflow Day0 Day 0: Topical Application 1 Day1 Day 1: Topical Application 2 Day0->Day1 Day2 Day 2: Topical Application 3 Day1->Day2 Day3_4 Days 3-4: Rest Period Day2->Day3_4 Day5 Day 5: IV Injection of [3H]-Thymidine Day3_4->Day5 Day5_Sacrifice 5 hrs Post-Injection: Euthanasia & Lymph Node Excision Day5->Day5_Sacrifice Analysis Sample Processing & Scintillation Counting (Calculate SI) Day5_Sacrifice->Analysis

Experimental workflow for the Murine Local Lymph Node Assay.

References

A Comparative Guide to Dibutyl Fumarate-Based Adhesives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of scientific research and pharmaceutical development, the selection of appropriate adhesives is a critical consideration for a myriad of applications, from device assembly to formulation stabilization. This guide provides a comprehensive comparison of dibutyl fumarate (DBF)-based adhesives against common alternatives, offering insights into their performance characteristics through supporting experimental data and detailed methodologies.

This compound is utilized as a comonomer and a plasticizer in adhesive formulations, most notably with polyvinyl acetate (PVAc).[1] As a comonomer, it is integrated into the polymer backbone, enhancing flexibility, adhesion, and durability.[2][3] When used as an external plasticizer, DBF improves the flexibility and processing characteristics of the adhesive by lowering its glass transition temperature (Tg).[4][5]

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize the key performance indicators of this compound-modified PVAc adhesives and common alternative adhesive systems: epoxies, acrylics, and polyurethanes. The data for alternative adhesives represents typical values, which can vary based on specific formulations.

Table 1: Comparison of Mechanical Properties

PropertyThis compound-Based (PVAc)Epoxy AdhesivesAcrylic AdhesivesPolyurethane AdhesivesTest Method
Lap Shear Strength (MPa) 5 - 15 (estimated for wood)> 3015 - 2510 - 20ASTM D1002 / ISO 4587
Peel Strength (N/25mm) Moderate (Improves with DBF)Low to ModerateHighHighASTM D3330 / ISO 8510
Tensile Strength (MPa) 20 - 40> 4020 - 3515 - 30ISO 527-2 / ISO 6239
Elongation at Break (%) 10 - 50 (Increases with DBF)< 1050 - 100> 100ISO 527-2 / ISO 6239

Table 2: Comparison of Thermal and Curing Properties

PropertyThis compound-Based (PVAc)Epoxy AdhesivesAcrylic AdhesivesPolyurethane AdhesivesTest Method
Glass Transition Temp. (Tg) 20 - 35°C (Lowered by DBF)60 - 200°C40 - 100°C-40 - 20°CDSC
Curing Time Minutes to Hours (Water Evaporation)Minutes to 24+ HoursMinutesHours to DaysManufacturer Data
Thermal Stability (TGA) ModerateHighModerate to HighModerateTGA
Heat Resistance Low to ModerateHighModerateModerateASTM D1151

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of adhesive properties. The following sections outline the standard procedures for the key experiments cited in this guide.

Lap Shear Strength Testing

Standard: ASTM D1002 or ISO 4587

Objective: To determine the shear strength of an adhesive bond between two rigid substrates.

Methodology:

  • Specimen Preparation: Prepare single-lap shear specimens by bonding two substrate plates (e.g., metal, wood) with the adhesive. The recommended overlap is typically 12.7 mm (0.5 inches).[6]

  • Curing: Cure the adhesive according to the manufacturer's instructions.

  • Testing: Place the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[6]

  • Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the bonded area.

Peel Adhesion Testing

Standard: ASTM D3330 or ISO 8510

Objective: To measure the force required to peel an adhesive tape from a substrate at a specified angle and speed.[3]

Methodology:

  • Specimen Preparation: Apply a strip of the adhesive tape to a standard test panel (e.g., stainless steel).

  • Testing (180° Peel): Fold the free end of the tape back at a 180° angle. Clamp the panel and the free end of the tape in the grips of a tensile tester.[7] Move the grips apart at a constant speed (e.g., 300 mm/min), peeling the tape from the panel.[2]

  • Data Analysis: Record the force required to peel the tape over a specified distance. The peel adhesion is typically reported in Newtons per 25mm width (N/25mm).

Thermal Analysis: Curing and Thermal Stability

Differential Scanning Calorimetry (DSC) for Curing and Glass Transition Temperature (Tg):

Objective: To determine the curing characteristics and the glass transition temperature of the adhesive.

Methodology:

  • Sample Preparation: Place a small, uncured sample of the adhesive into a DSC pan.

  • Testing: Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min).[8] An exothermic peak in the heat flow curve indicates the curing reaction.[9]

  • Data Analysis: The area under the exothermic peak represents the heat of curing. For a cured sample, a step change in the heat flow indicates the glass transition temperature (Tg).[9]

Thermogravimetric Analysis (TGA) for Thermal Stability:

Objective: To evaluate the thermal stability of the cured adhesive by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: Place a small, cured sample of the adhesive into a TGA pan.

  • Testing: Heat the sample in the TGA instrument at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[10]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature, a measure of thermal stability.

Visualizing the Adhesive Evaluation Workflow

The selection and validation of an adhesive for a specific application is a multi-step process. The following diagram illustrates a logical workflow for this procedure.

Adhesive_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Selection Define Requirements Define Requirements Identify Candidates Identify Candidates Define Requirements->Identify Candidates Literature Review Literature Review Identify Candidates->Literature Review Sample Preparation Sample Preparation Literature Review->Sample Preparation Mechanical Testing Mechanical Testing Sample Preparation->Mechanical Testing Thermal Analysis Thermal Analysis Sample Preparation->Thermal Analysis Environmental Aging Environmental Aging Sample Preparation->Environmental Aging Compare Data Compare Data Mechanical Testing->Compare Data Thermal Analysis->Compare Data Environmental Aging->Compare Data Select Optimal Adhesive Select Optimal Adhesive Compare Data->Select Optimal Adhesive Final Validation Final Validation Select Optimal Adhesive->Final Validation

References

Performance Showdown: Dibutyl Fumarate vs. Key Alternatives in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of coating formulations, the selection of plasticizers and co-monomers is critical to achieving desired performance characteristics. Dibutyl fumarate (DBF), a non-phthalate plasticizer, is increasingly considered for its ability to enhance flexibility, adhesion, and durability in a variety of coating systems.[1][2][3][4] This guide provides a comprehensive comparison of this compound against common alternatives, including phthalate-based plasticizers like Dioctyl Phthalate (DOP) and bio-based options such as Epoxidized Soybean Oil (ESO). The following sections present a synthesis of performance data, detailed experimental protocols for validation, and visual representations of testing workflows.

Quantitative Performance Comparison

While direct, side-by-side quantitative studies are not extensively available in public literature, the following tables provide a representative comparison based on typical performance characteristics of these plasticizers in similar coating formulations. These values are intended to be illustrative for comparative purposes.

Table 1: Mechanical Properties of Coating Formulations

Performance MetricThis compound (DBF)Dioctyl Phthalate (DOP)Epoxidized Soybean Oil (ESO)Test Method
Pencil Hardness F - HHB - FB - HBASTM D3363
Adhesion (Cross-Hatch) 4B - 5B4B - 5B3B - 4BASTM D3359
Flexibility (Mandrel Bend) ≤ 6 mm≤ 8 mm≤ 10 mmASTM D522

Table 2: Durability and Resistance Properties

Performance MetricThis compound (DBF)Dioctyl Phthalate (DOP)Epoxidized Soybean Oil (ESO)Test Method
Accelerated Weathering (QUV) Good gloss retentionModerate gloss retentionModerate color stabilityASTM G154
Chemical Resistance (Spot Test) GoodGood to ExcellentModerate to GoodASTM D1308

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Pencil Hardness Test (ASTM D3363)

Objective: To determine the scratch hardness of a coating film.

Materials:

  • Coated panels

  • A set of calibrated pencils of varying hardness (e.g., 6B to 6H)

  • Pencil sharpener and abrasive paper (400 grit)

  • A mechanical holder to maintain a 45° angle and apply a constant force (750g)

Procedure:

  • Place the coated panel on a firm, level surface.

  • Starting with the hardest pencil, push the pencil firmly at a 45° angle away from the operator for a distance of approximately 6.5 mm.

  • Examine the surface for any scratches or gouges.

  • Repeat the process, using progressively softer pencils, until a pencil is found that will not scratch the coating.

  • The pencil hardness rating is reported as the hardest pencil that does not mar the surface.

Adhesion by Tape Test (ASTM D3359 - Method B)

Objective: To assess the adhesion of coating films to a substrate using a cross-hatch tape test.

Materials:

  • Coated panels

  • A sharp cutting tool with multiple blades or a single blade and a guide

  • Pressure-sensitive tape with an adhesion strength of 40 ± 2.8 oz/in

  • A soft brush

Procedure:

  • Make a series of six parallel cuts through the coating to the substrate, spaced 2 mm apart.

  • Make a second series of six parallel cuts at a 90° angle to the first set, creating a grid of 25 squares.

  • Gently brush the area to remove any loose flakes of coating.

  • Apply the pressure-sensitive tape over the grid and smooth it down firmly.

  • After 90 seconds, rapidly pull the tape off at a 180° angle.

  • Inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).

Mandrel Bend Test (ASTM D522)

Objective: To determine the resistance to cracking (flexibility) of a coating on a substrate when bent around a cylindrical mandrel.[5][6][7]

Materials:

  • Coated panels

  • A set of cylindrical mandrels of varying diameters

  • A device for bending the panels around the mandrels at a uniform rate

Procedure:

  • Secure the coated panel and the largest diameter mandrel in the bending apparatus.

  • Bend the panel 180° around the mandrel in approximately 1 second.

  • Remove the panel and examine the coating for any signs of cracking or delamination.

  • If no cracking is observed, repeat the test with progressively smaller mandrels until cracking occurs.

  • The flexibility is reported as the smallest mandrel diameter at which the coating does not crack.

Accelerated Weathering (QUV Testing based on ASTM G154)

Objective: To simulate the effects of outdoor weathering on coatings using a fluorescent UV and condensation apparatus.[8][9][10]

Materials:

  • Coated panels

  • QUV accelerated weathering tester equipped with UVA-340 lamps

Procedure:

  • Mount the coated panels in the QUV tester.

  • Program the tester to a cycle that simulates the intended service environment. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Periodically remove the panels (e.g., every 500 hours) and evaluate for changes in gloss, color, and any signs of degradation such as blistering or cracking.

  • Compare the performance of the different coating formulations over the duration of the test.

Chemical Resistance (Spot Test based on ASTM D1308)

Objective: To determine the effect of various chemicals on a coating surface.

Materials:

  • Coated panels

  • A selection of test chemicals (e.g., 10% sulfuric acid, 10% sodium hydroxide, ethanol, gasoline)

  • Pipettes or droppers

  • Watch glasses to cover the spots

Procedure:

  • Place a few drops of a test chemical onto the coated surface.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified period (e.g., 1 hour, 24 hours), remove the watch glass and rinse the area with deionized water.

  • Examine the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.

  • Rate the resistance to each chemical based on the observed effects.

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation Formulate Coatings (DBF, DOP, ESO) Application Apply to Substrates Formulation->Application Curing Cure Coatings Application->Curing Hardness Hardness Test (ASTM D3363) Curing->Hardness Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Flexibility Flexibility Test (ASTM D522) Curing->Flexibility Weathering Weathering Test (QUV) Curing->Weathering Chemical Chemical Resistance (ASTM D1308) Curing->Chemical Data Collect Quantitative Data Hardness->Data Adhesion->Data Flexibility->Data Weathering->Data Chemical->Data Comparison Compare Performance Data->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for evaluating and comparing coating performance.

Signaling_Pathway_Selection cluster_criteria Key Performance Criteria cluster_options Plasticizer Options start Define Coating Requirements flexibility High Flexibility Needed? start->flexibility weathering Outdoor Durability Critical? flexibility->weathering No dbf This compound (DBF) flexibility->dbf Yes cost Cost Sensitive? weathering->cost No weathering->dbf Yes dop Dioctyl Phthalate (DOP) cost->dop Yes eso Epoxidized Soybean Oil (ESO) cost->eso No end Select Optimal Plasticizer dbf->end dop->end eso->end

Caption: Decision pathway for plasticizer selection in coatings.

References

Safety Operating Guide

Proper Disposal of Dibutyl Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dibutyl fumarate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety and regulatory standards. This compound is classified as an environmentally hazardous substance and may cause allergic skin reactions and organ damage through prolonged exposure.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its hazards and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • May cause an allergic skin reaction.[1][2][3][4]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • May cause damage to kidneys through prolonged or repeated exposure.[1][2]

  • Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses with side-shields.[4]

  • Clothing: Wear protective clothing to prevent skin exposure.[3]

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[5] Adherence to local, regional, and national regulations is mandatory.[1][3][5]

Step 1: Containment of Spills In the event of a spill, immediate containment is crucial to prevent environmental contamination and personnel exposure.

  • Isolate the Area: For significant spills, clear the area of all personnel and work upwind of the spill.[3]

  • Prevent Spread: Immediately prevent the spillage from entering drains, sewers, or waterways using inert absorbent materials.[3][5][7] This material is classified as a water pollutant.[5]

  • Absorb the Spill: Contain and absorb the spill using non-combustible materials such as sand, earth, vermiculite, or diatomite.[1][3][5]

  • Clean-up: For small spills, wipe up with an absorbent cloth.[5] After the product is recovered, flush the area with water, ensuring the runoff is also contained.[5]

Step 2: Waste Collection and Storage Proper collection and labeling of waste are essential for safe storage and transport.

  • Collect Waste: Carefully collect the absorbed material and any contaminated soil into a suitable, sealable, and clearly labeled container for hazardous waste.[3][5] Never return spilled material to the original container for re-use.[5]

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container should be kept tightly closed.[3][4]

Step 3: Final Disposal Final disposal must be conducted by a licensed professional service.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[4] this compound should not be disposed of with household garbage or allowed to enter the sewage system.[1]

  • Surplus Chemicals: Offer surplus and non-recyclable this compound to a licensed disposal company.[4]

  • Contaminated Packaging: Empty containers and liners may retain product residue and must be treated as hazardous waste.[5] Dispose of contaminated packaging as unused product.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its proper handling and transport.

ParameterValueReference
UN Number 3082[1][4]
Transport Hazard Class 9 (Miscellaneous dangerous substances and articles)[4]
Packing Group III[4]
GHS Hazard Statements H317, H373, H410[1][2]
Acute Oral Toxicity (LD50, Rat) 8,530 mg/kg[1]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The standard and required procedure is to collect the chemical waste and transfer it to a licensed professional waste disposal service that is equipped to handle environmentally hazardous substances.[4] Always consult your institution's environmental health and safety (EHS) department for specific guidance and approved procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dibutyl_Fumarate_Disposal cluster_prep Preparation & Handling cluster_spill Spill or Leak Event cluster_collection Waste Collection cluster_disposal Final Disposal A Start: Need to Dispose of this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Collect Waste Material (Spilled substance or surplus chemical) B->F Routine Disposal C Spill Occurs D Contain Spill with Inert Material (e.g., Sand, Vermiculite) C->D E Prevent Entry into Drains/Waterways D->E E->F Post-Spill Cleanup G Place in a Labeled, Sealable Hazardous Waste Container F->G H Store Container in a Cool, Dry, Well-Ventilated Area G->H I Contact Licensed Hazardous Waste Disposal Service H->I J Arrange for Waste Pickup and Manifesting I->J K End: Waste Disposed of in Compliance with Regulations J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dibutyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Dibutyl fumarate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[1][2][3]

PPE CategoryStandard HandlingSpill or Emergency
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[2][4]Heavy-duty chemical-resistant gloves.
Eye & Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[2] A face shield may be required for splash hazards.Full-face respirator or a face shield in combination with safety goggles.
Body Protection Laboratory coat or chemical-resistant apron.[5] Long pants and closed-toe shoes are mandatory.Chemical-resistant suit or coveralls.[6] Chemical-resistant boots.[6]
Respiratory Protection Generally not required in a well-ventilated area or when handling small quantities in a fume hood.[7]Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills or poor ventilation.[6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Transferring and Use:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Launder contaminated clothing separately from other garments before reuse.[1]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Keep containers tightly sealed to prevent leakage.[1]

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[1][9]

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.[8]

  • Do not mix with other waste streams.

  • Contaminated materials such as gloves, absorbent pads, and disposable lab coats should be collected in a separate, labeled hazardous waste container.

Disposal Procedure:

  • Consult a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company.[2][8]

  • Container Management: Ensure waste containers are in good condition and properly labeled with the contents and associated hazards.

  • Documentation: Maintain records of all disposed chemical waste as required by institutional and regulatory policies.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

Dibutyl_Fumarate_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Transfer and Use Chemical C->D Proceed with caution E Keep Container Tightly Closed D->E L In Case of Spill or Exposure D->L F Decontaminate Workspace and Equipment E->F G Remove and Dispose/Decontaminate PPE F->G H Wash Hands Thoroughly G->H I Segregate and Label Hazardous Waste H->I J Store Waste in a Secure Area I->J K Arrange for Professional Disposal J->K M Follow Emergency Protocols (Evacuate, Alert, Decontaminate) L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.